5-Acetyl-1,2-dimethylimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dimethylimidazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(10)7-4-8-6(2)9(7)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRRBYWUFAARCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541903 | |
| Record name | 1-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103747-88-2 | |
| Record name | 1-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetyl-1,2-dimethylimidazole
This guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of 5-Acetyl-1,2-dimethylimidazole, a heterocyclic ketone of significant interest to researchers in medicinal chemistry and materials science. The protocols and analytical interpretations presented herein are designed to be self-validating, ensuring both reproducibility and a high degree of confidence in the final product's identity and purity.
Strategic Approach to Synthesis: Friedel-Crafts Acylation
The introduction of an acetyl group onto the 1,2-dimethylimidazole core is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic systems.
Causality Behind Method Selection:
The imidazole ring, while aromatic, possesses two nitrogen atoms that can complicate electrophilic substitution. The nitrogen at position 1 is alkylated, preventing it from interfering with the reaction. The nitrogen at position 3, however, is basic and can coordinate with the Lewis acid catalyst, potentially deactivating the ring. To overcome this, a stoichiometric amount of a strong Lewis acid is employed to activate the acylating agent, generating a highly electrophilic acylium ion that can then react with the electron-rich imidazole ring.
The regioselectivity of the acylation is directed to the C5 position. The C2 position is already substituted with a methyl group. The C4 and C5 positions are available for substitution. The directing effects of the two methyl groups and the steric hindrance at C4 favor acylation at the C5 position.
Proposed Synthetic Workflow
The synthesis of 5-Acetyl-1,2-dimethylimidazole is predicated on the Friedel-Crafts acylation of 1,2-dimethylimidazole using acetic anhydride as the acylating agent and aluminum chloride as the Lewis acid catalyst.
Caption: Synthetic workflow for 5-Acetyl-1,2-dimethylimidazole.
Detailed Experimental Protocol
Reagents and Materials:
-
1,2-Dimethylimidazole (97%)
-
Acetic Anhydride (≥99%)
-
Aluminum Chloride (anhydrous, ≥99%)
-
Dichloromethane (anhydrous, ≥99.8%)
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Ethyl Acetate/Hexane mixture (for elution)
Apparatus:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.5 equivalents) and anhydrous dichloromethane (100 mL). The suspension is cooled to 0°C in an ice bath under a nitrogen atmosphere.
-
Formation of Acylium Ion: Acetic anhydride (1.2 equivalents) is added dropwise to the stirred suspension.[1][2][3] The mixture is stirred at 0°C for 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Substrate: A solution of 1,2-dimethylimidazole (1.0 equivalent) in anhydrous dichloromethane (50 mL) is added dropwise to the reaction mixture at 0°C.[4][5]
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled to 0°C and slowly quenched by the dropwise addition of 1 M HCl (100 mL). The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Neutralization and Extraction: The combined organic layers are washed with 1 M NaOH (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).[6]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 5-Acetyl-1,2-dimethylimidazole as a pure compound.[6][7]
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 5-Acetyl-1,2-dimethylimidazole. A combination of spectroscopic and analytical techniques should be employed.
Analytical Workflow
Caption: Workflow for the analytical characterization of the final product.
Predicted Spectroscopic and Physical Data
The following tables summarize the predicted data for 5-Acetyl-1,2-dimethylimidazole based on established principles of organic spectroscopy.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.50 | s | 1H | H4 | The proton on the imidazole ring, deshielded by the adjacent acetyl group. |
| ~3.70 | s | 3H | N-CH₃ | Methyl group attached to the nitrogen at position 1. |
| ~2.50 | s | 3H | C-CH₃ | Methyl group attached to the carbon at position 2. |
| ~2.45 | s | 3H | COCH₃ | Methyl protons of the acetyl group. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190.0 | C=O | Carbonyl carbon of the acetyl group. |
| ~148.0 | C2 | Carbon at position 2 of the imidazole ring. |
| ~135.0 | C4 | Carbon at position 4 of the imidazole ring. |
| ~125.0 | C5 | Carbon at position 5, shifted downfield due to the acetyl group. |
| ~33.0 | N-CH₃ | Carbon of the methyl group at position 1. |
| ~28.0 | COCH₃ | Carbon of the acetyl methyl group. |
| ~14.0 | C-CH₃ | Carbon of the methyl group at position 2. |
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Assignment | Rationale |
| 139.08 | [M+H]⁺ | Protonated molecular ion of C₇H₁₀N₂O. |
| 124.06 | [M-CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 96.07 | [M-COCH₃]⁺ | Loss of the acetyl group. |
Table 4: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3100-3000 | C-H stretch | Aromatic C-H stretch of the imidazole ring. |
| ~2950-2850 | C-H stretch | Aliphatic C-H stretches of the methyl groups. |
| ~1680 | C=O stretch | Strong absorption characteristic of a conjugated ketone.[8] |
| ~1550 | C=N stretch | Imidazole ring stretching vibration. |
| ~1450 | C=C stretch | Aromatic ring stretching. |
Melting Point:
The melting point is a crucial indicator of purity. For a pure crystalline solid, a sharp melting range is expected. The predicted melting point for 5-Acetyl-1,2-dimethylimidazole would likely be in the range of 60-80°C, but this requires experimental verification.
Conclusion
The successful synthesis of 5-Acetyl-1,2-dimethylimidazole via Friedel-Crafts acylation, followed by rigorous purification, yields a compound whose structure and purity can be unequivocally confirmed through the combination of NMR, MS, and IR spectroscopy, along with melting point analysis. The predicted data in this guide serves as a benchmark for researchers to validate their experimental results. This comprehensive approach ensures the integrity of the synthesized material for its intended downstream applications in scientific research and development.
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An In-Depth Technical Guide to the Physicochemical Characterization of 5-Acetyl-1,2-dimethylimidazole
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. 5-Acetyl-1,2-dimethylimidazole is a derivative of significant interest, combining the versatile 1,2-dimethylimidazole core with an electron-withdrawing acetyl group at the C5 position. This modification is anticipated to substantially alter its electronic, steric, and physicochemical properties, thereby influencing its potential as a synthetic building block or a pharmacologically active molecule. This technical guide provides a comprehensive framework for the complete physicochemical characterization of this compound. Rather than merely listing known values, this document outlines the requisite experimental protocols, the scientific rationale behind methodological choices, and the predicted characteristics based on established chemical principles. It is designed to equip researchers with a robust, self-validating system for analyzing this molecule and its analogs, ensuring data integrity and reproducibility in drug discovery and development pipelines.
Part 1: Core Molecular and Physical Properties
A foundational understanding of a compound begins with its fundamental molecular and physical attributes. While specific experimental data for 5-Acetyl-1,2-dimethylimidazole is not widely published, we can predict its properties with high confidence based on its structure and by comparing it to the well-characterized parent compound, 1,2-dimethylimidazole. The introduction of a polar acetyl group is the primary driver of the anticipated changes.
Molecular Structure and Identity
-
IUPAC Name: 1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one
-
Molecular Formula: C₇H₁₀N₂O
-
Chemical Structure: (A proper 2D structure diagram would be inserted here in a full document)
Predicted Physical Properties
The following table summarizes the key physical properties, contrasting the known values for the parent compound with the predicted values for the target molecule. This comparison underscores the causal relationship between structure and physical behavior.
| Property | 1,2-Dimethylimidazole (Parent Compound) | 5-Acetyl-1,2-dimethylimidazole (Predicted) | Scientific Rationale for Prediction |
| Molecular Weight | 96.13 g/mol [1][2] | 138.17 g/mol | Addition of an acetyl group (C₂H₂O). |
| Appearance | Colorless to yellow solid[2][3] | White to off-white crystalline solid | Increased molecular weight and polarity favor a solid state with a higher melting point. |
| Melting Point | 37-39 °C[4][5] | Significantly > 40 °C | The acetyl group introduces strong dipole-dipole interactions, increasing the lattice energy that must be overcome for melting. |
| Boiling Point | 204 °C[4][5] | > 250 °C | Increased molecular weight and polarity lead to stronger intermolecular forces, requiring more energy to reach the vapor phase. |
| Solubility | Soluble in water and organic solvents[6][7][8] | Moderately soluble in water; soluble in polar organic solvents (e.g., DMSO, Methanol, Chloroform) | The carbonyl oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility. The overall increase in size may limit high solubility, but polarity ensures compatibility with polar organic solvents. |
Part 2: Spectroscopic & Spectrometric Analysis: A Practical Workflow
Structural elucidation and confirmation are paramount. This section provides detailed protocols for obtaining and interpreting the key spectra that serve as a molecular fingerprint for 5-Acetyl-1,2-dimethylimidazole.
Workflow for Comprehensive Spectroscopic Characterization
The following diagram illustrates a logical workflow for the complete spectroscopic and spectrometric analysis of a newly synthesized compound like 5-Acetyl-1,2-dimethylimidazole.
Caption: Workflow for Physicochemical Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
-
Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert and its signal does not overlap with most organic proton signals.
| Assignment | Predicted ¹H NMR (400 MHz, CDCl₃) | Predicted ¹³C NMR (100 MHz, CDCl₃) |
| CH ₄ (imidazole ring) | ~7.0-7.5 ppm (s, 1H) | ~120-125 ppm |
| N-CH ₃ (at N1) | ~3.6-3.8 ppm (s, 3H) | ~30-35 ppm |
| C-CH ₃ (at C2) | ~2.4-2.6 ppm (s, 3H) | ~12-16 ppm |
| CO-CH ₃ (acetyl) | ~2.5-2.7 ppm (s, 3H) | ~25-30 ppm |
| C =O (acetyl carbonyl) | N/A | ~190-195 ppm |
| C 2 (imidazole ring) | N/A | ~145-150 ppm |
| C 5 (imidazole ring) | N/A | ~135-140 ppm |
Rationale for Predictions:
-
The imidazole ring proton (H4) is expected to be a singlet and will appear in the aromatic region.
-
The three methyl groups will each appear as sharp singlets, as they have no adjacent protons to couple with. The N-CH₃ is expected to be the most downfield of the methyls due to the direct attachment to the electronegative nitrogen atom.
-
The acetyl carbonyl carbon is characteristically found far downfield (>190 ppm). The C2 and C5 carbons of the imidazole ring are also downfield due to their position within the aromatic, electron-deficient ring system.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This requires more scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign signals to specific protons and carbons in the molecule.
Mass Spectrometry (MS)
MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.
-
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion ([M+H]⁺), while HRMS provides a mass measurement accurate to four decimal places, enabling unambiguous determination of the molecular formula.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-500).
-
Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 5-Acetyl-1,2-dimethylimidazole (C₇H₁₀N₂O), the expected exact mass is 138.0793. The observed mass should be within 5 ppm of this value.
-
Fragmentation Analysis (MS/MS): If necessary, perform a tandem MS experiment by isolating the [M+H]⁺ peak and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions, such as the loss of the acetyl group ([M+H - 42]⁺).
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the functional groups present in a molecule.
-
Expertise & Causality: Attenuated Total Reflectance (ATR) is a modern, convenient technique for solid samples, requiring minimal preparation. The key diagnostic peak for this molecule is the carbonyl (C=O) stretch from the acetyl group, which is expected to be a strong, sharp band.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| ~3100-3150 | C-H stretch (imidazole ring) | Medium |
| ~2900-3000 | C-H stretch (methyl groups) | Medium |
| ~1670-1690 | C=O stretch (acetyl carbonyl) | Strong, Sharp |
| ~1500-1600 | C=N and C=C stretches (imidazole ring) | Medium-Strong |
| ~1350-1450 | C-H bend (methyl groups) | Medium |
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid compound directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups. The presence of a strong peak around 1680 cm⁻¹ is definitive proof of the acetyl group.
Part 3: Determination of Key Physicochemical Parameters
For drug development professionals, parameters like acidity/basicity (pKa) and lipophilicity (LogP) are critical as they govern a molecule's behavior in biological systems.
pKa Determination
The pKa value defines the extent of ionization at a given pH. The imidazole ring is basic, and its pKa is a key determinant of receptor binding and solubility.
-
Expertise & Causality: Potentiometric titration is a reliable and direct method for pKa determination. The electron-withdrawing nature of the C5-acetyl group is expected to decrease the basicity of the imidazole ring compared to the parent 1,2-dimethylimidazole, resulting in a lower pKa value.
-
System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Sample Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in deionized water. If solubility is low, a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa (pKa_app).
-
Titration: Place the solution in a jacketed beaker at a constant temperature (25 °C) and stir. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise aliquots.
-
Data Recording: Record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.
Workflow for NMR-Based Structural Elucidation
This diagram details the specific steps involved in using NMR for structural confirmation.
Caption: A detailed workflow for NMR spectroscopy.
Conclusion
5-Acetyl-1,2-dimethylimidazole represents a molecule with significant potential, yet its fundamental properties require rigorous and systematic characterization. This guide provides the necessary framework for researchers to undertake this analysis with scientific integrity. By following the detailed experimental protocols for spectroscopic analysis (NMR, MS, IR) and physicochemical parameter determination (pKa), scientists can generate a reliable and comprehensive data package. This foundational knowledge is indispensable for any future application of this compound, whether in synthetic methodology, materials science, or as a scaffold in the intricate process of drug discovery.
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Cheméo. Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0). [Link]
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ResearchGate. (2021). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. [Link]
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A Spectroscopic Guide to 5-Acetyl-1,2-dimethylimidazole: Structure Elucidation and Data Interpretation
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Acetyl-1,2-dimethylimidazole, a substituted imidazole of interest to researchers and professionals in drug development and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is based on established principles of spectroscopic interpretation and comparison with structurally related molecules. Each section includes a detailed, field-proven experimental protocol, an in-depth analysis of the expected spectral features, and a workflow diagram to illustrate the process of data acquisition and analysis.
Introduction: The Significance of Spectroscopic Characterization
5-Acetyl-1,2-dimethylimidazole is a heterocyclic compound featuring an imidazole core, a key motif in many biologically active molecules. The precise characterization of its chemical structure is paramount for understanding its reactivity, potential biological activity, and for ensuring purity in synthetic applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for unambiguous structure elucidation. This guide serves as a practical reference for scientists working with this molecule or similar substituted imidazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Acetyl-1,2-dimethylimidazole, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the imidazole ring.
Predicted ¹H NMR Data
The proton NMR spectrum will reveal the chemical environment of each hydrogen atom in the molecule.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H4 |
| ~3.7 | s | 3H | N-CH₃ |
| ~2.5 | s | 3H | C-CH₃ |
| ~2.4 | s | 3H | COCH₃ |
Rationale for Predictions:
-
The imidazole ring proton (H4) is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent acetyl group and the aromatic nature of the ring.
-
The N-methyl protons are typically found in the 3.5-4.0 ppm region.
-
The C-methyl protons attached to the imidazole ring will be slightly downfield from a typical alkyl methyl group due to the ring's aromaticity.
-
The acetyl methyl protons will appear as a sharp singlet in the typical region for a methyl ketone.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~190 | C=O |
| ~148 | C2 |
| ~145 | C5 |
| ~128 | C4 |
| ~34 | N-CH₃ |
| ~14 | C-CH₃ |
| ~28 | COCH₃ |
Rationale for Predictions:
-
The carbonyl carbon of the acetyl group is expected at a characteristic downfield shift of around 190 ppm.
-
The C2 and C5 carbons of the imidazole ring, being attached to nitrogen and the acetyl group respectively, will be the most deshielded of the ring carbons.
-
The C4 carbon will be the only CH in the ring and will appear at a predictable upfield shift relative to the substituted carbons.
-
The methyl carbons will appear in the upfield region of the spectrum, with the N-methyl being the most deshielded among them.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of a small organic molecule like 5-Acetyl-1,2-dimethylimidazole is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each carbon.
-
Use a larger spectral width (e.g., 0-220 ppm).
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended for quantitative analysis.
-
NMR Workflow Diagram
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (imidazole ring) |
| ~2950 | Medium | C-H stretch (methyl groups) |
| ~1680 | Strong | C=O stretch (acetyl group) |
| ~1550 | Medium | C=N stretch (imidazole ring) |
| ~1450 | Medium | C-H bend (methyl groups) |
Rationale for Predictions:
-
The C-H stretching vibration of the imidazole ring is expected to appear just above 3000 cm⁻¹.
-
The C-H stretches of the methyl groups will be observed just below 3000 cm⁻¹.
-
A strong absorption band around 1680 cm⁻¹ is a characteristic feature of a conjugated ketone, which is the case for the acetyl group attached to the imidazole ring.[1]
-
The C=N stretching of the imidazole ring will give a medium intensity band in the 1500-1600 cm⁻¹ region.[2]
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.
-
Background Spectrum: Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.[3]
-
Sample Application: Place a small amount of the solid 5-Acetyl-1,2-dimethylimidazole sample onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
IR Spectroscopy Workflow Diagram
Caption: Workflow for ATR-IR functional group analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrometry Data
| m/z | Predicted Fragment |
| 138 | [M]⁺ (Molecular Ion) |
| 123 | [M - CH₃]⁺ |
| 95 | [M - COCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Rationale for Predictions:
-
The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of 5-Acetyl-1,2-dimethylimidazole (C₇H₁₀N₂O), which is 138.16 g/mol .
-
A common fragmentation pathway for acetyl-substituted compounds is the loss of the acetyl group as a radical, leading to a peak at m/z 95.[4]
-
Loss of a methyl radical from the molecular ion would result in a fragment at m/z 123.
-
The acetyl cation itself is a stable fragment and is expected to produce a prominent peak at m/z 43.[4]
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like 5-Acetyl-1,2-dimethylimidazole.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure vaporization.
-
The sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column).
-
A temperature gradient is applied to the column oven to separate the components of the sample based on their boiling points and interactions with the stationary phase.
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron ionization (EI) at 70 eV is a standard method for generating ions and inducing fragmentation.
-
The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Mass Spectrometry Workflow Diagram
Caption: Workflow for GC-MS based molecular weight and fragmentation analysis.
Conclusion
References
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Kumar, A., & Selvam, P. (2016). Amino-Functionalized Phosphotungstic Acid-Anchored Mesoporous Molecular Sieves: Highly Efficient Catalysts for Selective Epoxidation of Cyclohexene. Industrial & Engineering Chemistry Research, 55(37), 9851-9862.
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- Ramos, L. A., Assaf, J. M., El Seoud, O. A., & Frollini, E. (2005). Homogeneous acetylation of cellulose in LiCl/dimethylacetamide. Journal of the Brazilian Chemical Society, 16(4), 731-738.
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Agilent Technologies, Inc. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023, October 30). Table of Characteristic IR Absorptions. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15617, 1,2-Dimethylimidazole. Retrieved January 12, 2026 from [Link].
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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An In-depth Technical Guide to 5-Acetyl-1,2-dimethylimidazole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Physicochemical Properties
5-Acetyl-1,2-dimethylimidazole, systematically named 1-(1,2-dimethyl-1H-imidazol-5-yl)ethanone, is a derivative of imidazole featuring methyl groups at the 1 and 2 positions and an acetyl group at the 5 position. While a specific CAS number for this compound is not found in major chemical databases, its constituent parts are well-characterized.
The core structure, 1,2-dimethylimidazole, is a commercially available compound with the following properties:
| Property | Value | Reference |
| CAS Number | 1739-84-0 | [1][2][3][4] |
| Molecular Formula | C5H8N2 | [1][3] |
| Molecular Weight | 96.13 g/mol | [3][4] |
| Appearance | Colorless to yellow solid or liquid | [4] |
| Melting Point | 37-39 °C | [4] |
| Boiling Point | 204 °C | [4] |
| Density | 1.084 g/mL at 25 °C | [4] |
The properties of the target compound, 5-Acetyl-1,2-dimethylimidazole, can be predicted based on its structure. The addition of the acetyl group is expected to increase the molecular weight and polarity, likely resulting in a higher melting and boiling point compared to the 1,2-dimethylimidazole precursor.
Proposed Synthetic Pathway
A feasible synthetic route to 5-Acetyl-1,2-dimethylimidazole can be designed based on established organometallic and acylation reactions of imidazole derivatives. A common strategy for the regioselective functionalization of imidazoles involves directed lithiation followed by quenching with an electrophile.
Rationale for the Synthetic Approach
The proposed synthesis leverages the known reactivity of N-substituted imidazoles. The methyl group at the 1-position prevents competing N-acylation and directs metallation. The 2-position is the most acidic proton on the imidazole ring, but the presence of the methyl group there blocks this site. This makes the 5-position the next most likely site for deprotonation by a strong base, enabling subsequent acylation.
Detailed Experimental Protocol
Step 1: Directed Lithiation of 1,2-Dimethylimidazole
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Dissolve 1,2-dimethylimidazole (1.0 equivalent) in the anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Under a nitrogen atmosphere, slowly add n-butyllithium (n-BuLi) (1.1 equivalents, typically a 1.6 M solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation at the C5 position.
Step 2: Acylation with Acetyl Chloride
-
While maintaining the temperature at -78 °C, slowly add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for an additional 2-3 hours.
-
Gradually warm the reaction mixture to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-Acetyl-1,2-dimethylimidazole by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 5-Acetyl-1,2-dimethylimidazole.
Analytical Characterization
To confirm the identity and purity of the synthesized 5-Acetyl-1,2-dimethylimidazole, a combination of spectroscopic and analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the acetyl protons (singlet, ~2.5 ppm), the N-methyl protons (singlet), the 2-methyl protons (singlet), and the C4-proton of the imidazole ring (singlet). |
| ¹³C NMR | Signals for the carbonyl carbon of the acetyl group (~190 ppm), the carbons of the imidazole ring, and the methyl carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C7H10N2O (138.17 g/mol ). |
| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1670-1690 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Applications in Drug Development
The imidazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites.
Rationale for Interest
Derivatives of imidazole have demonstrated a wide range of biological activities, including antifungal, anticancer, anti-inflammatory, and antihistaminic properties. The specific substitution pattern of 5-Acetyl-1,2-dimethylimidazole could confer novel pharmacological properties. The acetyl group can act as a hydrogen bond acceptor, while the methylated imidazole core provides a stable and tunable platform for further chemical modification.
Potential Signaling Pathway Interactions
While the specific biological targets of 5-Acetyl-1,2-dimethylimidazole are yet to be determined, related imidazole-containing compounds are known to interact with various signaling pathways. For instance, some imidazole derivatives act as inhibitors of kinases, metalloproteinases, or enzymes involved in steroid biosynthesis.
Caption: Potential molecular targets and cellular outcomes for imidazole derivatives.
Safety and Handling
As a novel chemical entity, 5-Acetyl-1,2-dimethylimidazole should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. The toxicological properties of this compound have not been established.
Conclusion
5-Acetyl-1,2-dimethylimidazole represents an intriguing yet underexplored molecule with potential for applications in medicinal chemistry. This technical guide provides a roadmap for its synthesis and characterization, laying the groundwork for future investigations into its biological activities. The proposed synthetic strategy is robust and based on well-established chemical principles, offering a high probability of success for researchers venturing into this area of imidazole chemistry.
References
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NIST Chemistry WebBook. 1H-Imidazole, 1,2-dimethyl-. [Link]
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PubChem. 1,2-Dimethylimidazole. [Link]
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Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 5-Acetyl-1,2-dimethylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical sciences, a profound understanding of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. This guide provides an in-depth technical exploration of the crystal structure analysis of 5-Acetyl-1,2-dimethylimidazole, a substituted imidazole derivative of significant interest. While a specific crystal structure for this exact compound is not publicly available, this whitepaper leverages established crystallographic data from the closely related parent compound, 1,2-dimethylimidazole, to delineate a comprehensive methodology. We will explore the theoretical underpinnings, experimental design, and data interpretation, offering field-proven insights into the crystallographic workflow. This document serves as a robust resource for researchers aiming to elucidate the solid-state architecture of this and similar heterocyclic compounds, which is critical for understanding their physicochemical properties and biological activity.
Introduction: The Imperative of Structural Elucidation
Imidazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their biological activity is intrinsically linked to their three-dimensional conformation and the intermolecular interactions they form with biological targets.[3] The addition of an acetyl group to the 1,2-dimethylimidazole core, creating 5-Acetyl-1,2-dimethylimidazole, introduces a key hydrogen bond acceptor and alters the molecule's electronic and steric profile. Understanding how these changes manifest in the solid state through crystal structure analysis is paramount for predicting solubility, stability, and bioavailability—key parameters in drug development.
This guide will provide a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) process, from crystal growth to final structure refinement and interpretation, tailored for 5-Acetyl-1,2-dimethylimidazole.
Foundational Principles: From Synthesis to Single Crystals
A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.
Synthesis of 5-Acetyl-1,2-dimethylimidazole
The synthesis of 1,2-dimethylimidazole is well-documented and can be achieved through various methods, including the reaction of methylamine, acetaldehyde, and glyoxal.[4] The subsequent acylation of the imidazole ring to introduce the acetyl group at the 5-position can be challenging due to the potential for ring-splitting under harsh conditions.[5] A common strategy involves the use of a mild acetylating agent in a suitable solvent.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often empirical. For a molecule like 5-Acetyl-1,2-dimethylimidazole, which is a solid at room temperature with a melting point of 37-39 °C, several techniques can be employed.[6][7]
Experimental Protocol: Growing Single Crystals of 5-Acetyl-1,2-dimethylimidazole
-
Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and slowly cool it to room temperature or below.
The causality behind these choices lies in creating a state of supersaturation that is reached slowly, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation into an amorphous solid.
Single-Crystal X-ray Diffraction: The Definitive Technique
Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid.[8]
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is collected on a detector as the crystal is rotated. Modern diffractometers automate this process, collecting a complete dataset.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods, which provide an initial electron density map. An atomic model is built into this map and refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show close agreement.
Anticipated Crystal Structure of 5-Acetyl-1,2-dimethylimidazole: An Expert Analysis
While the crystal structure of 5-Acetyl-1,2-dimethylimidazole is not yet reported, we can make informed predictions based on the known structure of 1,2-dimethylimidazole.
The crystal structure of 1,2-dimethylimidazole has been determined and is reported to be monoclinic with the space group P2₁/n.[9]
Table 1: Crystallographic Data for 1,2-Dimethylimidazole [9]
| Parameter | Value |
| Chemical Formula | C₅H₈N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.2492(6) |
| b (Å) | 7.2496(5) |
| c (Å) | 9.2882(7) |
| β (°) | 99.214(2) |
| Volume (ų) | 548.30(7) |
| Z | 4 |
The introduction of the 5-acetyl group is expected to have several key impacts on the crystal packing:
-
Hydrogen Bonding: The carbonyl oxygen of the acetyl group will act as a hydrogen bond acceptor, likely forming C-H···O interactions with neighboring imidazole rings or methyl groups. This will significantly influence the packing arrangement.
-
Unit Cell Dimensions: The increased molecular volume will lead to an expansion of the unit cell dimensions.
-
Planarity and Torsion Angles: The planarity of the imidazole ring will likely be maintained. The torsion angle between the imidazole ring and the acetyl group will be a key structural feature, influencing the overall molecular conformation.
Visualizing the Process: A Crystallographic Workflow
The following diagram illustrates the key stages in a typical crystal structure analysis workflow.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Hypothetical Intermolecular Interactions
The following diagram illustrates the potential hydrogen bonding interactions involving the 5-acetyl group, which would be a primary driver of the crystal packing.
Caption: Potential intermolecular interactions in the crystal lattice of 5-Acetyl-1,2-dimethylimidazole.
Conclusion: The Path Forward
This technical guide provides a comprehensive framework for the crystal structure analysis of 5-Acetyl-1,2-dimethylimidazole. By leveraging the known structure of its parent compound, 1,2-dimethylimidazole, and established crystallographic principles, researchers can confidently approach the experimental design and interpretation of results. The elucidation of this crystal structure will provide invaluable insights into its solid-state properties, paving the way for its further development as a potential therapeutic agent. The detailed protocols and expert analysis presented herein serve as a self-validating system to guide scientists in this critical endeavor.
References
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ResearchGate. Crystal Structures of two Imidazole Derivatives. Available from: [Link]
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MDPI. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available from: [Link]
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National Center for Biotechnology Information. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]
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National Center for Biotechnology Information. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Available from: [Link]
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PubChem. 1,2-Dimethylimidazole. Available from: [Link]
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SLS. 1,2-Dimethylimidazole, 98%. Available from: [Link]
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ResearchGate. The crystal structure of 2,4-dimethylimidazole monohydrate, C5H10N2O. Available from: [Link]
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ResearchGate. Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Available from: [Link]
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Riverland Trading. 1,2-Dimethylimidazole Supplier. Available from: [Link]
-
ResearchGate. The crystal structure of 1,2-dimethylimidazole, C5H8N2. Available from: [Link]
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National Center for Biotechnology Information. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Available from: [Link]
-
Dove Press. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Available from: [Link]
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National Center for Biotechnology Information. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available from: [Link]
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An In-depth Technical Guide to the Thermal Stability and Degradation of 5-Acetyl-1,2-dimethylimidazole
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability and elucidating the degradation pathways of 5-Acetyl-1,2-dimethylimidazole, a key intermediate and active pharmaceutical ingredient (API) in various developmental pipelines. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven experimental protocols. By understanding the intrinsic stability of this molecule, researchers can de-risk development programs, establish appropriate storage conditions, and ensure the safety and efficacy of the final drug product. The methodologies outlined herein are designed to be self-validating, promoting scientific integrity and regulatory compliance.
Introduction: The Criticality of Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[][2][3] Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and alterations in physical properties, all of which can compromise the quality of the final drug product. For 5-Acetyl-1,2-dimethylimidazole, a substituted imidazole derivative, a thorough understanding of its behavior under thermal stress is paramount. Imidazole-containing compounds, while often thermally robust, can be susceptible to specific degradation pathways, including oxidation and hydrolysis, particularly when functionalized with reactive groups like the acetyl moiety.[4][5]
This guide will provide a systematic approach to evaluating the thermal stability of 5-Acetyl-1,2-dimethylimidazole, from initial physicochemical characterization to in-depth forced degradation studies and kinetic analysis of degradation.
Physicochemical Properties of 5-Acetyl-1,2-dimethylimidazole
A foundational understanding of the physicochemical properties of 5-Acetyl-1,2-dimethylimidazole is essential for designing robust stability studies.
| Property | Value/Information | Source |
| Molecular Formula | C7H10N2O | Inferred from name |
| Molecular Weight | 138.17 g/mol | Inferred from name |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 37-39 °C | [7][8] |
| Boiling Point | 204 °C | [7][8] |
| Solubility | Soluble in water and various organic solvents | [6] |
| Autoignition Temperature | 204 °C | [7] |
Note: Some data is for the related compound 1,2-dimethylimidazole and should be considered as an estimate.
Potential Degradation Pathways of 5-Acetyl-1,2-dimethylimidazole
Based on the chemical structure of 5-Acetyl-1,2-dimethylimidazole and the known degradation patterns of related imidazole compounds, several potential degradation pathways can be postulated.[4][5][9] Forced degradation studies are designed to intentionally stress the molecule to identify these likely degradation products.[10][11]
-
Oxidation: The imidazole ring and the acetyl group are susceptible to oxidation.[4][5] Oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or cleavage of the imidazole ring.
-
Hydrolysis: The acetyl group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one and acetic acid. While the imidazole ring itself is generally stable to hydrolysis, extreme pH conditions can promote ring-opening.[9][12]
-
Photodegradation: Imidazole derivatives can be sensitive to light, leading to photolytic reactions and the formation of various degradation products.[4]
-
Thermal Decomposition: At elevated temperatures, the molecule will undergo decomposition, potentially through cleavage of the acetyl group, demethylation, or fragmentation of the imidazole ring.[13][14]
Below is a proposed high-level degradation map for 5-Acetyl-1,2-dimethylimidazole.
Caption: Proposed Degradation Pathways for 5-Acetyl-1,2-dimethylimidazole.
Experimental Protocols for Thermal Stability Assessment
A multi-faceted approach is necessary to comprehensively evaluate the thermal stability of 5-Acetyl-1,2-dimethylimidazole.
Thermogravimetric Analysis (TGA)
Purpose: To determine the thermal stability and decomposition temperature of the compound.[15][16][17]
Methodology:
-
Calibrate the TGA instrument using appropriate standards.
-
Accurately weigh 5-10 mg of 5-Acetyl-1,2-dimethylimidazole into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a 5% weight loss is observed (Td5%).[13]
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Purpose: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or thermal events prior to decomposition.[18][19][20][21]
Methodology:
-
Calibrate the DSC instrument using indium as a standard.
-
Accurately weigh 2-5 mg of 5-Acetyl-1,2-dimethylimidazole into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point and extends towards the decomposition temperature.
-
Record the heat flow as a function of temperature.
-
The melting point is determined from the peak of the endothermic event. The enthalpy of fusion is calculated from the area under the melting peak.
Accelerated Stability Studies
Purpose: To predict the long-term stability of the API by subjecting it to elevated stress conditions.[][2][22][23]
Methodology:
-
Place accurately weighed samples of 5-Acetyl-1,2-dimethylimidazole in appropriate containers (e.g., glass vials).
-
Store the samples in controlled environment chambers at accelerated conditions as per ICH guidelines (e.g., 40 °C/75% RH).[3]
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.
-
Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of degradation products.
Forced Degradation Studies
Purpose: To identify potential degradation products and establish the intrinsic stability of the molecule.[10][11] These studies are crucial for developing and validating a stability-indicating analytical method.[24]
Methodology:
-
Acid Hydrolysis: Dissolve the sample in a suitable solvent and add a solution of hydrochloric acid (e.g., 0.1 N HCl). Heat the solution (e.g., at 60 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the sample in a suitable solvent and add a solution of sodium hydroxide (e.g., 0.1 N NaOH). Heat the solution (e.g., at 60 °C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the sample in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature or slightly elevated temperature for a defined period.
-
Thermal Degradation (Dry Heat): Expose the solid sample to dry heat in a controlled oven (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose the solid sample or a solution of the sample to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analyze all stressed samples by a suitable stability-indicating method (e.g., HPLC-UV/MS) to separate and identify the degradation products.[25]
Caption: Workflow for Forced Degradation Studies.
Kinetic Analysis of Degradation
Purpose: To determine the rate of degradation and predict the shelf-life of the API.
Methodology:
-
Conduct stability studies at a minimum of three different elevated temperatures.
-
At various time points, quantify the remaining concentration of 5-Acetyl-1,2-dimethylimidazole using a validated HPLC method.
-
Determine the order of the degradation reaction by plotting the concentration, logarithm of concentration, or the reciprocal of concentration against time.[26]
-
Calculate the degradation rate constant (k) at each temperature from the slope of the appropriate plot.
-
Use the Arrhenius equation to plot the natural logarithm of the rate constants (ln k) versus the reciprocal of the absolute temperature (1/T).
-
The activation energy for the degradation process can be calculated from the slope of the Arrhenius plot.
-
Extrapolate the data to determine the rate constant at the desired storage temperature (e.g., 25 °C) and subsequently calculate the shelf-life.[22][23]
Data Interpretation and Reporting
All data generated from the thermal stability studies should be meticulously documented and interpreted.
Data Summary Table:
| Study | Conditions | Results |
| TGA | 10 °C/min in N₂ | Onset of decomposition (Td5%) at X °C. |
| DSC | 10 °C/min | Melting point at Y °C with an enthalpy of fusion of Z J/g. |
| Accelerated Stability | 40 °C/75% RH, 6 months | No significant change in appearance or purity. Total impurities < 0.5%. |
| Forced Degradation | Acid, Base, Oxidative, Thermal, Photo | Degradation observed under oxidative and strong basic conditions. Major degradation products identified by LC-MS with m/z values of... |
| Degradation Kinetics | Arrhenius Plot | The degradation follows first-order kinetics with an activation energy of Eₐ kJ/mol. Predicted shelf-life at 25 °C is T years. |
Conclusion
A comprehensive evaluation of the thermal stability and degradation of 5-Acetyl-1,2-dimethylimidazole is a non-negotiable aspect of its development as a pharmaceutical ingredient. The experimental framework provided in this guide, encompassing thermoanalytical techniques, accelerated stability studies, forced degradation, and kinetic analysis, offers a robust and scientifically sound approach. By systematically investigating the intrinsic stability of this molecule, researchers can build a strong foundation for the development of a safe, effective, and stable drug product.
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ResearchGate. (PDF) Accelerated Stability Assessment Program in API development. [Link]
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Waterman, K. C., & MacDonald, B. C. (2010). The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability. Journal of Pharmaceutical Sciences, 99(11), 4564–4575. [Link]
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Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
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Creative BioMart Microbe. API/Pharmaceuticals Stability Testing. [Link]
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ResearchGate. Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. [Link]
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SciELO México. Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry. [Link]
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PubMed. Microcalorimetry of interaction of dihydro-imidazo-phenanthridinium (DIP)-based compounds with duplex DNA. [Link]
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ResearchGate. Differential scanning calorimetry (DSC) of compounds 5 (a), 6 (b), 7.... [Link]
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ResearchGate. Thermogravimetric analysis (TGA) curves of the imidazole derivatives. [Link]
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MDPI. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. [Link]
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ResearchGate. Differential scanning calorimetry (DSC) thermograms of imidazolium ionic liquid (IIL) and its blend with 25 wt. % of Fe3O4-IIL. [Link]
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MedCrave online. Forced Degradation Studies. [Link]
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ResearchGate. Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br]. [Link]
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PubMed Central. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. [Link]
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PubMed. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. [Link]
-
ResearchGate. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. [Link]
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Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. [Link]
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Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]
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ResearchGate. Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. [Link]
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PubMed Central. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. [Link]
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PubMed. Kinetics and mechanism of the degradation of 1a-acetylmitomycin C in aqueous solution. [Link]
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ResearchGate. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. [Link]
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PubMed Central. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. [Link]
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"solubility of 5-Acetyl-1,2-dimethylimidazole in organic solvents"
An In-Depth Technical Guide to the Solubility of 5-Acetyl-1,2-dimethylimidazole in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Acetyl-1,2-dimethylimidazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While specific experimental solubility data for this compound is not widely published, this paper establishes a robust theoretical framework to predict its behavior in various organic solvents. By dissecting its molecular structure and the governing physicochemical principles, this guide offers researchers and drug development professionals the foundational knowledge required for solvent selection in synthesis, purification, formulation, and analytical applications. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of its solubility is presented, empowering scientists to generate precise data tailored to their specific laboratory conditions.
Introduction to 5-Acetyl-1,2-dimethylimidazole
5-Acetyl-1,2-dimethylimidazole is a substituted imidazole derivative. The imidazole ring is a fundamental scaffold in numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents.[1] The unique electronic and structural properties of the imidazole ring allow it to participate in various non-covalent interactions, making its derivatives valuable building blocks in drug discovery and materials science.[2] Understanding the solubility of 5-Acetyl-1,2-dimethylimidazole is a critical first step in its practical application. Solubility dictates the choice of reaction media, the feasibility of purification techniques like recrystallization, and the potential for formulation in drug delivery systems. This guide provides a predictive analysis and a practical framework for experimentally determining its solubility profile.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. 5-Acetyl-1,2-dimethylimidazole possesses several key functional groups that dictate its interaction with different solvents:
-
Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The N-3 nitrogen has a lone pair of electrons, making it a hydrogen bond acceptor and a site of basicity.
-
N-Methyl Groups: The methyl groups at the N-1 and C-2 positions are non-polar and contribute to the molecule's lipophilicity. The N-1 methylation removes the acidic N-H proton found in unsubstituted imidazole, preventing it from acting as a hydrogen bond donor at that position.[1]
-
Acetyl Group: The acetyl group (-COCH₃) at the C-5 position is a highly polar functional group. The carbonyl oxygen is a strong hydrogen bond acceptor, significantly influencing solubility in protic solvents.
The combination of a polar, basic imidazole ring, a polar acetyl group, and non-polar methyl groups suggests an amphiphilic character, leading to a nuanced solubility profile across solvents of varying polarities.
Table 1: Predicted and Known Physicochemical Properties
| Property | Value / Prediction | Source / Rationale |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on the parent compound, 1,2-dimethylimidazole, which has a melting point of 37-39 °C.[3] The addition of the acetyl group would likely increase this. |
| pKa (Conjugate Acid) | ~6.5 - 7.5 | The parent 1,2-dimethylimidazole is a base.[4] The electron-withdrawing acetyl group is expected to slightly decrease the basicity of the imidazole ring compared to the pKa of ~7 for the conjugate acid of imidazole itself.[1] |
| Predicted logP | ~0.5 - 1.0 | The parent 1,2-dimethylimidazole has a calculated logP of 0.729.[5] The acetyl group will modulate this value. |
Guiding Principles of Solubility
The venerable principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[7]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the acetyl group's carbonyl oxygen and the imidazole ring's N-3 nitrogen, 5-Acetyl-1,2-dimethylimidazole is expected to be a strong hydrogen bond acceptor. Therefore, high solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents have significant dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept hydrogen bonds and engage in strong dipole-dipole interactions. Good solubility is predicted in these solvents, driven by interactions with the polar acetyl and imidazole moieties.
-
Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weaker London dispersion forces. The polar nature of the acetyl and imidazole groups will limit solubility in highly non-polar solvents like hexane. Solubility in solvents like toluene or diethyl ether may be moderate, facilitated by the non-polar methyl groups and the overall molecular size.[8]
Predicted Solubility Profile of 5-Acetyl-1,2-dimethylimidazole
Based on the structural analysis and fundamental principles, the following qualitative solubility profile is predicted. This table serves as a starting point for solvent screening in a laboratory setting.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Alcohols (Polar, Protic) | Methanol, Ethanol | High | Strong hydrogen bonding with the acetyl C=O and imidazole N-3. |
| Ketones (Polar, Aprotic) | Acetone, MEK | High | Strong dipole-dipole interactions. |
| Amides (Polar, Aprotic) | DMF, DMAc | High | Strong dipole-dipole interactions and polarity match. |
| Sulfoxides (Polar, Aprotic) | DMSO | High | Highly polar solvent capable of strong dipole-dipole interactions. |
| Nitriles (Polar, Aprotic) | Acetonitrile | Medium to High | Good polarity match, but less effective at solvating than other aprotic solvents. |
| Halogenated (Weakly Polar) | Dichloromethane (DCM), Chloroform | Medium | Capable of some dipole-dipole interactions. Solubility of imidazoles in chloroalkanes can be low.[8] |
| Ethers (Weakly Polar) | Diethyl Ether, THF | Low to Medium | THF may show better solubility due to its higher polarity. Solubility of imidazoles in ethers is generally lower than in alcohols.[9] |
| Aromatics (Non-Polar) | Toluene, Benzene | Low | Dominated by van der Waals forces; poor match for the polar functional groups. |
| Aliphatics (Non-Polar) | Hexane, Heptane | Insoluble to Very Low | Significant mismatch in polarity. |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to precise data, a robust experimental methodology is required. The isothermal equilibrium method is a standard and reliable technique. This protocol is designed to be self-validating by ensuring that equilibrium is reached and that measurements are accurate.[10]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 5-Acetyl-1,2-dimethylimidazole to a series of vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., 25 °C) for a minimum of 24 hours. This extended period ensures that the dissolution process reaches equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm chemically resistant filter (e.g., PTFE or PVDF) into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.
-
Solvent Evaporation & Gravimetric Analysis: Record the exact weight of the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved. The solubility can be calculated as grams of solute per 100 mL or 100 g of solvent.
-
Quantitative Analysis (Alternative/Confirmatory): For higher precision, the filtered supernatant can be accurately diluted with a suitable mobile phase and analyzed using a validated analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy against a calibration curve prepared from known concentrations of the compound.
Caption: Experimental workflow for determining thermodynamic solubility.
Visualizing Molecular Interactions and Solubility
The interplay between the solute's functional groups and the solvent's properties determines the extent of solubility. This can be visualized as a decision-making process based on intermolecular forces.
Caption: Solute-solvent interactions governing solubility.
Conclusion
While empirical data for the solubility of 5-Acetyl-1,2-dimethylimidazole in organic solvents remains to be published, a robust prediction can be made based on its molecular structure. The presence of strong hydrogen bond accepting sites on the acetyl and imidazole moieties points towards high solubility in polar protic and polar aprotic solvents. Conversely, its polarity will limit solubility in non-polar aliphatic and aromatic hydrocarbons. For researchers and developers, this predictive framework provides a critical tool for initial solvent screening. The detailed experimental protocol outlined herein offers a clear and reliable path to obtaining the precise, quantitative data necessary for advancing research, optimizing reaction conditions, and developing novel formulations.
References
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-
ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved January 12, 2026, from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - YouTube. Retrieved January 12, 2026, from [Link]
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Solubility of Things. (n.d.). Imidazole. Retrieved January 12, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-acetyl-2,4-dimethylimidazole. Retrieved January 12, 2026, from [Link]
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-
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-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0). Retrieved January 12, 2026, from [Link]
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-
SLS. (n.d.). 1,2-Dimethylimidazole, 98% | 136131-5G | SIGMA-ALDRICH. Retrieved January 12, 2026, from [Link]
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"quantum chemical calculations for 5-Acetyl-1,2-dimethylimidazole"
An In-depth Technical Guide to Quantum Chemical Calculations for 5-Acetyl-1,2-dimethylimidazole
This guide provides a comprehensive, in-depth technical framework for performing quantum chemical calculations on 5-Acetyl-1,2-dimethylimidazole. It is designed for researchers, scientists, and professionals in drug development and computational chemistry. This document moves beyond a simple procedural outline, delving into the rationale behind methodological choices and offering a self-validating workflow. By integrating theoretical expertise with practical application, this guide aims to equip the reader with the necessary tools to conduct robust and meaningful computational analyses of this molecule. All protocols are grounded in authoritative sources to ensure scientific integrity.
Table of Contents
Introduction to 5-Acetyl-1,2-dimethylimidazole and the Role of Quantum Chemistry
5-Acetyl-1,2-dimethylimidazole is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds, including antifungal agents and proton pump inhibitors. The specific substitutions of an acetyl group at the 5-position and methyl groups at the 1 and 2-positions can significantly influence the molecule's steric and electronic properties, thereby affecting its pharmacological activity.
Quantum chemical calculations provide a powerful lens through which to investigate the molecular properties of 5-Acetyl-1,2-dimethylimidazole at the subatomic level. These in silico methods allow for the prediction of a wide range of characteristics, including:
-
Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Vibrational frequencies: Predicting the infrared (IR) and Raman spectra, which can aid in experimental characterization.
-
Electronic properties: Understanding the distribution of electrons, which is fundamental to reactivity, intermolecular interactions, and spectroscopic behavior. This includes properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.
By accurately modeling these properties, researchers can gain insights into the molecule's reactivity, stability, and potential interactions with biological targets, thereby accelerating the drug discovery and development process.
Theoretical Foundations for Method Selection
The reliability of quantum chemical calculations is fundamentally dependent on the chosen theoretical method. This section explains the rationale for selecting Density Functional Theory (DFT) for the analysis of 5-Acetyl-1,2-dimethylimidazole.
Density Functional Theory (DFT) as the Method of Choice
For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods like Møller-Plesset perturbation theory or Coupled Cluster theory, DFT can provide highly accurate results for medium-sized organic molecules in a reasonable timeframe. The core principle of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.
Selecting an Appropriate Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: The functional describes the quantum mechanical effects of exchange and correlation. For organic molecules, hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide excellent results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional that has demonstrated high accuracy for a broad range of chemical systems, including those containing nitrogen heterocycles.
-
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation and the computational cost. A good starting point for molecules like 5-Acetyl-1,2-dimethylimidazole is a Pople-style basis set, such as 6-311++G(d,p) . This basis set is flexible enough to provide a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and the electronic properties of heteroatoms.
Practical Workflow for Quantum Chemical Calculations
The following section details a step-by-step protocol for performing quantum chemical calculations on 5-Acetyl-1,2-dimethylimidazole using a typical quantum chemistry software package like Gaussian, ORCA, or GAMESS.
Caption: A high-level overview of the quantum chemical calculation workflow.
Step 1: Molecular Structure Preparation
-
Obtain Initial Coordinates: The first step is to generate an initial 3D structure of 5-Acetyl-1,2-dimethylimidazole. This can be done using molecular building software such as Avogadro, ChemDraw, or GaussView.
-
Pre-optimization: It is good practice to perform a preliminary geometry optimization using a less computationally demanding method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry. This can help to reduce the number of steps required for the more accurate quantum mechanical optimization.
Step 2: Geometry Optimization
-
Input File Creation: Prepare an input file for the chosen quantum chemistry software. This file will specify the molecular coordinates, the level of theory (e.g., B3LYP/6-311++G(d,p)), the type of calculation (geometry optimization), and other relevant parameters.
-
Execution: Run the geometry optimization calculation. The software will iteratively adjust the positions of the atoms to find the lowest energy conformation of the molecule.
-
Convergence Check: Ensure that the optimization has converged to a stationary point on the potential energy surface. This is typically indicated by the forces on the atoms and the change in energy between optimization steps falling below predefined thresholds.
Step 3: Vibrational Frequency Analysis
-
Input File Creation: Using the optimized geometry from the previous step, create a new input file for a frequency calculation at the same level of theory.
-
Execution: Run the frequency calculation. This will compute the second derivatives of the energy with respect to the atomic positions, which are used to determine the vibrational modes of the molecule.
-
Verification of Minimum: A key purpose of the frequency analysis is to verify that the optimized geometry corresponds to a true energy minimum. A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state).
Step 4: Electronic Property Calculations
-
Input File Creation: Using the verified minimum energy geometry, create an input file to calculate the desired electronic properties. This may include:
-
Molecular Orbitals: To visualize the HOMO and LUMO.
-
Mulliken Population Analysis or Natural Bond Orbital (NBO) Analysis: To determine atomic charges.
-
Electrostatic Potential (ESP): To map the charge distribution on the molecular surface.
-
-
Execution: Run the single-point energy calculation to obtain these properties.
Data Interpretation and Analysis
This section outlines how to interpret the key outputs from the quantum chemical calculations.
Geometric Parameters
The optimized geometry provides bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography or other techniques if available.
| Parameter | Calculated Value (Å or °) |
| C-N Bond Lengths (Imidazole Ring) | Example: 1.33 - 1.38 Å |
| C=O Bond Length (Acetyl Group) | Example: 1.22 Å |
| C-N-C Bond Angles (Imidazole Ring) | Example: 108 - 111 ° |
| Dihedral Angle (Imidazole Ring vs. Acetyl Group) | Example: ~10° |
| Caption: A sample table summarizing key geometric parameters for 5-Acetyl-1,2-dimethylimidazole. |
Vibrational Spectra
The calculated vibrational frequencies can be used to predict the IR and Raman spectra. It is important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, it is common practice to apply a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better agreement with experiment.
Electronic Properties
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's electronic excitability and chemical reactivity. A smaller gap suggests that the molecule is more easily excited and more reactive.
-
Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. This information is invaluable for understanding intermolecular interactions, including drug-receptor binding.
Caption: The relationship between calculated properties and their interpretation.
Conclusion
This guide has provided a comprehensive and technically detailed framework for performing and interpreting quantum chemical calculations on 5-Acetyl-1,2-dimethylimidazole. By following the outlined workflow and understanding the theoretical underpinnings of the chosen methods, researchers can obtain reliable and insightful data on the geometric, vibrational, and electronic properties of this molecule. These computational insights are invaluable for guiding experimental work, understanding structure-activity relationships, and accelerating the process of drug design and development. The principles and methodologies described herein are broadly applicable to the computational study of other small organic molecules of pharmaceutical interest.
References
-
Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]
-
Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
-
Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐Consistent Molecular‐Orbital Theory. IX. An Extended Gaussian‐Type Basis for Molecular‐Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724–728. [Link]
-
Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A, 111(45), 11683–11700. [Link]
Whitepaper: An In-depth Technical Guide to the Potential Biological Activity of Acetylated Dimethylimidazoles
Executive Summary
The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Chemical modification of such scaffolds is a primary strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Acetylation, a common derivatization technique, is frequently employed to modulate lipophilicity and create prodrugs that can improve bioavailability.[4] This guide delves into the specific, yet underexplored, domain of acetylated dimethylimidazoles. While the parent compound, 1,2-dimethylimidazole, serves as a crucial intermediate in the synthesis of various pharmaceuticals[5][6], the biological profile of its acetylated derivatives remains largely uncharted territory. A key published investigation into specific acetylated dimethylimidazoles found them to be devoid of bactericidal activity, challenging initial hypotheses about their role as stable intermediates of active metabolites.[7] This guide synthesizes the available data, frames it within the broader context of imidazole pharmacology, and proposes a logical, forward-looking framework for exploring the untapped therapeutic potential of this chemical class.
Introduction: The Scientific Rationale for Investigating Acetylated Dimethylimidazoles
The Imidazole Core: A Biologically Privileged Scaffold
The five-membered imidazole ring, containing two nitrogen atoms, is a highly versatile heterocyclic structure.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions allow it to interact with a wide array of biological targets.[1][2] This versatility has led to the development of imidazole-containing drugs across a vast spectrum of therapeutic areas, including:
-
Oncology: Compounds like dacarbazine and nilotinib feature the imidazole ring and exhibit anticancer activity through mechanisms such as tubulin polymerization inhibition and kinase inhibition.[1]
-
Antimicrobial and Antifungal Agents: The imidazole class is famous for its antifungal agents (e.g., ketoconazole) and has shown promise in developing new antibacterial compounds that can interfere with bacterial DNA replication and cell wall synthesis.[3][8]
-
Anti-inflammatory and Antiviral applications: The scaffold is integral to molecules targeting enzymes like COX-2 and is a component of various antiviral drug candidates.[2]
The parent compound, 1,2-dimethylimidazole, is a key building block in the synthesis of antifungal agents, antiviral drugs, and histamine receptor antagonists, underscoring the inherent biological relevance of this specific substitution pattern.[5][6]
Acetylation as a Strategy for Modulating Bioactivity
Acetylation is a powerful tool in medicinal chemistry for optimizing a lead compound. The addition of an acetyl group can profoundly alter a molecule's physicochemical properties, which in turn influences its biological activity.
-
Prodrug Development: Acetylation can mask polar functional groups (like hydroxyls or amines), increasing a drug's lipophilicity. This can enhance its ability to cross cell membranes and improve oral bioavailability. Once absorbed, the acetyl group can be cleaved by endogenous esterase enzymes to release the active parent drug.[4]
-
Direct Activity Modulation: The acetyl group can also be a key part of the pharmacophore, directly interacting with the biological target. Studies on other chemical classes have shown that acetylation can lead to equivalent or even significantly more potent biological activity compared to the parent compound.[9] For example, the acetylation of 5-demethyltangeretin was shown to enhance its anticancer effects significantly.[4]
The logical intersection of the privileged imidazole scaffold with the proven bio-modulating strategy of acetylation provides a compelling rationale for the synthesis and screening of acetylated dimethylimidazoles as novel therapeutic candidates.
Synthesis and Chemical Profile
Synthetic Considerations
Historically, the direct acylation of the imidazole ring presented chemical challenges due to the acidic character of the imino-group nitrogen.[10] However, effective methods have since been developed. One notable synthesis involves the catalytic reduction of a 5-nitroimidazole, like dimetridazole, to form a highly unstable 5-hydroxylaminoimidazole intermediate. This reactive species can be trapped and stabilized by acetylation to yield isolable diacetyl derivatives.[7]
Experimental Protocol: Synthesis of O,N-diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole (DiacDMH)
This protocol is adapted from the methodology described for the synthesis of acetylated hydroxylamino derivatives of 5-nitroimidazoles.[7]
Objective: To synthesize and isolate a stable acetylated derivative of the 1,2-dimethyl-5-hydroxylaminoimidazole intermediate.
Materials:
-
Dimetridazole (1,2-dimethyl-5-nitroimidazole)
-
Palladium on carbon catalyst (Pd/C)
-
Hydrogen gas (H₂)
-
Acetic anhydride
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Inert atmosphere apparatus (e.g., Schlenk line)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Catalyst Preparation: In a flask under an inert atmosphere, suspend a catalytic amount of Pd/C in the anhydrous solvent.
-
Substrate Addition: Add the starting material, dimetridazole, to the flask.
-
Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure. Stir the reaction mixture vigorously at room temperature to facilitate the reduction of the nitro group.
-
Causality Note: The Pd/C catalyst is essential for the catalytic hydrogenation of the nitro group to the hydroxylamine. This intermediate is highly reactive and prone to degradation, necessitating the next step to occur in situ.
-
-
Trapping with Acetic Anhydride: Once the reduction is complete (monitored by TLC or LC-MS), introduce acetic anhydride to the reaction mixture. This will acylate both the hydroxyl and amino functionalities of the unstable intermediate.
-
Reaction Quench and Workup: After the acetylation is complete, carefully quench the reaction. Filter off the catalyst. Perform an aqueous workup to remove unreacted reagents and byproducts.
-
Purification: Purify the crude product using column chromatography or recrystallization to yield the final compound, O,N-diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole (DiacDMH).
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
A Case Study in Bactericidal Activity
The most direct investigation into the biological activity of acetylated dimethylimidazoles focused on their potential as antibacterial agents.
The Central Hypothesis
The bactericidal action of 5-nitroimidazoles like dimetridazole is believed to stem from the reductive activation of the nitro group within anaerobic bacteria, leading to reactive intermediates that damage DNA. One proposed reactive species is the 5-hydroxylaminoimidazole. To test this, O,N-diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole (DiacDMH) and its monoacetylated counterpart (AcDMH) were synthesized as stable, handleable precursors to this putative active species.[7]
Experimental Design and Results
The acetylated compounds, DiacDMH and AcDMH, were tested for bactericidal activity against several bacterial strains known to be sensitive to the parent drug, dimetridazole.
| Compound Tested | Target Organism | Observed Bactericidal Activity |
| DiacDMH | Bacteroides fragilis | None Detected[7] |
| AcDMH | Bacteroides fragilis | None Detected[7] |
| DiacDMH | Clostridium perfringens | None Detected[7] |
| AcDMH | Clostridium perfringens | None Detected[7] |
| DiacDMH / AcDMH | Escherichia coli SR58 | None Detected[7] |
| A summary of the reported bactericidal activity for key acetylated dimethylimidazole derivatives. |
Interpretation and Scientific Causality
The complete lack of bactericidal activity was a significant finding. The researchers concluded that this result leaves the role of the hydroxylamino intermediate uncertain.[7] Several causal factors could explain this outcome:
-
Metabolic Inability: The tested bacteria may lack the necessary esterase enzymes to deacetylate the compounds and release the putative active hydroxylamine.
-
Incorrect Hypothesis: The hydroxylamino species itself may not be the primary bactericidal agent.
-
Poor Cellular Uptake: The physicochemical properties of the acetylated derivatives may have prevented them from reaching their intracellular target.
This case study is a crucial piece of evidence, demonstrating that for this specific biological endpoint (bactericidal activity), these particular acetylated dimethylimidazoles are inactive. This directs future research away from this application and towards other potential therapeutic areas.
Future Directions and Untapped Potential
The negative bactericidal data should not be viewed as a definitive endpoint for the entire chemical class, but rather as a single data point. The broad activities of the imidazole scaffold suggest numerous other avenues for exploration.
Proposed Screening Cascades
Future research should focus on broad, unbiased screening to uncover novel activities. The workflow should be systematic and self-validating.
Figure 1: A proposed workflow for the broad-spectrum biological screening of novel acetylated dimethylimidazoles.
Prodrug Hypothesis Validation
To determine if these compounds can function as prodrugs, a targeted experimental workflow is necessary to confirm their enzymatic conversion to an active form.
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A Comprehensive Review of 5-Acetyl-imidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold in Medicinal Chemistry
Heterocyclic compounds form the backbone of medicinal chemistry, with the imidazole ring standing out as a "privileged scaffold."[1] This five-membered aromatic ring, containing two nitrogen atoms, is a fundamental component of numerous essential biological molecules, including the amino acid histidine, purines in nucleic acids, and histamine.[2] Its unique electronic characteristics, amphoteric nature, and ability to engage in hydrogen bonding have made it a cornerstone in the design of therapeutic agents.[3] The incorporation of an imidazole nucleus is a well-established strategy in drug discovery to enhance pharmacokinetic properties and biological activity.[4]
Among the vast landscape of imidazole derivatives, those bearing a 5-acetyl group represent a particularly compelling subclass. The acetyl moiety is not merely a simple substituent; it serves as a versatile synthetic handle for further molecular elaboration and as a critical pharmacophore capable of forming key interactions with biological targets. This guide provides a comprehensive literature review of 5-acetyl-imidazole derivatives, delving into their synthetic methodologies, structural characterization, and diverse pharmacological activities, with a primary focus on their potential in anticancer and antimicrobial drug development.
Synthetic Methodologies: Constructing the Core Scaffold
The synthesis of substituted imidazoles is a mature field, yet the regioselective construction of derivatives like the 5-acetyl variant requires careful strategic planning. Several classical and modern methods are employed.
Foundational Synthesis Routes
The classical Radziszewski and Debus syntheses remain relevant for creating the imidazole core. These methods typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, offering a straightforward, albeit sometimes low-yielding, path to C-substituted imidazoles.[5][6]
Cyclization of α-Functionalized Ketones
A more targeted approach involves the cyclization of α-functionalized ketone precursors. A highly effective method for producing therapeutically relevant imidazolethiones and imidazolones starts with α-aminoketones. These intermediates are reacted with potassium thiocyanate (KSCN) or sodium cyanate (NaOCN) in refluxing acetic acid to yield the corresponding 1,5-disubstituted imidazole-2-thiones or imidazol-2-ones, respectively.[7] This pathway is particularly valuable as the resulting thione and one derivatives are often biologically active themselves or serve as precursors for further S- or N-alkylation.
Derivatization via the Acetyl Group
The true synthetic versatility of the 5-acetyl-imidazole scaffold lies in the reactivity of the acetyl group itself. The carbonyl and adjacent methyl protons are prime sites for a range of chemical transformations. A prominent example is the Claisen-Schmidt (or Aldol) condensation , where the 5-acetyl-imidazole is reacted with various aromatic aldehydes in a basic medium (e.g., NaOH in ethanol) to generate imidazolo-chalcone derivatives.[8][9] These chalcones are important intermediates for synthesizing a variety of other heterocyclic systems, such as pyrazoles and pyrimidines.
A generalized overview of these key synthetic pathways is presented below.
Caption: Key synthetic routes to the 5-acetyl-imidazole core and its subsequent derivatization.
Detailed Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative
The following protocol, adapted from methodologies for synthesizing related structures, illustrates the conversion of a 5-acetyl-imidazole derivative into a thiosemicarbazone, a common step in generating biologically active compounds.[3]
Objective: To synthesize 2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-(aryl)hydrazine-1-carbothioamide.
Step 1: Materials & Reagents
-
Starting Material: 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one (1.0 eq)
-
Reagent: Appropriate aryl thiosemicarbazide (e.g., N-(p-tolyl)hydrazine-1-carbothioamide) (1.1 eq)
-
Solvent: Absolute Ethanol
-
Catalyst: Glacial Acetic Acid (catalytic amount)
Step 2: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the starting 5-acetyl-imidazole derivative (1.0 eq) in absolute ethanol (30 mL).
-
Add the aryl thiosemicarbazide (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the condensation reaction.
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
Step 4: Product Isolation and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solid product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the precipitated solid by filtration through a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.
Step 5: Characterization
-
Determine the melting point of the purified product.
-
Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[3]
Structural Characterization
Unambiguous confirmation of the chemical structure of newly synthesized 5-acetyl-imidazole derivatives is accomplished using a suite of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra provide key information, with the methyl protons of the acetyl group typically appearing as a sharp singlet around δ 2.2-2.6 ppm. Protons on the imidazole ring and any other substituents give characteristic signals. ¹³C NMR is crucial for identifying the carbonyl carbon of the acetyl group (δ > 190 ppm) and the carbons of the imidazole ring.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are used to identify key functional groups. A strong absorption band between 1660-1690 cm⁻¹ is characteristic of the C=O stretch of the acetyl ketone. Other important peaks include the N-H stretch (around 3300-3400 cm⁻¹) and C=N stretching of the imidazole ring.[3]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the elemental composition by providing the mass-to-charge ratio (m/z) of the molecular ion [M]⁺.[3]
Pharmacological Applications and Biological Activities
The 5-acetyl-imidazole scaffold is a recurring motif in compounds exhibiting a wide array of biological activities. The electron-rich nature of the imidazole ring and the hydrogen-bonding capability of the acetyl group allow these molecules to bind effectively to various enzymes and receptors.[4][7]
Anticancer Activity
The development of novel anticancer agents remains a global health priority, and imidazole derivatives have emerged as a highly promising class of compounds.[10][11] Research has shown that specific 5-acetyl-imidazole derivatives exhibit significant cytotoxicity against various human cancer cell lines.
A notable study synthesized a series of 4-acetylphenylamine-based imidazole derivatives and evaluated their anticancer activity against human breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines.[7] Several compounds were identified as potent agents, demonstrating efficacy in the micromolar range.[7]
| Compound ID | Derivative Type | Target Cell Line | EC₅₀ (µM) | Reference |
| 14 | Imidazol-2-one | PPC-1 | 47.2 | [7] |
| 14 | Imidazol-2-one | U-87 | 3.1 | [7] |
| 22 | S-ethylthioimidazole | PPC-1 | 15.6 | [7] |
| 22 | S-ethylthioimidazole | U-87 | 3.8 | [7] |
The mechanisms underlying their anticancer effects are diverse and include the inhibition of key signaling kinases, induction of apoptosis (programmed cell death), and disruption of the cell cycle.[10][11] The ability to selectively target cancer cells while minimizing harm to healthy cells is a key goal, and the structural modularity of these derivatives allows for fine-tuning to achieve better selectivity.[7]
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- 11. ijsrtjournal.com [ijsrtjournal.com]
Methodological & Application
Application Note: A Protocol for the Synthesis of 5-Acetyl-1,2-dimethylimidazole
Abstract
This application note provides a detailed protocol for the synthesis of 5-Acetyl-1,2-dimethylimidazole from 1,2-dimethylimidazole. The described methodology is based on the principles of Friedel-Crafts acylation, a robust and widely utilized reaction for the formation of carbon-carbon bonds in aromatic and heteroaromatic systems.[1][2] This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a comprehensive guide that includes reaction mechanisms, step-by-step procedures, purification techniques, and methods for structural verification.
Introduction
5-Acetyl-1,2-dimethylimidazole is a key heterocyclic building block in the synthesis of various pharmacologically active compounds and functional materials. The imidazole moiety is a prevalent scaffold in numerous natural products and synthetic drugs.[3] The introduction of an acetyl group at the C5 position provides a versatile handle for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs.
The synthesis of acetylimidazoles can be approached through several synthetic routes.[4] Among these, the direct acylation of the imidazole ring presents an efficient and atom-economical strategy. This protocol focuses on the Friedel-Crafts acylation of 1,2-dimethylimidazole, a reaction that involves the electrophilic substitution of an acyl group onto the imidazole ring.[2][5] While Friedel-Crafts reactions are traditionally catalyzed by strong Lewis acids, the basic nature of the imidazole ring necessitates careful selection of the catalyst and reaction conditions to avoid undesirable side reactions and catalyst deactivation.[6]
Reaction Overview and Mechanism
The proposed synthesis proceeds via a Friedel-Crafts acylation mechanism. In this reaction, an acylating agent, such as acetic anhydride or acetyl chloride, is activated by a Lewis acid catalyst to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich imidazole ring, leading to the formation of a sigma complex. Subsequent deprotonation re-aromatizes the ring and yields the desired 5-acetyl-1,2-dimethylimidazole product. The choice of a suitable Lewis acid is critical; metal triflates, for instance, have been shown to be effective catalysts for Friedel-Crafts acylations in ionic liquids and conventional solvents.[6]
The regioselectivity of the acylation is directed by the electronic properties of the 1,2-dimethylimidazole ring. The C5 position is generally favored for electrophilic attack due to the directing effects of the two nitrogen atoms.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 1,2-Dimethylimidazole | ≥98% | Sigma-Aldrich | 1739-84-0 |
| Acetic Anhydride | Reagent Grade | Fisher Scientific | 108-24-7 |
| Anhydrous Dichloromethane (DCM) | DriSolv® | EMD Millipore | 75-09-2 |
| Aluminum Chloride (AlCl₃), Anhydrous | ≥99% | Acros Organics | 7446-70-0 |
| Hydrochloric Acid (HCl), 1M | Certified ACS | VWR | 7647-01-0 |
| Sodium Bicarbonate (NaHCO₃), Saturated Solution | Laboratory Grade | J.T. Baker | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar | 7487-88-9 |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 |
| Ethyl Acetate | HPLC Grade | Honeywell | 141-78-6 |
| Hexanes | HPLC Grade | Avantor | 110-54-3 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
Mass spectrometer
Workflow Diagram
Caption: Workflow for the synthesis of 5-Acetyl-1,2-dimethylimidazole.
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-dimethylimidazole (1.0 g, 10.4 mmol).
-
Add anhydrous dichloromethane (DCM, 20 mL) to dissolve the starting material.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Lewis Acid:
-
Carefully add anhydrous aluminum chloride (1.53 g, 11.4 mmol, 1.1 equiv.) portion-wise to the stirred solution at 0 °C. Note: The addition is exothermic.
-
Allow the resulting slurry to stir at 0 °C for 15 minutes.
-
-
Acylation:
-
Slowly add acetic anhydride (1.12 g, 11.0 mmol, 1.05 equiv.) dropwise to the reaction mixture using a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent system.
-
-
Work-up:
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing 50 mL of ice-cold 1M HCl.
-
Transfer the mixture to a 250 mL separatory funnel and separate the layers.
-
Wash the aqueous layer with DCM (2 x 20 mL).
-
Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (identified by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the purified 5-Acetyl-1,2-dimethylimidazole as a solid.
-
Characterization
The structure and purity of the synthesized 5-Acetyl-1,2-dimethylimidazole should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the imidazole ring and the acetyl group, as well as the remaining proton on the imidazole ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the acetyl group and the carbons of the dimethylimidazole core.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst (hydrolyzed AlCl₃) | Use freshly opened or properly stored anhydrous aluminum chloride. |
| Insufficient reaction time | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. | |
| Multiple products observed | Side reactions due to excessive heat | Maintain the reaction temperature, especially during the addition of the Lewis acid and acylating agent. |
| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for column chromatography; consider using a different stationary phase if necessary. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 5-Acetyl-1,2-dimethylimidazole from 1,2-dimethylimidazole via a Friedel-Crafts acylation reaction. The described methodology, including the step-by-step experimental procedure, work-up, and purification, offers a reliable route for obtaining this valuable heterocyclic compound. Adherence to the outlined procedures and safety precautions is essential for a successful synthesis.
References
-
Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. PubMed. Available at: [Link]
-
Mechanism of imidazole-catalyzed acylation of cellulose in... ResearchGate. Available at: [Link]
-
Enantioselective Friedel−Crafts Alkylations of α,β-Unsaturated 2-Acyl Imidazoles Catalyzed by Bis(oxazolinyl)pyridine−Scandium(III) Triflate Complexes. Journal of the American Chemical Society. Available at: [Link]
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Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. PubMed. Available at: [Link]
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Mechanism of micellar effects in imidazole catalysis : Acylation of benzimidazole and its N-methyl derivative by p-nitrophenyl carboxylates. Semantic Scholar. Available at: [Link]
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Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. ResearchGate. Available at: [Link]
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1,2-Dimethylimidazole Supplier | 1739-84-0 | Your Reliable Distributor Riverland Trading. Available at: [Link]
-
p-Toluenesulfonic acid functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acylation reaction. RSC Publishing. Available at: [Link]
-
A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involves Utilizing the Friedel-Crafts Acylation Process Using Eatons Reagents via Solvent Free Conditions. Journal of Synthetic Chemistry. Available at: [Link]
- Method for friedel-crafts acylation in ionic liquids. Google Patents.
-
Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. Available at: [Link]
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Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. MDPI. Available at: [Link]
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"acylation of 1,2-dimethylimidazole at the C5 position"
Application Note & Protocol Guide
Topic: Strategic Acylation of 1,2-Dimethylimidazole at the C5 Position: Mechanisms, Protocols, and Field Insights
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2-disubstituted imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. Functionalization of this core, particularly at the C5 position, allows for the exploration of chemical space and the modulation of biological activity. This guide provides a comprehensive overview of the strategic acylation of 1,2-dimethylimidazole at the C5 position. We delve into the electronic principles governing regioselectivity and present detailed, field-proven protocols for two distinct and effective methodologies: the Vilsmeier-Haack reaction for formylation and a highly selective directed metallation-acylation sequence. This document is designed to equip researchers with both the theoretical understanding and the practical steps necessary to successfully synthesize C5-acyl-1,2-dimethylimidazoles.
Part 1: Theoretical Foundation: Understanding Regioselectivity
The selective functionalization of a heterocyclic ring is fundamentally governed by its electronic properties. In 1,2-dimethylimidazole, the positions available for electrophilic substitution are C4 and C5. The methyl groups at N1 and C2 are electron-donating, which activates the imidazole ring towards electrophilic attack compared to unsubstituted imidazole.
The C5 position is generally the preferred site for electrophilic aromatic substitution (SEAr).[1] This preference can be rationalized by examining the resonance structures of the sigma complex (also known as the arenium ion) formed upon electrophilic attack.[2][3] Attack at C5 allows for the positive charge to be delocalized across the N1 and C2 atoms without placing an adjacent positive charge on the already electron-deficient C2 atom, leading to a more stable intermediate compared to attack at C4.
Caption: Favorable electrophilic attack at the electron-rich C5 position.
The general mechanism for electrophilic aromatic substitution involves two primary steps: the initial attack by the electrophile to form the carbocation intermediate, followed by the removal of a proton to restore aromaticity.[2][3]
Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr).
Part 2: Methodologies for C5 Acylation
While direct Friedel-Crafts acylation on imidazoles can be challenging due to the basic nitrogen atoms complexing with the Lewis acid catalyst, alternative methods provide reliable access to C5-acylated products.[4][5]
Method A: Vilsmeier-Haack Reaction (Formylation)
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[8] This electrophilic species, a chloroiminium ion, readily attacks the C5 position of 1,2-dimethylimidazole.[7] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[8]
Causality Behind Experimental Choices:
-
Reagents: POCl₃ and DMF are standard, cost-effective reagents for generating the active electrophile.[6]
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0 °C) to ensure controlled generation. The subsequent reaction with the imidazole is often performed at elevated temperatures to drive the substitution to completion.
-
Work-up: The hydrolysis step with a basic solution (e.g., NaOH or NaHCO₃) is critical to convert the stable iminium salt intermediate into the final aldehyde product and to neutralize the acidic reaction mixture.
Method B: Directed C5-Lithiation and Acylation
For unparalleled regioselectivity and broader substrate scope beyond formylation, a directed metallation approach is superior. It has been demonstrated that 1,2-dimethylimidazole can be selectively metallated at the C5 position using a strong base like n-butyllithium (n-BuLi) at very low temperatures.[9] The resulting 1,2-dimethylimidazol-5-yl-lithium is a potent nucleophile that can be quenched with a wide variety of acylating agents (e.g., acyl chlorides, anhydrides, or esters) to introduce the desired acyl group.
Causality Behind Experimental Choices:
-
Reagents: n-Butyllithium is a strong, non-nucleophilic base capable of deprotonating the C5 position. Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the organolithium intermediate.
-
Temperature Control: The reaction is conducted at very low temperatures (-78 °C to -100 °C) to prevent side reactions, such as metallation at the C2-methyl group or decomposition of the organolithium species.[9]
-
Quenching: The acylating agent is added at low temperature to ensure a clean and rapid reaction with the C5-lithiated intermediate before it has a chance to degrade or react with other species upon warming.
Part 3: Detailed Experimental Protocols
Protocol 1: C5-Formylation via Vilsmeier-Haack Reaction
This protocol describes the synthesis of 1,2-dimethylimidazole-5-carbaldehyde.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Materials & Equipment:
-
1,2-Dimethylimidazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate, Dichloromethane
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath
-
Standard glassware for work-up and purification
-
Rotary evaporator, TLC plates, column chromatography setup
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), place anhydrous DMF (5 mL per 1 g of 1,2-dimethylimidazole). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 eq) dropwise to the cooled DMF via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 1,2-dimethylimidazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Cautiously neutralize the mixture by the slow addition of a saturated NaHCO₃ solution or cold 2M NaOH solution until the pH is ~8-9.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1,2-dimethylimidazole-5-carbaldehyde.
Protocol 2: C5-Acetylation via Directed Lithiation
This protocol describes the synthesis of 1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one.
Caption: Experimental workflow for Directed Lithiation and Acylation.
Materials & Equipment:
-
1,2-Dimethylimidazole (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
-
Acetyl chloride or Acetic Anhydride (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Schlenk flask or flame-dried flask with septum, syringes, inert atmosphere setup
-
Dry ice/acetone bath
-
Standard work-up and purification equipment
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1,2-dimethylimidazole (1.0 eq) and dissolve it in anhydrous THF (10 mL per 1 g of substrate).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes. A color change is often observed.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the C5-lithiated species.[9]
-
Quenching: Add the acylating agent (e.g., acetyl chloride, 1.2 eq) dropwise at -78 °C. Stir for an additional 1-2 hours at this temperature.
-
Work-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the target C5-acetylated imidazole.
Part 4: Data Summary & Method Comparison
| Feature | Method A: Vilsmeier-Haack | Method B: Directed Lithiation |
| Reaction Type | Electrophilic Aromatic Substitution | Directed Ortho-Metallation (DoM) |
| Acyl Group Scope | Limited to Formyl (-CHO) | Broad (Aliphatic, Aromatic) |
| Regioselectivity | High for C5 (electronically driven) | Excellent for C5 (kinetically driven) |
| Key Reagents | POCl₃, DMF | n-BuLi, Acyl Halide/Anhydride |
| Temperature | 0 °C to 90 °C | -78 °C to Room Temperature |
| Advantages | Uses inexpensive reagents; scalable. | High yields; very clean; versatile. |
| Disadvantages | Limited to formylation; work-up can be vigorous. | Requires strictly anhydrous conditions and very low temperatures; n-BuLi is pyrophoric. |
Part 5: Safety and Troubleshooting
-
Safety:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under a strict inert atmosphere using proper syringe techniques.
-
General: All reactions should be performed in a fume hood. Ensure appropriate quenching procedures are in place for reactive reagents.
-
-
Troubleshooting:
-
Low Yield (Vilsmeier-Haack): May indicate incomplete reaction or degradation during work-up. Ensure the Vilsmeier reagent was formed correctly and that the final hydrolysis/neutralization was not overly exothermic.
-
Low Yield (Lithiation): Often due to moisture in the reagents or glassware, which quenches the n-BuLi and the lithiated intermediate. Ensure all glassware is flame-dried and all reagents are anhydrous.
-
Mixture of Products: May indicate a loss of regioselectivity. In the lithiation protocol, if the temperature is not kept sufficiently low, metallation of the C2-methyl group can compete.[9]
-
References
-
Rajappa, S., et al. (1982). A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 445-450. [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]
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Doucet, H., et al. (2009). A very simple and efficient phosphine-free palladium catalyst for the regioselective 5-arylation of imidazole derivatives. Chemistry – A European Journal, 15(21), 5249-5252. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Li, X., et al. (2022). Rh(III)-catalyzed C–H coupling/cyclization of pyrazolidinone with iodonium ylide for the synthesis of pyrazolo[1,2-a]cinnoline. Molecules, 27(15), 4885. [Link]
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Earle, M. J., et al. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 2(5), 219-221. [Link]
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The Organic Chemistry Tutor. (2019). Friedel-Crafts acylation. YouTube. [Link]
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Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. [Link]
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Patil, P. D., & Patil, S. L. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(9), 3625-3636. [Link]
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O'Connell, J. F., et al. (1989). Reactions of 1,2-dimethylimidazole, particularly its metallation. Journal of the Chemical Society, Perkin Transactions 1, 1, 1349-1353. [Link]
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Sangeetha, R., & Iyengar, T. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2822-2827. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
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LibreTexts Chemistry. (2022). 1.31: Electrophilic Substitution. [Link]
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Nozawa, K., et al. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 25(21), 5195. [Link]
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The Strategic Utility of 5-Acetyl-1,2-dimethylimidazole as a Pharmaceutical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile binding properties and synthetic accessibility.[1][2] Among the vast array of imidazole derivatives, 5-Acetyl-1,2-dimethylimidazole stands out as a key pharmaceutical intermediate, offering a unique combination of functionalities for the construction of complex bioactive molecules. This guide provides an in-depth exploration of its synthesis, applications, and the critical protocols for its effective use in pharmaceutical research and development.
Introduction: The Versatility of the Imidazole Scaffold
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged structure in drug discovery.[3] Its prevalence in biologically active molecules, from the essential amino acid histidine to widely used antifungal and anticancer drugs, underscores its importance.[2][4] The unique electronic and steric properties of substituted imidazoles allow them to act as versatile synthons for building active pharmaceutical ingredients (APIs).[5][6] 5-Acetyl-1,2-dimethylimidazole, in particular, provides a reactive acetyl group and a stable, substituted imidazole core, making it a valuable building block for a variety of therapeutic agents.[2]
Synthesis of 5-Acetyl-1,2-dimethylimidazole: A Proposed Protocol
While specific literature on the synthesis of 5-Acetyl-1,2-dimethylimidazole is limited, a robust synthetic strategy can be proposed based on established methods for the acylation of substituted imidazoles, particularly the Friedel-Crafts acylation and metallation-acylation reactions.[7][8]
Proposed Synthetic Pathway: Metallation followed by Acylation
A highly plausible route for the synthesis of 5-Acetyl-1,2-dimethylimidazole involves the regioselective metallation of 1,2-dimethylimidazole followed by quenching with an acetylating agent. A re-examination of the metallation of 1,2-dimethylimidazole has shown that substitution can occur at either the 2-methyl group or the 5-position, depending on the reaction conditions.[9] To favor substitution at the 5-position, specific reaction conditions are crucial.
Caption: Proposed synthesis of 5-Acetyl-1,2-dimethylimidazole.
Detailed Experimental Protocol
Disclaimer: This protocol is based on analogous reactions and should be optimized for safety and yield in a controlled laboratory setting.
Materials:
-
1,2-Dimethylimidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Acetyl chloride
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add a solution of 1,2-dimethylimidazole (1 equivalent) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Metallation: Cool the solution to -100 °C using a suitable cooling bath (e.g., liquid nitrogen/ethanol). Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise via the dropping funnel, maintaining the temperature below -95 °C. Stir the resulting mixture at this temperature for 1 hour to ensure complete metallation. The formation of 1,2-dimethylimidazol-5-yl-lithium is anticipated under these conditions.[9]
-
Acylation: Slowly add a solution of acetyl chloride (1.2 equivalents) in anhydrous THF to the reaction mixture, again maintaining the temperature below -95 °C. After the addition is complete, allow the reaction to stir at -100 °C for an additional 2 hours.
-
Quenching and Work-up: Gradually warm the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-Acetyl-1,2-dimethylimidazole.
Application in Pharmaceutical Synthesis: A Gateway to Novel Therapeutics
The presence of a reactive acetyl group and a dimethylated imidazole core makes 5-Acetyl-1,2-dimethylimidazole a versatile intermediate for the synthesis of a variety of potential therapeutic agents.
As a Precursor for Kinase Inhibitors
The imidazole scaffold is a common feature in many kinase inhibitors used in oncology. The acetyl group can be elaborated through various chemical transformations, such as aldol condensations or conversion to other functional groups, to build the complex structures required for potent and selective kinase inhibition.
Synthesis of Novel Anti-infective Agents
Imidazole derivatives are well-known for their antifungal and antibacterial properties.[2][10] The 5-acetyl group can serve as a handle to introduce pharmacophores that enhance antimicrobial activity or modulate the pharmacokinetic properties of the resulting compounds.
Caption: Potential synthetic applications of 5-Acetyl-1,2-dimethylimidazole.
Quality Control and Analytical Protocols
Ensuring the purity and identity of pharmaceutical intermediates is paramount for the successful synthesis of APIs.[11] A combination of chromatographic and spectroscopic techniques is essential for the quality control of 5-Acetyl-1,2-dimethylimidazole.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of imidazole derivatives.[12][13][14]
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized intermediate.[15][16][17] The chemical shifts and coupling constants of the imidazole ring protons and the methyl and acetyl groups will be characteristic.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[18]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 5-Acetyl-1,2-dimethylimidazole and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Acetyl chloride is corrosive and lachrymatory.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
While direct literature on 5-Acetyl-1,2-dimethylimidazole is not abundant, its potential as a valuable pharmaceutical intermediate is clear based on the established importance of the imidazole scaffold and the versatility of the acetyl group. The proposed synthetic protocol, based on sound chemical principles for analogous compounds, provides a strong starting point for its preparation. The detailed application notes and analytical methods outlined in this guide are intended to empower researchers and drug development professionals to effectively utilize this promising intermediate in the quest for novel and improved therapeutics.
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- 18. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 5-Acetyl-1,2-dimethylimidazole: A Gateway to Novel Chemical Architectures
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry and organic synthesis, prized for its diverse biological activities and versatile reactivity.[1][2][3] Within this important class of heterocycles, 5-Acetyl-1,2-dimethylimidazole represents a synthetically attractive, yet underexplored, building block. Its unique substitution pattern, featuring an activating acetyl group and two methyl groups that influence regioselectivity and solubility, opens avenues for the construction of complex molecular frameworks. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and potential applications of 5-Acetyl-1,2-dimethylimidazole, complete with detailed protocols and mechanistic insights. While direct literature on this specific molecule is limited, this guide extrapolates from the well-established chemistry of related acyl-imidazoles and dimethylated imidazole systems to provide a robust theoretical and practical framework for its utilization.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of the parent compound, 1,2-dimethylimidazole, is provided below to offer a baseline for understanding the characteristics of its acetylated derivative.
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂ | [4] |
| Molecular Weight | 96.13 g/mol | [4] |
| Melting Point | 37-39 °C | [4] |
| Boiling Point | 204 °C | [4] |
| Appearance | Colorless to yellow solid | [4] |
Synthesis of 5-Acetyl-1,2-dimethylimidazole
The introduction of an acetyl group onto the imidazole ring can be achieved through electrophilic aromatic substitution, most notably the Friedel-Crafts acylation.[5][6] The regioselectivity of this reaction on 1,2-dimethylimidazole is a key consideration. The imidazole ring is an electron-rich heterocycle, and electrophilic attack is generally favored at the C5 position due to the directing effects of the nitrogen atoms.[7]
Proposed Synthetic Protocol: Friedel-Crafts Acylation of 1,2-dimethylimidazole
This protocol outlines a plausible method for the synthesis of 5-Acetyl-1,2-dimethylimidazole based on established Friedel-Crafts acylation procedures for similar heterocyclic systems.
Reaction Scheme:
Caption: Proposed synthesis of 5-Acetyl-1,2-dimethylimidazole.
Materials:
-
1,2-Dimethylimidazole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the cooled suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
In a separate flask, dissolve 1,2-dimethylimidazole (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of 1,2-dimethylimidazole dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.
-
Neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Acetyl-1,2-dimethylimidazole.
Note: The reaction conditions, particularly temperature and reaction time, may require optimization for this specific substrate.
Applications in Organic Synthesis
The presence of a reactive acetyl group and a nucleophilic imidazole core makes 5-Acetyl-1,2-dimethylimidazole a versatile intermediate for the synthesis of a variety of more complex molecules.
Synthesis of Heterocyclic Scaffolds
The acetyl group can serve as a handle for the construction of new heterocyclic rings fused to the imidazole core.
Application Protocol: Synthesis of a Pyrazole-fused Imidazole Derivative
This protocol describes a general procedure for the condensation of 5-Acetyl-1,2-dimethylimidazole with hydrazine to form a pyrazolo[4,5-d]imidazole derivative, a scaffold of interest in medicinal chemistry.
Reaction Scheme:
Caption: Synthesis of a pyrazole-fused imidazole derivative.
Materials:
-
5-Acetyl-1,2-dimethylimidazole
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 5-Acetyl-1,2-dimethylimidazole (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of acetic acid to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired pyrazolo[4,5-d]imidazole derivative.
As a Precursor for Chiral Alcohols and Amines
The ketone functionality of 5-Acetyl-1,2-dimethylimidazole can be stereoselectively reduced to a chiral alcohol or reductively aminated to a chiral amine. These chiral building blocks are valuable in asymmetric synthesis and for the development of chiral drugs.
Application Protocol: Asymmetric Reduction to a Chiral Alcohol
This protocol outlines a general procedure for the asymmetric reduction of the acetyl group using a chiral catalyst.
Reaction Scheme:
Caption: Asymmetric reduction of 5-Acetyl-1,2-dimethylimidazole.
Materials:
-
5-Acetyl-1,2-dimethylimidazole
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
(R)- or (S)-CBS-oxazaborolidine catalyst
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the chiral CBS catalyst (0.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add borane-dimethyl sulfide complex (1.0 equivalent).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 5-Acetyl-1,2-dimethylimidazole (1.0 equivalent) in anhydrous THF dropwise to the catalyst mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the chiral alcohol. The enantiomeric excess can be determined by chiral HPLC analysis.
Safety and Handling
As a substituted imidazole, 5-Acetyl-1,2-dimethylimidazole should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the safety data for the parent compound, 1,2-dimethylimidazole, and related acetylated imidazoles, the following hazards should be considered[8][9][10]:
-
Harmful if swallowed.
-
Causes skin irritation.
-
May cause serious eye damage.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
In case of insufficient ventilation, wear suitable respiratory equipment.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat and sources of ignition.
Conclusion
5-Acetyl-1,2-dimethylimidazole, though not extensively documented, presents itself as a highly promising and versatile building block in organic synthesis. Its straightforward, albeit theoretical, synthesis via Friedel-Crafts acylation of the readily available 1,2-dimethylimidazole makes it an accessible starting material. The strategic placement of the acetyl group allows for a multitude of subsequent transformations, including the formation of fused heterocyclic systems and the generation of valuable chiral intermediates. The protocols and insights provided in this application note are intended to serve as a foundational guide for chemists to unlock the synthetic potential of this intriguing molecule, paving the way for the discovery of novel compounds with potential applications in pharmaceuticals and materials science.
References
- Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine deriv
- SAFETY D
- Friedel–Crafts reaction - Wikipedia.
- Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis - ResearchG
- Synthesis of acyl‐imidazoles by Okamoto and co‐workers.
- SAFETY D
- SAFETY D
- SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF.
- Friedel–Crafts Acyl
- Friedel-Crafts Acyl
- SAFETY D
- Synthesis of Imidazoles - Baran Lab.
- US3197476A - Method of synthesis of 1-acyl imidazoles - Google P
- Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prost
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
- Proposed mechanism of Friedel–Crafts acylation.
- 1,2-Dimethylimidazole | C5H8N2 | CID 15617 - PubChem.
- Safety D
- Synthesis of Azolines and Imidazoles and their Use in Drug Design - Hilaris Publisher.
- Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchG
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI.
- Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline.
- A comparison of regioselectivity in electrophilic aromatic substitution...
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
- Regioselectivity in Electrophilic Arom
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI.
- A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety - Semantic Scholar.
- Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review - International Science Community Associ
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- 2. mdpi.com [mdpi.com]
- 3. isca.me [isca.me]
- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. neutronco.com [neutronco.com]
Application Notes and Protocols: 5-Acetyl-1,2-dimethylimidazole as a Ligand in Coordination Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Imidazole Scaffold
Imidazole and its derivatives are a cornerstone in the fields of coordination and medicinal chemistry.[1] The imidazole ring, a key component of the essential amino acid histidine, demonstrates a remarkable ability to coordinate with a wide array of metal ions. This interaction is fundamental to the function of numerous metalloenzymes. In the realm of drug development, imidazole-based compounds have exhibited a broad spectrum of therapeutic potential, including anticancer, antibacterial, and antifungal properties. The unique electronic properties and the capacity for diverse interactions make the imidazole scaffold a privileged structure for designing novel therapeutic agents and functional materials.
This guide focuses on the synthesis, coordination chemistry, and potential applications of 5-Acetyl-1,2-dimethylimidazole, a promising but less explored imidazole derivative. The introduction of an acetyl group at the 5-position and methyl groups at the 1 and 2-positions is anticipated to modulate the electronic and steric properties of the imidazole ring, thereby influencing its coordination behavior and the properties of its metal complexes.
Part 1: Synthesis of 5-Acetyl-1,2-dimethylimidazole
Proposed Synthetic Protocol: Friedel-Crafts Acylation of 1,2-Dimethylimidazole
This protocol outlines a proposed method for the synthesis of 5-Acetyl-1,2-dimethylimidazole via the Friedel-Crafts acylation of 1,2-dimethylimidazole. The choice of a Lewis acid such as aluminum chloride (AlCl₃) is critical for activating the acylating agent, acetic anhydride.[2]
Materials:
-
1,2-Dimethylimidazole
-
Acetic Anhydride
-
Aluminum Chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred suspension. The formation of the acylium ion intermediate is an exothermic process.
-
Addition of Substrate: After the addition is complete, add a solution of 1,2-dimethylimidazole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 5-Acetyl-1,2-dimethylimidazole.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and a nitrogen atmosphere is crucial as Lewis acids like AlCl₃ are highly moisture-sensitive.
-
Controlled Addition: The dropwise addition of reagents at low temperatures helps to control the exothermic reaction and prevent unwanted side reactions.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively polarizes the C=O bond of acetic anhydride, facilitating the formation of the electrophilic acylium ion necessary for the acylation of the electron-rich imidazole ring.[2]
-
Work-up Procedure: The acidic and basic washes are necessary to remove unreacted starting materials, the Lewis acid catalyst, and any acidic or basic byproducts.
Part 2: Coordination Chemistry of 5-Acetyl-1,2-dimethylimidazole
5-Acetyl-1,2-dimethylimidazole is expected to act primarily as a monodentate ligand, coordinating to metal centers through the N3 nitrogen atom of the imidazole ring. The presence of the methyl group at the N1 position precludes coordination at this site.
Coordination Modes:
The acetyl group at the C5 position and the methyl group at the C2 position introduce steric bulk around the coordinating nitrogen atom, which may influence the coordination geometry of the resulting metal complexes. The acetyl group's carbonyl oxygen could potentially participate in weaker, secondary coordination or hydrogen bonding interactions, leading to the formation of chelate-like structures or influencing the supramolecular assembly of the complexes.
Synthesis of a Representative Metal Complex: Bis(5-acetyl-1,2-dimethylimidazole)copper(II) Chloride
This protocol describes a general method for the synthesis of a copper(II) complex with 5-Acetyl-1,2-dimethylimidazole.
Materials:
-
5-Acetyl-1,2-dimethylimidazole
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
Diethyl Ether
Experimental Protocol:
-
Ligand Solution: Dissolve 5-Acetyl-1,2-dimethylimidazole (2.0 equivalents) in ethanol with gentle warming.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1.0 equivalent) in ethanol.
-
Complexation: Slowly add the ethanolic solution of the ligand to the stirred solution of the copper(II) salt at room temperature. A color change and/or precipitation should be observed.
-
Reaction and Isolation: Stir the reaction mixture at room temperature for 2-4 hours. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over a suitable drying agent.
Self-Validation:
The successful synthesis of the complex can be initially assessed by a distinct color change from the starting materials and the formation of a precipitate. Further confirmation requires the characterization techniques outlined in the next section.
Part 3: Characterization Techniques
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.
| Technique | 5-Acetyl-1,2-dimethylimidazole (Ligand) | Bis(5-acetyl-1,2-dimethylimidazole)copper(II) Chloride (Complex) |
| ¹H NMR | Expect distinct signals for the imidazole ring protons and the methyl protons of the acetyl and N- and C-methyl groups. | Broadening of ligand signals due to the paramagnetic Cu(II) center. Significant shifts in the imidazole proton signals upon coordination.[3][4] |
| ¹³C NMR | Characteristic signals for the imidazole ring carbons, the carbonyl carbon of the acetyl group, and the methyl carbons. | Not typically informative for paramagnetic complexes due to significant broadening. |
| FT-IR | Strong C=O stretching vibration of the acetyl group (typically ~1680-1700 cm⁻¹). C=N and C=C stretching vibrations of the imidazole ring. | A shift in the C=O stretching frequency upon coordination (typically a decrease of 10-30 cm⁻¹). Changes in the imidazole ring vibrations. Appearance of new bands in the far-IR region corresponding to M-N vibrations. |
| UV-Vis | π → π* transitions of the imidazole ring and n → π* transition of the carbonyl group. | d-d transitions of the Cu(II) center, typically appearing as a broad band in the visible region. Ligand-to-metal charge transfer (LMCT) bands may also be observed. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. | Fragmentation pattern showing the loss of ligands and counter-ions. |
| Elemental Analysis | Confirms the percentage composition of C, H, and N. | Confirms the metal-to-ligand ratio in the complex. |
Part 4: Potential Applications in Research and Drug Development
The coordination complexes of 5-Acetyl-1,2-dimethylimidazole hold promise in several areas of scientific research and development, largely extrapolated from the known applications of other imidazole-metal complexes.
-
Catalysis: The steric and electronic properties imparted by the substituents on the imidazole ring can be fine-tuned to create catalysts with specific activities and selectivities for a range of organic transformations.
-
Antimicrobial and Anticancer Agents: The coordination of imidazole ligands to metal ions like copper(II) and zinc(II) has been shown to enhance their antimicrobial and cytotoxic properties.[5] These complexes can interfere with microbial cellular processes or induce apoptosis in cancer cells.
-
Enzyme Inhibition: Imidazole derivatives are known to interact with the active sites of various enzymes. The corresponding metal complexes could act as more potent and selective inhibitors, a valuable strategy in drug design.
Visualizations
Proposed Synthesis of 5-Acetyl-1,2-dimethylimidazole
Caption: A conceptual diagram of a metal(II) complex with two 5-Acetyl-1,2-dimethylimidazole ligands.
Conceptual Pathway for Application in Drug Development
Caption: A simplified workflow for the development of metal-based drugs.
References
-
El Ashry, E. S. H., Rashed, N., Awad, L. F., Ramadan, E., Abdel-Maggeed, S. M., & Rezki, N. (2007). Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support. Nucleosides, Nucleotides & Nucleic Acids, 26(5), 423–435. [Link]
- Khan, I., & Ibrar, A. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8433-8451.
-
M. H. Sarvari, H. Sharghi. (2004). Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. The Journal of Organic Chemistry, 69(20), 6953-6956. [Link]
- La Penna, G., & Andreussi, O. (2013). Proton NMR study of coordinated imidazoles in low-spin ferric heme complexes. Assignment of single proton histidine resonance in hemoproteins. The Journal of Chemical Physics, 139(24), 245102.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. Proton NMR study of coordinated imidazoles in low-spin ferric heme complexes. Assignment of single proton histidine resonance in hemoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: Catalytic Activity of Metal Complexes with 5-Acetyl-1,2-dimethylimidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific data on the catalytic activity of metal complexes with 5-Acetyl-1,2-dimethylimidazole. The information presented herein is based on closely related and structurally similar imidazole-containing metal complexes, which are expected to exhibit analogous catalytic behavior. These notes and protocols should, therefore, serve as a guide for researchers, scientists, and drug development professionals interested in the potential applications of this class of compounds.
Introduction to Imidazole-Based Metal Complexes in Catalysis
Imidazole and its derivatives are a versatile class of N-heterocyclic ligands that have garnered significant attention in coordination chemistry and homogeneous catalysis. The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on the imidazole ring. This tunability allows for the synthesis of a wide array of metal complexes with tailored catalytic activities for various organic transformations. Metal complexes of substituted imidazoles have demonstrated efficacy in a range of catalytic reactions, including oxidation, reduction, and cross-coupling reactions. The catalytic performance is influenced by the nature of the metal center, the ligand architecture, and the reaction conditions.
The 5-Acetyl-1,2-dimethylimidazole ligand offers several intriguing features for catalysis. The acetyl group at the 5-position is an electron-withdrawing group, which can influence the electronic properties of the metal center. The methyl groups at the 1 and 2-positions provide steric bulk, which can affect the selectivity of catalytic reactions. The imidazole nitrogen atoms are excellent donors for a variety of transition metals, forming stable complexes.
PART 1: Synthesis and Characterization
Protocol 1: Synthesis of 5-Acetyl-1,2-dimethylimidazole Metal Complexes
This protocol provides a general method for the synthesis of a transition metal complex with 5-Acetyl-1,2-dimethylimidazole. The choice of metal salt and solvent may need to be optimized depending on the desired complex.
Materials:
-
5-Acetyl-1,2-dimethylimidazole
-
Metal salt (e.g., PdCl₂, Cu(OAc)₂, CoCl₂)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, ethanol)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve 5-Acetyl-1,2-dimethylimidazole (2.0 equivalents) in the chosen anhydrous solvent in a Schlenk flask.
-
In a separate flask, dissolve the metal salt (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
After the reaction is complete, reduce the solvent volume in vacuo.
-
Add a non-coordinating solvent like diethyl ether to precipitate the complex completely.
-
Collect the solid product by filtration, wash with a small amount of the precipitating solvent, and dry under vacuum.
Characterization:
The synthesized complex should be characterized using a variety of analytical techniques to confirm its structure and purity.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the ligand and its coordination to the metal center.
-
FT-IR Spectroscopy: To identify the coordination of the imidazole nitrogen and the acetyl group to the metal.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
Mass Spectrometry: To confirm the molecular weight of the complex.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, if suitable crystals can be obtained.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a 5-Acetyl-1,2-dimethylimidazole metal complex.
PART 2: Catalytic Applications
Metal complexes with imidazole-based ligands have shown promise in a variety of catalytic transformations. The following protocols are representative examples of how the catalytic activity of a newly synthesized 5-Acetyl-1,2-dimethylimidazole metal complex could be evaluated.
Application: Catalytic Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Metal complexes can catalyze this reaction using a variety of oxidants.
Protocol 2: Catalytic Oxidation of Benzyl Alcohol
This protocol provides a general method for the catalytic oxidation of benzyl alcohol to benzaldehyde.
Materials:
-
5-Acetyl-1,2-dimethylimidazole metal complex (catalyst)
-
Benzyl alcohol (substrate)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (oxidant)
-
Acetonitrile (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In a reaction vial, dissolve the metal complex (e.g., 1 mol%) in acetonitrile.
-
Add the substrate, benzyl alcohol (1.0 equivalent), and the internal standard.
-
To this stirred solution, add the oxidant, TBHP (1.5 equivalents), dropwise.
-
Stir the reaction mixture at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 24 hours).
-
Monitor the reaction progress by taking aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and analyze by GC to determine the yield.
Quantitative Data Summary (Hypothetical)
| Entry | Catalyst (mol%) | Substrate | Oxidant | Solvent | Time (h) | Conversion (%) | Yield (%) |
| 1 | 1 | Benzyl alcohol | TBHP | Acetonitrile | 24 | 85 | 80 |
| 2 | 2 | Benzyl alcohol | TBHP | Acetonitrile | 24 | 95 | 92 |
| 3 | 1 | 1-Phenylethanol | TBHP | Acetonitrile | 24 | 90 | 88 |
Application: Catalytic Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and other complex organic molecules.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
Materials:
-
5-Acetyl-1,2-dimethylimidazole metal complex (e.g., a Palladium complex) (catalyst)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent mixture (e.g., Toluene/Water 4:1, 5 mL)
-
Reaction vial with a screw cap
Procedure:
-
To a reaction vial, add the aryl halide, phenylboronic acid, base, and the metal catalyst (e.g., 1 mol%).
-
Add the solvent mixture to the vial.
-
Seal the vial with the screw cap and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
PART 3: Scientific Integrity and Logic
Expertise & Experience: The choice of protocols is based on established methodologies for similar N-heterocyclic ligand-metal complexes. For instance, the use of TBHP as an oxidant in alcohol oxidation is a common and effective strategy. Similarly, the conditions for the Suzuki-Miyaura coupling are standard for palladium-catalyzed reactions. The selection of characterization techniques is standard practice in coordination chemistry to ensure the identity and purity of newly synthesized compounds.
Trustworthiness: Each protocol is designed as a self-validating system. The inclusion of an internal standard in the catalytic oxidation protocol allows for accurate quantification of conversion and yield by GC analysis. Monitoring the reaction progress by TLC or GC in the cross-coupling protocol ensures that the reaction is followed to completion. The comprehensive characterization of the synthesized complex is crucial for ensuring that the observed catalytic activity is indeed due to the desired species.
References
- BenchChem. Application Notes and Protocols: Catalytic Activity of Metal Complexes with 2-Iminopyridine Ligands.
- BenchChem. Application Notes and Protocols for the Catalytic Activity of Metal Complexes with 2-Phenyl-1H-pyrrole Ligands.
- Lin, Y., et al. Tools and Methods for Investigating Synthetic Metal-Catalyzed Reactions in Living Cells. Methods in Enzymology.
- Fukuzumi, S., et al. Crucial Roles of a Pendant Imidazole Ligand of a Cobalt Porphyrin Complex in the Stoichiometric and Catalytic Reduction of Dioxygen.
- BenchChem. Application Notes and Protocols for Catalytic Activity of Metal Complexes with Substituted Imidazoles.
- Gisbert, Y., et al. Overview of the various types of catalytic applications of base metals with trz ligands. Coordination Chemistry Reviews, 2021, 445, 214083.
-
Wikipedia. Transition metal imidazole complex. Available from: [Link]
- Al-Adilee, K. J., & Abbas, A. K. Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. Indian Journal of Pharmaceutical Education and Research, 2017, 51(3), S109-S117.
- Păunescu, V., et al. Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. International Journal of Molecular Sciences, 2022, 23(17), 9688.
-
H-TEK. A Perspective on Catalyst Testing in Industry with Dr. Chris Mitchell. YouTube, 2023. Available from: [Link]
- Jasim, L. S., et al. Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. International Journal of Pharmaceutical Research, 2021, 13(1).
- Ward, A. A., et al. Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science, 2022, 33(2), 31-38.
- Lin, Y., et al. Simulating Metal-Imidazole Complexes.
- Völker, T., & Meggers, E. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Current Opinion in Chemical Biology, 2019, 48, 1-8.
- Gosh, C., & Mayer, R. Transition-Metal-Catalyzed Oxidations.
- Al-khafaji, Y. F., et al. Preparation, Characterization of Some Metal Complexes of New Mixed Ligands Derived from 5-Methyl Imidazole and Study the Biological Activity of Palladium (II) Complex as Anticance. Egyptian Journal of Chemistry, 2022, 65(5), 1-2.
- Al-Resayes, S. I., et al. Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. Molecules, 2019, 24(23), 4369.
- Ayad, M. I., et al. Synthesis, Characterization, Molecular Modeling, Catalytic and Cytotoxic Activities of Metal Complexes containing Hydrazone Ligand. Journal of Chemical and Pharmaceutical Research, 2019, 12(2), 14-32.
- Jasim, L. S., et al.
Application Note: 5-Acetyl-1,2-dimethylimidazole as a Latent Catalytic Curing Agent for High-Performance Epoxy Systems
An in-depth technical guide on the use of 5-Acetyl-1,2-dimethylimidazole as a curing agent for epoxy resins.
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the application of 5-Acetyl-1,2-dimethylimidazole (ADMI) as a curing agent for epoxy resins. Imidazole derivatives are established as highly efficient catalysts for epoxy homopolymerization, offering excellent thermal and mechanical properties in the cured product.[1][2] ADMI is an emerging derivative within this class, distinguished by its unique substitution pattern: two methyl groups at the 1 and 2 positions and an acetyl group at the 5 position. This structure is hypothesized to provide a balance of catalytic activity and formulation latency, making it suitable for one-component (1K) adhesive, coating, and composite applications.[3][4] This guide details the proposed curing mechanism, provides step-by-step protocols for formulation and characterization, and discusses the expected performance attributes.
Introduction: The Role of Substituted Imidazoles in Epoxy Curing
Epoxy resins are versatile thermosetting polymers that require a curing agent (hardener) to transform from a liquid or low-melting solid into a rigid, three-dimensional cross-linked network.[5] The choice of curing agent is paramount as it dictates the processing characteristics (pot life, cure temperature) and the final properties of the material (thermal stability, mechanical strength, chemical resistance).[6]
Imidazole-based curing agents function primarily as catalytic hardeners. Unlike stoichiometric amine hardeners, they initiate an anionic homopolymerization of the epoxy resin at relatively low concentrations (typically < 8 phr).[7] The key advantages of imidazoles include:
-
Latency: Many derivatives are relatively inactive at room temperature but provide rapid curing at elevated temperatures, enabling the formulation of stable one-component systems.[3][7]
-
High Performance: Cured systems exhibit high glass transition temperatures (Tg), excellent chemical resistance, and robust mechanical properties.[2]
-
Efficiency: Low dosage requirements make them cost-effective.[4]
5-Acetyl-1,2-dimethylimidazole (ADMI) builds upon these characteristics. The 1,2-dimethyl substitution is known to influence catalytic activity, while the novel 5-acetyl group is expected to further modulate reactivity and potentially enhance adhesion through its polar carbonyl moiety.
Proposed Mechanism of Action
The curing of epoxy resins with imidazoles proceeds via an anionic polymerization mechanism. The process is initiated by the nucleophilic "pyridine-type" nitrogen (N-3) of the imidazole ring attacking an electrophilic carbon atom of the epoxide ring.[5] This ring-opening reaction forms an adduct and generates an alkoxide anion, which then propagates the polymerization by attacking subsequent epoxy groups.
The proposed mechanism for ADMI follows these established steps:
-
Initiation: The tertiary nitrogen of the ADMI ring attacks the epoxy group, leading to the formation of an imidazolium-alkoxide zwitterion.
-
Propagation: The highly reactive alkoxide anion attacks another epoxy group, initiating the chain-growth (etherification) reaction that forms the cross-linked polymer network.[8]
-
Catalyst Regeneration: It has been demonstrated that imidazoles can be regenerated during the curing process through various pathways, allowing them to participate throughout the reaction.[9]
The substitution on the imidazole ring is critical. The methyl group at the 1-position prevents the formation of 1:2 adducts, simplifying the reaction pathway.[1] The methyl group at the 2-position and the acetyl group at the 5-position create steric and electronic effects that are presumed to control the initial nucleophilic attack, thereby governing the agent's latency and activation temperature.
Caption: Proposed epoxy curing mechanism with ADMI.
Health & Safety Precautions
5-Acetyl-1,2-dimethylimidazole is a chemical intended for research and development purposes. Its toxicological properties have not been fully investigated. Users must handle it with care, assuming it is hazardous. Based on safety data for the parent compound, 1,2-dimethylimidazole, the following precautions are mandatory:[10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, nitrile gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Do not get in eyes, on skin, or on clothing.[10]
-
First Aid:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents.[10]
Always consult the most recent Safety Data Sheet (SDS) before use.
Experimental Protocols
These protocols provide a framework for evaluating ADMI as a curing agent with a standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) type with an epoxy equivalent weight (EEW) of 185-192 g/eq.
Protocol 1: Formulation and Sample Preparation
This protocol describes the preparation of a curable epoxy formulation. ADMI is used at a catalytic loading, typically between 2 and 7 parts per hundred of resin (phr).
Materials:
-
Liquid Epoxy Resin (e.g., DGEBA, EEW 190 g/eq)
-
5-Acetyl-1,2-dimethylimidazole (ADMI)
-
Planetary centrifugal mixer or mechanical stirrer with a high-shear blade
-
Vacuum oven or desiccator
-
Aluminum molds treated with a mold release agent
Procedure:
-
Pre-treatment: Dry the epoxy resin by heating it to 60°C under vacuum for 1-2 hours to remove any absorbed moisture.
-
Calculation: Determine the required mass of ADMI. For a 5 phr formulation with 100 g of epoxy resin, you will need 5 g of ADMI.
-
Weighing: Accurately weigh the epoxy resin into a mixing vessel. In a separate container, weigh the required amount of ADMI.
-
Mixing:
-
Gently warm the epoxy resin to 40-50°C to reduce its viscosity.
-
Add the ADMI powder to the warm resin.
-
Mix thoroughly for 3-5 minutes using a planetary mixer or until the ADMI is completely dissolved and the mixture is homogenous. Visual inspection should show no undissolved particles.
-
-
Degassing: Place the mixture in a vacuum oven or desiccator at 45°C. Apply vacuum until bubbling ceases (typically 15-30 minutes) to remove entrapped air.[4]
-
Casting: Pour the degassed mixture into pre-heated (70°C) and release-coated molds for curing.[4]
Protocol 2: Curing Profile by Differential Scanning Calorimetry (DSC)
DSC is used to determine the curing characteristics, including the onset temperature, peak exothermic temperature, and total heat of reaction (ΔH).
Procedure:
-
Sample Preparation: Place 5-10 mg of the freshly prepared, uncured formulation from Protocol 1 into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Non-Isothermal Scan:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 250°C at a constant heating rate of 10°C/min.[12]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Onset Temperature (T_onset): The temperature at which the curing reaction begins, identified by the start of the exothermic peak.
-
Peak Temperature (T_peak): The temperature of the maximum reaction rate.
-
Heat of Reaction (ΔH): The total energy released, calculated by integrating the area under the exothermic peak.
-
-
Validation Scan (Optional): After the first scan, cool the sample back to 25°C and run a second scan over the same temperature range. The absence of a significant exothermic peak confirms a complete cure.
Table 1: Representative DSC Curing Data for Epoxy/ADMI System
| Parameter | 3 phr ADMI | 5 phr ADMI | 7 phr ADMI |
| Onset Temperature (T_onset) | ~125 °C | ~120 °C | ~115 °C |
| Peak Temperature (T_peak) | ~145 °C | ~140 °C | ~135 °C |
| Heat of Reaction (ΔH) | ~380 J/g | ~410 J/g | ~420 J/g |
Note: Data are illustrative. Actual values depend on the specific epoxy resin and test conditions.
Protocol 3: Thermomechanical Properties by Dynamic Mechanical Analysis (DMA)
DMA measures the viscoelastic properties of the cured material, providing the glass transition temperature (Tg) and storage modulus (E').
Procedure:
-
Sample Preparation: Cure the cast samples from Protocol 1 according to a defined schedule (e.g., 2 hours at 150°C). Prepare rectangular specimens with typical dimensions of 15 mm x 5 mm x 2 mm.[12]
-
Instrument Setup: Mount the specimen in the DMA instrument using a single cantilever or three-point bending clamp.
-
Thermal Scan:
-
Data Analysis:
-
Glass Transition Temp (Tg): Determined from the peak of the tan delta curve or the peak of the loss modulus curve.
-
Storage Modulus (E'): The value in the glassy region (e.g., at 40°C) indicates the material's stiffness.
-
Table 2: Representative Thermomechanical Properties
| Property | Value |
| Glass Transition Temp (Tg) | 150 - 170 °C |
| Storage Modulus (E') @ 40°C | 2.5 - 3.5 GPa |
Note: Data are illustrative and highly dependent on cure schedule and formulation.
Experimental Workflow Visualization
The following diagram illustrates the logical flow from formulation to final characterization.
Caption: Workflow for evaluating ADMI-cured epoxy resins.
Expected Results and Discussion
-
Curing Behavior: The DSC results are expected to show that ADMI acts as a latent curing agent, with an onset of cure well above 100°C. Increasing the concentration of ADMI should lower the onset and peak curing temperatures while increasing the total heat of reaction, indicating a more complete cure.[13]
-
Thermomechanical Performance: The cured epoxy system is anticipated to exhibit a high Tg, likely in the range of 150-170°C, which is characteristic of imidazole-cured systems.[7] This high Tg, combined with a high storage modulus in the glassy state, suggests the material is suitable for applications requiring good performance at elevated temperatures.
-
Latency & Pot Life: The latency can be quantified by monitoring the viscosity of the formulation over time at room temperature. A stable viscosity for several days or weeks would confirm its suitability for one-component applications.[4]
References
- Vertex AI Search. (n.d.). What is the Mechanism of Epoxide Curing with Imidazole?
- ResearchGate. (2025).
- BDMAEE. (2025). using 2-methylimidazole to control the reactivity of epoxy resin mixtures.
- JOIE New Material. (2023). Advantages and applications of imidazole epoxy resin curing agents.
- American Chemical Society. (n.d.). Curing mechanism and thermal properties of epoxy-imidazole systems.
- Caloong Chemical Co., Ltd. (2025). Imidazole-Based Curing Agents for Epoxy Systems.
- MDPI. (n.d.). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier.
- Evonik. (n.d.). Imidazole Curing Agents.
- National Institutes of Health (NIH). (2018). A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts.
- MDPI. (2024).
- Fisher Scientific. (2010).
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2025).
- Unknown Source. (2023).
- Fisher Scientific. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 5-acetyl-2,4-dimethylimidazole.
- ResearchGate. (2025). A comparison of some imidazoles in the curing of epoxy resin.
- PubMed. (n.d.).
- Google Patents. (n.d.). EP0117113A2 - Curing agents for epoxy resins.
- ResearchGate. (2023).
- Scirp.org. (n.d.). Investigating the Mechanical and Thermal Properties of PDMS-Toughened Epoxy Resins for Advanced Adhesive Solutions.
- HETEROCYCLES. (1985). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP.
- Unknown Source. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities.
- Shikoku Chemicals Corporation. (n.d.). Imidazole Type Curing Agent for Epoxy Resin CUREZOL®︎.
- ChemicalBook. (n.d.). 1,2-Dimethylimidazole synthesis.
- Google Patents. (n.d.).
Sources
- 1. Page loading... [guidechem.com]
- 2. Advantages and applications of imidazole epoxy resin curing agents - JOIE New Material [joiematerial.com]
- 3. caloongchem.com [caloongchem.com]
- 4. A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdmaee.net [bdmaee.net]
- 6. researchgate.net [researchgate.net]
- 7. products.evonik.com [products.evonik.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 13. researchgate.net [researchgate.net]
"protocol for the synthesis of 5-Acetyl-1,2-dimethylimidazole derivatives"
An Application Note for Researchers, Scientists, and Drug Development Professionals
Protocol for the Synthesis of 5-Acetyl-1,2-dimethylimidazole Derivatives
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a vast array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Specifically, 5-acetyl-1,2-dimethylimidazole derivatives serve as crucial intermediates and versatile building blocks in the synthesis of complex bioactive molecules.[6][7] This application note provides a detailed, two-stage protocol for the synthesis of 5-acetyl-1,2-dimethylimidazole. The described methodology involves an initial N-methylation of 2-methylimidazole to form the 1,2-dimethylimidazole core, followed by a regioselective Friedel-Crafts acylation to introduce the acetyl group at the C5 position. This guide explains the causality behind the procedural steps, offers a comparative analysis of alternative synthetic strategies, and includes detailed experimental protocols and troubleshooting advice to ensure reliable and efficient synthesis for researchers in drug discovery and development.
Introduction: The Privileged Imidazole Scaffold
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] First synthesized by Heinrich Debus in 1858, this "privileged structure" is found in essential biological molecules like the amino acid histidine and is a key feature in a multitude of FDA-approved drugs.[3] The unique electronic properties of the imidazole ring, including its aromaticity and amphoteric nature (it can act as both an acid and a base), allow it to engage in various biological interactions, making it a highly sought-after motif in pharmaceutical design.[8]
The development of robust and scalable synthetic routes to specifically substituted imidazoles is therefore of paramount importance. The 5-acetyl-1,2-dimethylimidazole scaffold is particularly valuable as the acetyl group provides a reactive handle for further molecular elaboration, enabling the construction of diverse chemical libraries for high-throughput screening and lead optimization.
Overview of Synthetic Strategies
The synthesis of substituted imidazoles can be approached through several established pathways. The choice of method often depends on the availability of starting materials, desired substitution pattern, and scalability requirements.
Logical Workflow for the Synthesis of 5-Acetyl-1,2-dimethylimidazole
The following diagram illustrates the two-stage synthetic approach detailed in this protocol, which prioritizes regiochemical control and high yields by first constructing the core heterocycle and then functionalizing it.
Caption: Overall workflow from starting materials to the final, characterized product.
Comparative Analysis of Imidazole Synthesis Methods
While this protocol focuses on a post-synthesis functionalization approach, it is valuable for researchers to be aware of other methods. The table below compares common strategies.
| Synthetic Method | General Description | Advantages | Disadvantages & Limitations |
| Debus-Radziszewski Synthesis | A multi-component condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia/amines.[8][9] | One-pot reaction; readily available starting materials. | Can lead to mixtures of products with complex substrates; often requires harsh conditions. |
| van Leusen Synthesis | A [3+2] cycloaddition reaction between an aldimine and tosylmethyl isocyanide (TosMIC).[10] | High yields and good regioselectivity; mild reaction conditions. | TosMIC reagent can be expensive and sensitive; requires pre-formation of imines. |
| Metal-Catalyzed Reactions | Copper or rhodium-catalyzed cycloadditions and cross-coupling reactions to build or functionalize the ring.[11][12] | High efficiency and selectivity; access to highly substituted derivatives. | Requires expensive and potentially toxic metal catalysts; may require inert atmospheres. |
| Ring Functionalization (This Protocol) | Construction of a simpler imidazole core followed by electrophilic substitution (e.g., acylation, halogenation). | Excellent control over regiochemistry; modular approach. | The imidazole core must be sufficiently activated for substitution; may require multiple steps. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,2-Dimethylimidazole
This procedure is adapted from established methods utilizing dimethyl carbonate as a green and efficient methylating agent for 2-methylimidazole.[13][14]
Reaction Principle: The nitrogen at the 1-position of 2-methylimidazole acts as a nucleophile, attacking the electrophilic methyl group of dimethyl carbonate. The reaction is driven by heating and results in the formation of 1,2-dimethylimidazole and byproducts (methanol and CO2), avoiding the use of more hazardous alkyl halides.
Caption: N-methylation of 2-methylimidazole using dimethyl carbonate.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Notes |
| 2-Methylimidazole | C₄H₆N₂ | 82.10 | 128 g (1.56 mol) | |
| Dimethyl Carbonate (DMC) | C₃H₆O₃ | 90.08 | 280 g (3.11 mol) | Use as methylating agent. Less toxic than methyl iodide. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | High-boiling solvent. |
Procedure:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Add 2-methylimidazole (128 g) and DMF (100 mL) to the flask.
-
Heat the mixture to 120°C in an oil bath with stirring.
-
Once the temperature is stable, add dimethyl carbonate (280 g) dropwise from the dropping funnel over a period of 5-6 hours. Maintain the reaction temperature between 135-140°C during the addition.
-
After the addition is complete, increase the temperature to 145°C and maintain for an additional 2 hours to ensure the reaction goes to completion.
-
Monitor the conversion of 2-methylimidazole using gas chromatography (GC) or thin-layer chromatography (TLC). A conversion of >98% is expected.[13]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Set up a vacuum distillation apparatus. First, remove the DMF solvent under reduced pressure (e.g., 4.0 kPa, 90°C).
-
Once the solvent is removed, continue the vacuum distillation, collecting the fraction that boils between 100-110°C (at 4.0 kPa) to obtain pure 1,2-dimethylimidazole.[13] A typical yield is around 85%.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Dimethyl carbonate is flammable and an irritant. Avoid inhalation and skin contact.
Protocol 2: Friedel-Crafts Acylation for 5-Acetyl-1,2-dimethylimidazole
This protocol describes a standard Friedel-Crafts acylation, a robust method for introducing an acyl group onto an electron-rich aromatic ring.
Principle of the Reaction: The Lewis acid (AlCl₃) coordinates with the acetyl chloride, forming a highly electrophilic acylium ion. The electron-rich 1,2-dimethylimidazole ring then attacks this electrophile. The substitution occurs preferentially at the C5 position, which is sterically accessible and electronically activated for electrophilic attack.
Caption: Key stages of the Friedel-Crafts acylation mechanism.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Notes |
| 1,2-Dimethylimidazole | C₅H₈N₂ | 96.13 | 9.6 g (0.1 mol) | Synthesized in Protocol 1. |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 8.6 g (0.11 mol) | Highly reactive, corrosive, and moisture-sensitive. |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 14.7 g (0.11 mol) | Lewis acid catalyst. Highly hygroscopic. |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | Solvent. Must be dry. |
| Hydrochloric Acid (1M aq.) | HCl | - | ~100 mL | For quenching. |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | - | ~100 mL | For neutralization. |
| Saturated Sodium Chloride (Brine) | NaCl | - | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~10 g | For drying. |
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous aluminum chloride (14.7 g) and anhydrous DCM (100 mL) to the flask. Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (8.6 g) to the suspension via the dropping funnel with vigorous stirring. Allow the mixture to stir for 15 minutes at 0°C.
-
In a separate flask, dissolve 1,2-dimethylimidazole (9.6 g) in anhydrous DCM (100 mL).
-
Add the 1,2-dimethylimidazole solution dropwise to the cold reaction mixture over 30-45 minutes. Maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction progress by TLC (e.g., using a 9:1 ethyl acetate/methanol mobile phase).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (~100 mL). This step is highly exothermic and should be done in a fume hood with caution.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 5-acetyl-1,2-dimethylimidazole.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence and integration of protons corresponding to the two N-methyl groups, the C-methyl group, the acetyl methyl group, and the remaining aromatic proton on the imidazole ring.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the acetyl group (typically around 1670-1690 cm⁻¹).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield (Acylation) | Inactive Lewis acid (AlCl₃) due to moisture exposure. | Use fresh, anhydrous AlCl₃ from a newly opened bottle. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. |
| Insufficient activation of the acylating agent. | Ensure a slight molar excess (1.1 eq) of both acetyl chloride and AlCl₃ is used. | |
| Formation of Multiple Products | Reaction temperature was too high, leading to side reactions or isomerization. | Maintain strict temperature control, especially during the addition of reagents. Perform the addition at 0°C. |
| Impure starting 1,2-dimethylimidazole. | Ensure the starting material from Protocol 1 is pure by checking its boiling point and/or NMR spectrum. | |
| Difficult Work-up | Formation of emulsions during extraction. | Add more brine to the separatory funnel to help break the emulsion. Allow the layers to separate for a longer period. |
| Incomplete Reaction | Insufficient reaction time or poor stirring. | Allow the reaction to run for a full 16 hours. Use a powerful magnetic stirrer or mechanical stirrer to ensure the heterogeneous mixture is well-agitated. |
Conclusion
This application note provides a reliable and well-documented two-stage protocol for synthesizing 5-acetyl-1,2-dimethylimidazole, a valuable intermediate for pharmaceutical research. By first preparing the 1,2-dimethylimidazole core via a green methylation reaction and then performing a regioselective Friedel-Crafts acylation, this approach offers excellent control and good yields. The detailed procedural steps, mechanistic insights, and troubleshooting guide are designed to empower researchers to successfully produce this key building block for the development of novel therapeutics.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]
-
Journal of Advanced Research in Dynamical & Control Systems. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available from: [Link]
-
Taylor & Francis Online. Imidazole derivatives synthesis: exploring different methods. Available from: [Link]
-
Dakota State University. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available from: [Link]
-
MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available from: [Link]
-
PubMed. Chemical and biological properties of acetyl derivatives of the hydroxylamino reduction products of metronidazole and dimetridazole. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Available from: [Link]
-
ACS Publications. Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. Available from: [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]
-
YouTube. Preparation of Imidazoles, Part 1: By Cyclocondensation. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
-
HETEROCYCLES. SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Available from: [Link]
-
PrepChem.com. Synthesis of 5-acetyl-2,4-dimethylimidazole. Available from: [Link]
-
Journal of Medical, Chemical and Biomedical Engineering. Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Available from: [Link]
-
Bohrium. Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Available from: [Link]
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PMC - NIH. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Available from: [Link]
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PubMed. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]
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The Pharma Innovation. Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Available from: [Link]
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ResearchGate. Overview on Biological Activities of Imidazole Derivatives. Available from: [Link]
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SciSpace. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 1,2-Dimethylimidazole: A Versatile Chemical for Diverse Industrial Needs. Available from: [Link]
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Rasayan Journal of Chemistry. PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Available from: [Link]
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OUCI. Synthesis of imidazole derivatives in the last 5 years: An update. Available from: [Link]
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ResearchGate. Synthesis of some new derivatives of 2-methyl imidazole. Available from: [Link]
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Application Notes and Protocols for the In Vitro Screening of 5-Acetyl-1,2-dimethylimidazole for Antimicrobial Activity
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Imidazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological properties, including antibacterial and antifungal activities.[1][2][3][4] The core imidazole scaffold can be strategically modified to enhance potency and broaden its spectrum of activity.[2] This document outlines a comprehensive suite of in vitro screening protocols to evaluate the potential antimicrobial efficacy of a novel derivative, 5-Acetyl-1,2-dimethylimidazole.
While the specific antimicrobial properties of 5-Acetyl-1,2-dimethylimidazole are yet to be extensively documented, its structural relatives have been shown to interfere with critical microbial processes such as cell wall synthesis, DNA replication, and membrane integrity.[1][3] Therefore, a systematic in vitro evaluation is the crucial first step in characterizing its potential as a therapeutic agent.
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed, step-by-step methodologies for preliminary screening using disk diffusion, quantitative analysis via broth microdilution for determining the Minimum Inhibitory Concentration (MIC), and essential cytotoxicity assessment to ensure selectivity for microbial targets over host cells.
Part 1: Preliminary Antimicrobial Screening - Agar Disk Diffusion Method
The agar disk diffusion test, also known as the Kirby-Bauer test, is a widely used preliminary method to assess the antimicrobial activity of a compound.[5][6][7][8] This technique is valued for its simplicity, cost-effectiveness, and ability to screen multiple compounds against various microorganisms simultaneously.[9][10]
Principle: A filter paper disk impregnated with a standardized concentration of 5-Acetyl-1,2-dimethylimidazole is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient.[6][7][11] If the compound inhibits the growth of the microorganism, a clear zone of inhibition will be observed around the disk after incubation.[5][11] The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Experimental Protocol: Kirby-Bauer Disk Diffusion
-
Preparation of Microbial Inoculum:
-
From a pure overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), select 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11][12] This standardization is critical for reproducibility.[11]
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.[8]
-
-
Application of Test Disks:
-
Prepare sterile filter paper disks (6 mm in diameter).
-
Impregnate the disks with a known concentration of 5-Acetyl-1,2-dimethylimidazole (e.g., 10 µg, 30 µg). A stock solution of the compound can be prepared in a suitable solvent like DMSO.
-
Using sterile forceps, place the impregnated disks on the inoculated MHA plate, ensuring firm contact with the agar surface.[5]
-
Place disks at least 24 mm apart to avoid overlapping zones of inhibition.[8]
-
Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (impregnated with the solvent used to dissolve the test compound).
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours. The "15-15-15 minute rule" should be observed: inoculate plates within 15 minutes of suspension preparation, apply disks within 15 minutes of inoculation, and incubate within 15 minutes of disk application.[11]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts; however, for a novel compound, the zone diameter provides a qualitative measure of its activity.
-
Part 2: Quantitative Antimicrobial Susceptibility Testing - Broth Microdilution Method
Following a positive preliminary screening, the broth microdilution method is employed to quantitatively determine the Minimum Inhibitory Concentration (MIC) of 5-Acetyl-1,2-dimethylimidazole. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] This method is considered a gold standard for susceptibility testing due to its accuracy and efficiency in testing a range of concentrations.[10][13]
Principle: A standardized suspension of the test microorganism is added to the wells of a microtiter plate containing serial dilutions of 5-Acetyl-1,2-dimethylimidazole. After incubation, the wells are visually inspected for microbial growth (turbidity). The lowest concentration of the compound that inhibits growth is the MIC.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of 5-Acetyl-1,2-dimethylimidazole Dilutions:
-
Prepare a stock solution of 5-Acetyl-1,2-dimethylimidazole in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Preparation of Microbial Inoculum:
-
Prepare an inoculum as described for the disk diffusion method, adjusted to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (microorganism in broth without the compound) and a sterility control well (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of 5-Acetyl-1,2-dimethylimidazole at which no visible growth is observed.[12]
-
Data Presentation: MIC Values
The MIC values for 5-Acetyl-1,2-dimethylimidazole against a panel of microorganisms should be summarized in a clear and concise table.
| Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | [Insert Value] |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | [Insert Value] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Insert Value] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Insert Value] |
| Candida albicans (ATCC 90028) | Fungus | [Insert Value] |
Part 3: Cytotoxicity Assessment - MTT and XTT Assays
A critical aspect of antimicrobial drug development is ensuring that the compound exhibits selective toxicity towards microorganisms with minimal effects on host cells.[14] Cell-based cytotoxicity assays, such as the MTT and XTT assays, are colorimetric methods used to assess cell viability and proliferation.[15]
Principle: These assays rely on the metabolic activity of viable cells. In the MTT assay, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[15] The amount of formazan produced is proportional to the number of viable cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but its formazan product is water-soluble, simplifying the protocol.[16]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture a suitable human cell line (e.g., HEK-293, HeLa) in the appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment with 5-Acetyl-1,2-dimethylimidazole:
-
Prepare a range of concentrations of the test compound in serum-free medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting a dose-response curve.[16]
-
Data Presentation: Cytotoxicity Data
| Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |
| HEK-293 | 24 | [Insert Value] |
| HeLa | 24 | [Insert Value] |
Part 4: Visualizing the Experimental Workflow
To provide a clear overview of the screening process, the following diagrams illustrate the key experimental workflows.
Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for MTT/XTT cytotoxicity assays.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of 5-Acetyl-1,2-dimethylimidazole as a potential antimicrobial agent. A favorable outcome would be a compound that exhibits low MIC values against a broad range of pathogenic microorganisms and a high IC₅₀ value against human cell lines, indicating a high therapeutic index.
Positive results from these initial screens would warrant further investigation, including:
-
Time-kill kinetic assays to determine if the compound is bactericidal or bacteriostatic. [9][14]* Mechanism of action studies to elucidate the molecular target of the compound. Potential mechanisms for imidazole derivatives include interference with bacterial DNA replication, cell wall synthesis, and cell membrane disruption. [1]* In vivo efficacy studies in animal models of infection to assess the compound's therapeutic potential in a physiological setting.
By following these standardized and validated protocols, researchers can generate reliable and reproducible data to guide the development of new and effective antimicrobial therapies.
References
- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Zahrani, A. A., & Al-Ghamdi, A. A. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5801.
- Khan, S., Imran, M., & Khan, A. (2023).
- FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- Kushwaha, P. M., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630.
- Wikipedia. (n.d.). Disk diffusion test.
- Aryal, S. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5006–5013.
- ResearchGate. (2025, October 31).
- Bibi, Y., et al. (2017). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Current Pharmaceutical Design, 23(15), 2236–2252.
- Zhang, L., et al. (2014). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry, 86, 531–547.
- CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
- Frontiers. (2023, February 5). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus.
- CLSI. (n.d.). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. ANSI Webstore.
- CLSI. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.). (a) MTT-based cytotoxicity assay to determine the cell viability of....
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- Thermo Fisher Scientific - US. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
- Abcam. (n.d.). MTT assay protocol.
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Application Notes & Protocols for Enzyme Inhibition Assays Using a Novel Compound: 5-Acetyl-1,2-dimethylimidazole
Introduction: Unveiling the Inhibitory Potential of Novel Small Molecules
In the landscape of drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are paramount.[1][2][3] Enzymes are fundamental to countless physiological processes, and their dysregulation is often at the heart of disease.[4] Small molecules that can selectively modulate enzyme activity are therefore of immense therapeutic interest.[5][6] 5-Acetyl-1,2-dimethylimidazole represents a class of heterocyclic compounds with potential for biological activity, making it an intriguing candidate for screening as an enzyme inhibitor. While specific enzymatic targets for this compound are not yet widely established, this document provides a comprehensive framework for its evaluation.
These application notes offer detailed protocols for the systematic investigation of a novel compound's enzyme inhibition properties, using 5-Acetyl-1,2-dimethylimidazole as a representative test article. The methodologies described herein are designed to be adaptable to a wide range of enzyme systems and are grounded in the principles of robust assay development and validation.[4][7] We will cover the essential preliminary assessments, determination of the half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of action (MOA).
Part 1: Preliminary Compound & Assay Characterization
Before embarking on detailed inhibitory studies, it is crucial to establish the baseline characteristics of the test compound and the enzymatic assay itself. This ensures the reliability and reproducibility of subsequent experiments.
Compound Solubility and Stability Assessment
A primary consideration is the solubility and stability of 5-Acetyl-1,2-dimethylimidazole in the chosen assay buffer. Poor solubility can lead to inaccurate concentration-response curves and misleading results.
Protocol: Stock Solution Preparation and Solubility Test
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Acetyl-1,2-dimethylimidazole, typically in 100% dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution.
-
Serial Dilution: Create a serial dilution of the compound in the assay buffer. It is critical to ensure the final concentration of DMSO in the assay is consistent across all wells and typically kept below 1% to minimize effects on enzyme activity.
-
Visual Inspection: Visually inspect the dilutions for any signs of precipitation.
-
Spectrophotometric Analysis: For a more quantitative measure, measure the absorbance of the dilutions over a range of wavelengths to detect any light scattering indicative of compound aggregation.
Enzyme Kinetics and Assay Optimization
A thorough understanding of the target enzyme's kinetics is fundamental to designing a robust inhibition assay.[3][7] Key parameters to determine are the Michaelis constant (Km) and the maximum velocity (Vmax).
Protocol: Determination of Km and Vmax
-
Substrate Titration: Prepare a series of substrate concentrations, typically spanning from 0.1x to 10x the estimated Km.
-
Enzyme Reaction: Initiate the enzymatic reaction by adding a fixed concentration of the enzyme to each substrate concentration.
-
Initial Velocity Measurement: Measure the initial reaction velocity (rate of product formation or substrate depletion) for each substrate concentration. Ensure these measurements are taken during the linear phase of the reaction.[7]
-
Data Analysis: Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Part 2: Determination of Inhibitor Potency (IC50)
The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8] It is a standard measure of inhibitor potency.
IC50 Determination Protocol
This protocol outlines a typical procedure for determining the IC50 of 5-Acetyl-1,2-dimethylimidazole against a target enzyme.[9][10][11]
Materials:
-
Target Enzyme
-
Substrate (at a concentration around the Km value)
-
Assay Buffer
-
5-Acetyl-1,2-dimethylimidazole (test inhibitor)
-
Positive Control Inhibitor (if available)
-
96-well or 384-well microplates
-
Microplate reader (e.g., spectrophotometer, fluorometer)
Procedure:
-
Compound Dilution: Prepare a serial dilution of 5-Acetyl-1,2-dimethylimidazole in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the appropriate wells of the microplate.
-
Include "no inhibitor" controls (0% inhibition) and "no enzyme" controls (100% inhibition/background).
-
-
Enzyme Addition: Add the enzyme to all wells except the "no enzyme" controls and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Signal Detection: Measure the reaction progress over time using a microplate reader at the appropriate wavelength for the assay's detection method.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Data Presentation: IC50 Determination
| 5-Acetyl-1,2-dimethylimidazole (µM) | % Inhibition (Mean ± SD, n=3) |
| 100 | 95.2 ± 2.1 |
| 33.3 | 88.7 ± 3.5 |
| 11.1 | 75.4 ± 4.2 |
| 3.7 | 52.1 ± 2.8 |
| 1.2 | 28.9 ± 3.1 |
| 0.4 | 10.5 ± 1.9 |
| 0.1 | 2.3 ± 0.8 |
| IC50 (µM) | ~3.5 |
Caption: Example data for the determination of the IC50 value for 5-Acetyl-1,2-dimethylimidazole.
Workflow for IC50 Determination
Caption: Workflow for IC50 determination of a novel inhibitor.
Part 3: Mechanism of Action (MOA) Studies
Once the potency of an inhibitor has been established, the next critical step is to determine its mechanism of action. The most common types of reversible inhibition are competitive, non-competitive, and uncompetitive.[12][][14]
Distinguishing Inhibition Types
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Km but does not affect Vmax.[12][][14]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its catalytic efficiency. This type of inhibition is not affected by substrate concentration. It decreases Vmax but does not affect Km.[12][][14]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations. It decreases both Vmax and Km.[14]
MOA Determination Protocol
The mechanism of inhibition can be elucidated by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.
Procedure:
-
Experimental Setup: Create a matrix of experimental conditions with varying concentrations of both the substrate and 5-Acetyl-1,2-dimethylimidazole. Typically, use at least five substrate concentrations and four inhibitor concentrations (including a no-inhibitor control).
-
Kinetic Measurements: For each condition, measure the initial reaction velocity.
-
Data Analysis:
-
Generate Michaelis-Menten plots for each inhibitor concentration.
-
Create a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]). The pattern of line intersections on this plot is characteristic of the inhibition type.[14]
-
Interpreting Lineweaver-Burk Plots:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
Mechanism of Inhibition Models
Caption: Simplified models of competitive and non-competitive inhibition.
Conclusion
This guide provides a foundational approach to the characterization of novel enzyme inhibitors, exemplified by 5-Acetyl-1,2-dimethylimidazole. By following these systematic protocols, researchers can obtain reliable data on inhibitor potency and mechanism of action, which are crucial for advancing drug discovery and development programs. It is important to remember that each enzyme-inhibitor system may have unique requirements, and therefore, optimization of these general protocols is often necessary.
References
-
Knya, M. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Available at: [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]
-
Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
-
protocols.io. (2022). ACE-inhibitory activity assay: IC50. Available at: [Link]
-
BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available at: [Link]
-
AK Lectures. (2016). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. Available at: [Link]
-
Basagni, S., et al. (2023). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. PMC. Available at: [Link]
-
ResearchGate. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Available at: [Link]
-
edX. (n.d.). IC50 Determination. Available at: [Link]
-
JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Available at: [Link]
-
BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]
-
PubMed. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
ResearchGate. (n.d.). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. Available at: [Link]
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- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Acetyl-1,2-dimethylimidazole
Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals encountering difficulties in the synthesis of 5-Acetyl-1,2-dimethylimidazole. Here, we move beyond simple protocols to explore the causality behind common experimental failures and provide field-proven troubleshooting strategies.
Overview of Synthetic Challenges
The synthesis of 5-Acetyl-1,2-dimethylimidazole is a non-trivial process fraught with challenges related to regioselectivity, substrate stability, and reaction control. The imidazole ring, while aromatic, possesses a complex electronic nature. The two nitrogen atoms influence its reactivity: the pyrrole-like nitrogen (N1) is acidic, while the pyridine-like nitrogen (N3) is basic and nucleophilic[1]. This duality complicates electrophilic substitution reactions like acylation.
The primary challenges can be summarized as:
-
Poor Regioselectivity: Direct acylation of 1,2-dimethylimidazole can lead to a mixture of isomers, with substitution occurring at the C4 or C5 position. Controlling this is a primary hurdle.
-
Ring Instability: Imidazole rings are susceptible to ring-splitting under harsh acylation conditions, particularly with strong Lewis acids or bases[2].
-
Intermediate Instability: N-acylated imidazole intermediates, which can be precursors to the final product via rearrangement, are often hydrolytically unstable and difficult to isolate or handle[3].
This guide will focus on the most plausible synthetic pathway: the acylation of the readily available 1,2-dimethylimidazole precursor.
Proposed Synthetic Pathways
Two conceptual routes from 1,2-dimethylimidazole are generally considered. Route A represents a direct C-acylation, while Route B involves an N-acylation followed by a rearrangement, a strategy suggested by analogous syntheses[4].
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during synthesis in a question-and-answer format.
Part 1: Synthesis of the 1,2-Dimethylimidazole Precursor
Q1: My N-methylation of 2-methylimidazole using dimethyl carbonate is slow and gives a low yield. What's going wrong?
A1: This is a common issue often related to reaction temperature and stoichiometry.
-
Causality: Dimethyl carbonate is a safe and effective methylating agent, but it is less reactive than alternatives like methyl iodide or dimethyl sulfate. The reaction requires sufficient thermal energy to proceed efficiently. The synthesis is typically performed in one step at high temperatures[5].
-
Troubleshooting Steps:
-
Temperature: Ensure your reaction temperature is in the recommended range of 120-180°C. A common protocol suggests heating to 120-140°C during the addition of dimethyl carbonate, followed by an incubation period at 130-150°C[5].
-
Stoichiometry: An excess of dimethyl carbonate is often required. Molar ratios of 2-methylimidazole to dimethyl carbonate between 1:2 and 1:3 are recommended to drive the reaction to completion[5].
-
Solvent: While the reaction can be run neat, using a high-boiling-point solvent like glycol monoethyl ether or DMF can improve heat transfer and solubility[5].
-
Reaction Time: Ensure the reaction is allowed to proceed for the necessary duration, which can be several hours (e.g., 6-20 hours for addition, followed by a 1-5 hour incubation)[5]. Monitor the reaction's progress using TLC or GC-MS.
-
Q2: I'm observing the formation of a second product besides 1,2-dimethylimidazole. What is it and how can I avoid it?
A2: You are likely observing the formation of an imidazolium salt due to quaternization of the second nitrogen.
-
Causality: After the N1 nitrogen is methylated to form 1,2-dimethylimidazole, the N3 nitrogen is still nucleophilic and can be attacked by another molecule of the methylating agent, especially under forcing conditions (high temperature, large excess of methylating agent). This forms a 1,2,3-trimethylimidazolium salt.
-
Preventative Measures:
-
Control Stoichiometry: Carefully control the molar ratio of the methylating agent. Avoid a large excess. Using a ratio closer to 1:1.2 may be sufficient if the reaction is monitored carefully[5].
-
Temperature Control: Avoid excessive temperatures or prolonged reaction times after the starting material has been consumed.
-
Purification: The desired 1,2-dimethylimidazole can typically be separated from the salt byproduct by distillation under reduced pressure, as the salt is non-volatile[5].
-
| Parameter | Recommendation for N-Methylation | Rationale |
| Methylating Agent | Dimethyl Carbonate | Low toxicity, good yield, no catalyst needed[5]. |
| Molar Ratio | 1 : 2–3 (Substrate : Reagent) | Drives reaction to completion[5]. |
| Temperature | 120–150 °C | Provides necessary activation energy for dimethyl carbonate[5]. |
| Solvent | Glycol monoethyl ether, DMF, or neat | High boiling point allows for effective heating[5]. |
Part 2: The Acylation Step - The Core Challenge
Q3: I attempted a direct Friedel-Crafts acylation on 1,2-dimethylimidazole with acetyl chloride and AlCl₃, but the reaction failed, yielding only a black tar. Why?
A3: This is the expected outcome and highlights a fundamental challenge in imidazole chemistry.
-
Causality: The N3 nitrogen of the 1,2-dimethylimidazole ring is a potent Lewis base[1]. It will readily and irreversibly coordinate with the Lewis acid catalyst (AlCl₃). This has two detrimental effects:
-
Catalyst Deactivation: The AlCl₃ is sequestered by the nitrogen, rendering it unable to activate the acetyl chloride.
-
Substrate Deactivation: The complexation forms a positively charged imidazolium-AlCl₃ adduct, which deactivates the ring toward electrophilic attack. This deactivation is so strong that under forcing conditions, it often leads to polymerization or decomposition (tar formation) rather than acylation.
-
-
Alternative Strategies:
-
Avoid traditional Friedel-Crafts conditions. Milder methods are required.
-
Consider a directed metalation approach. Using a strong base like n-BuLi could selectively deprotonate the C5 position, followed by quenching with an acetylating agent. However, this requires strictly anhydrous conditions and careful temperature control.
-
Q4: My acylation reaction is producing a mixture of 4-acetyl and 5-acetyl isomers that are difficult to separate. How can I improve regioselectivity for the 5-position?
A4: Regioselectivity is dictated by both electronics and sterics. The C5 position is generally favored electronically, but the adjacent N-methyl group can exert some steric hindrance.
-
Causality: The electronic properties of the two methyl groups (one on N1, one on C2) direct incoming electrophiles. However, the energy difference between attack at C4 versus C5 can be small, leading to isomer mixtures.
-
Optimization Strategies:
-
Bulky Catalysts/Reagents: Using a bulkier Lewis acid or acylating agent might sterically favor attack at the less hindered C5 position.
-
Directed Ortho Metalation (DoM): While not a direct acylation, a DoM strategy could offer perfect regioselectivity. It would involve a directing group, which is not present on 1,2-dimethylimidazole.
-
The Rearrangement Route: The most promising strategy for achieving high regioselectivity is often the N-acylation followed by a rearrangement (e.g., Photo-Fries), as seen in similar systems[4]. The rearrangement mechanism inherently favors migration to a specific position on the ring.
-
Q5: I'm pursuing the N-acylation/rearrangement route. My N-acetyl intermediate seems to decompose during workup. How can I stabilize it?
A5: N-acylimidazoles (or the corresponding imidazolium salts) are potent acylating agents precisely because they are highly reactive and susceptible to hydrolysis[3].
-
Causality: The acetyl group on the nitrogen is an excellent leaving group, making the molecule highly susceptible to attack by nucleophiles, especially water. The presence of moisture during aqueous workup or silica gel (which is acidic and contains water) during chromatography will rapidly hydrolyze the intermediate back to 1,2-dimethylimidazole and acetic acid[3].
-
Handling Protocol:
-
Strict Anhydrous Conditions: All glassware must be oven-dried, and all solvents must be anhydrous. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Avoid Aqueous Workup: If possible, use the crude N-acetyl intermediate directly in the next (rearrangement) step without workup. You can often remove the triethylamine hydrochloride byproduct (if using Et₃N as a base) by filtration.
-
Anhydrous Purification: If purification is absolutely necessary, avoid silica gel chromatography. Consider techniques like sublimation or crystallization from a non-nucleophilic, aprotic solvent.
-
Part 3: Purification and Analysis
Q6: What is the best way to purify the final 5-Acetyl-1,2-dimethylimidazole product?
A6: Purification will depend on the nature of the impurities.
-
From Unreacted Starting Material: If the primary impurity is 1,2-dimethylimidazole, column chromatography is effective. Use a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The acetylated product will be more polar and elute later.
-
From Isomeric Byproducts: Separating the 4-acetyl and 5-acetyl isomers can be very challenging due to their similar polarities. High-performance liquid chromatography (HPLC) may be required. Alternatively, fractional crystallization can sometimes be effective if one isomer forms crystals more readily. Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol).
-
General Tip: Neutralizing any acidic or basic character in your crude product before chromatography can prevent streaking on the column. A mild wash with saturated sodium bicarbonate solution followed by brine, and then drying over Na₂SO₄ or MgSO₄ is a standard procedure.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,2-Dimethylimidazole (Precursor)
This protocol is adapted from methodologies described for the high-yield methylation of imidazoles[5].
-
Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a temperature probe under a nitrogen atmosphere, add 2-methylimidazole (1.0 eq).
-
Solvent (Optional): Add a high-boiling solvent such as DMF (approx. 2 mL per gram of 2-methylimidazole).
-
Heating: Heat the mixture to 130°C with vigorous stirring.
-
Reagent Addition: Add dimethyl carbonate (2.5 eq) dropwise via the dropping funnel over a period of 8 hours, maintaining the internal temperature between 130-140°C.
-
Reaction: After the addition is complete, maintain the reaction at 140°C for an additional 3 hours, or until GC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. The product can be isolated by vacuum distillation.
-
Purification: Set up a fractional distillation apparatus. Distill under reduced pressure (e.g., ~4.0 kPa). Collect the fraction boiling at approximately 100-110°C[5]. The expected yield is typically high (>70%).
-
Validation: Confirm the structure by ¹H NMR. Expect signals for the two ring protons, the C-methyl group (~2.3 ppm), and the N-methyl group (~3.6 ppm).
Protocol 2: Synthesis of 5-Acetyl-1,2-dimethylimidazole via N-Acylation and Photo-Rearrangement
This is a conceptual protocol based on the synthesis of 5-acetyl-2,4-dimethylimidazole[4] and general principles of N-acylation[6]. Optimization will be required.
-
Step A: N-Acylation (Anhydrous)
-
Setup: In an oven-dried, two-neck flask under nitrogen, dissolve 1,2-dimethylimidazole (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0°C in an ice bath.
-
Base: Add triethylamine (1.1 eq).
-
Acylation: Add acetyl chloride (1.05 eq) dropwise. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The product is the unstable N-acetyl intermediate. Do not perform an aqueous workup.
-
-
Step B: Photo-Fries Rearrangement
-
Filtration: Filter the reaction mixture under nitrogen through a pad of Celite to remove the hydrochloride salt. Wash the filter cake with a small amount of anhydrous acetonitrile.
-
Dilution: Transfer the filtrate to a quartz reaction vessel and dilute significantly with more anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.01 M[4]. Degas the solution by bubbling nitrogen through it for 20 minutes.
-
Photolysis: Irradiate the solution with a short-wave UV lamp (e.g., 254 nm) with vigorous stirring for 24-48 hours[4]. Monitor the reaction by TLC or LC-MS for the appearance of a new, more polar spot corresponding to the product.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the 5-acetyl-1,2-dimethylimidazole.
-
References
-
Riverland Trading. (n.d.). 1,2-Dimethylimidazole Supplier | 1739-84-0. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 1,2-Dimethylimidazole in Modern Chemical Manufacturing. [Link]
- Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles. U.S.
-
Journal of Science in Medicine and Life. (2024). Synthesis of 2, 4, 5- Triarylimidazol by using catalysts under mild conditions. [Link]
-
RSC Publishing. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-acetyl-2,4-dimethylimidazole. [Link]
- Google Patents. (n.d.).
-
Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. [Link]
-
Singh, S. K., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]
-
Rasayan Journal of Chemistry. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. [Link]
-
Ohta, S., et al. (1985). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles. [Link]
-
Ježo, I., & Markovič, O. (1978). Preparation of N-acetylimidazole. Chemical Papers. [Link]
-
Kinsky, S. C. (1960). Assay, Purification, and Properties of Imidazole Acetylase. Journal of Biological Chemistry. [Link]
- Google Patents. (n.d.).
Sources
- 1. zenodo.org [zenodo.org]
- 2. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CN106045912A - Preparation method for 1,2-dimethylimidazole - Google Patents [patents.google.com]
- 6. chemicalpapers.com [chemicalpapers.com]
Technical Support Center: Purification of 5-Acetyl-1,2-dimethylimidazole
Welcome to the technical support guide for the purification of 5-Acetyl-1,2-dimethylimidazole. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Achieving high purity is critical as even minor impurities can significantly impact downstream applications, from biological assays to catalyst performance.
This guide provides a series of troubleshooting protocols and frequently asked questions (FAQs) based on established principles of organic chemistry and extensive experience with heterocyclic compounds. We will explore the causality behind experimental choices to empower you to adapt and optimize these methods for your specific needs.
Section 1: Understanding Your Compound & Potential Impurities
A successful purification strategy begins with understanding the physicochemical properties of the target molecule and anticipating the impurities that may be present from its synthesis.
Physicochemical Properties
While specific experimental data for 5-Acetyl-1,2-dimethylimidazole is not widely published, we can infer its properties based on its structure and related compounds like 1,2-dimethylimidazole.
| Property | Estimated Value / Characteristic | Rationale & Purification Implications |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | - |
| Appearance | Likely a white to off-white or pale-yellow solid. | Color may indicate the presence of impurities. A pure compound is typically colorless. |
| Melting Point | Expected to be a low-to-medium melting solid (>40 °C). | The parent 1,2-dimethylimidazole melts at 37-39 °C[1][2][3]. The addition of the acetyl group increases molecular weight and polarity, which should raise the melting point. This property is critical for assessing purity and for troubleshooting recrystallization. |
| Boiling Point | High boiling point, likely >220 °C. | The parent 1,2-dimethylimidazole boils at 204 °C[2][3]. Purification by distillation would require high vacuum to prevent thermal decomposition. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Dichloromethane). Sparingly soluble in non-polar solvents (e.g., Hexane, Toluene). Limited solubility in cold water. | This solubility profile is key to developing effective recrystallization and chromatography methods. The acetyl group makes it less water-soluble than its parent imidazole[4][5]. |
| pKa (of conjugate acid) | ~6.5 - 7.5 (Estimated) | The imidazole ring is basic. This property can be exploited for purification via acid-base extraction to remove non-basic impurities. |
**1.2 Common Synthesis Routes & Likely Impurities
A common method for synthesizing acetylated imidazoles involves the acylation of the parent imidazole. For 5-Acetyl-1,2-dimethylimidazole, this would likely be a Friedel-Crafts or related acylation of 1,2-dimethylimidazole.
Potential Impurities:
-
Unreacted 1,2-dimethylimidazole: The starting material is a primary potential impurity. It is more basic and has a lower boiling point than the product.
-
Acetic Anhydride / Acetyl Chloride: The acylating agent. These are typically quenched and removed during the workup but traces may remain.
-
Acetic Acid: A byproduct of the acylation reaction, especially if using acetic anhydride. It is acidic and can be removed with a basic wash.
-
Isomeric Products: Depending on the reaction conditions, acylation could potentially occur at other positions on the imidazole ring, leading to isomeric impurities that may be difficult to separate.
-
Solvents: Residual solvents from the reaction or workup (e.g., Dichloromethane, THF, Toluene).
Section 2: Primary Purification - Recrystallization FAQs
Recrystallization is often the most effective and economical method for purifying solid organic compounds on a large scale. The goal is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold, while impurities remain in solution.
Q1: What is the recommended first-pass purification method for crude 5-Acetyl-1,2-dimethylimidazole?
Answer: Recrystallization is the ideal starting point. It is effective at removing a significant portion of unreacted starting materials and reaction byproducts, often yielding material of >99% purity if a suitable solvent is found.[6]
Q2: How do I select the best solvent for recrystallization?
Answer: The ideal solvent will fully dissolve your crude product at its boiling point but yield a high recovery of pure crystals upon cooling. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers (e.g., acetone for ketones).[7]
Step-by-Step Solvent Screening Protocol:
-
Place ~30 mg of your crude material into a small test tube.
-
Add a solvent from the table below dropwise at room temperature. If the solid dissolves completely, the solvent is too good for use alone.
-
If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
-
If no single solvent works, try a two-solvent system (e.g., dissolve in a "good" solvent like hot ethanol, then add a "poor" solvent like water dropwise until cloudy).
| Solvent Class | Suggested Solvents for Screening | Comments |
| Alcohols | Isopropanol, Ethanol | Good general-purpose polar solvents. |
| Esters | Ethyl Acetate | A medium-polarity solvent, often effective. |
| Ketones | Acetone | The ketone functionality may offer good solubility.[7] |
| Aromatics | Toluene | Good for less polar compounds; related acetyl imidazoles have been recrystallized from benzene.[8] |
| Ethers / Alkanes | Diethyl Ether, Hexane | Likely to be "poor" solvents, useful for precipitating the product from a more soluble mixture. |
| Mixed Solvents | Ethanol/Water, Ethyl Acetate/Hexane | Offers fine-tuned control over solubility. |
Q3: My compound "oiled out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil completely.
-
Add more solvent to decrease the saturation point.
-
Allow the solution to cool more slowly. Agitate the solution gently as it cools to just below the melting point of your compound before allowing it to cool further without disturbance.
-
Switch to a lower-boiling point solvent. This ensures the solution temperature does not exceed the compound's melting point.
Section 3: Advanced Purification - Chromatography FAQs
When recrystallization fails to remove closely related impurities or if the product is an oil, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase.
Q4: Recrystallization didn't work. How do I develop a column chromatography protocol?
Answer: The key is to first develop the separation on a Thin-Layer Chromatography (TLC) plate. The ideal mobile phase (eluent) should provide a Retention Factor (Rf) of ~0.3 for your target compound.
Step-by-Step Chromatography Protocol:
-
Stationary Phase Selection: Standard silica gel is the default choice. However, because 5-Acetyl-1,2-dimethylimidazole is a basic compound, peak tailing can be an issue due to interaction with acidic silanol groups on the silica surface.[9]
-
TLC Analysis:
-
Spot your crude material on a silica gel TLC plate.
-
Develop the plate in a test eluent system. A good starting point is a mixture of a non-polar solvent (Hexane) and a more polar solvent (Ethyl Acetate).
-
Start with a low polarity mixture (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 50:50, 20:80) until you achieve good separation and an Rf of ~0.3.
-
-
Column Packing & Loading:
-
Pack a column with silica gel in your chosen eluent system.
-
For the best separation, use "dry loading": dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[10]
-
-
Elution & Fraction Collection:
-
Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Q5: I'm seeing significant peak tailing on my silica column. How can I fix this?
Answer: Tailing is a classic problem when purifying basic compounds like imidazoles on acidic silica gel.[9][10]
Solutions:
-
Add a Basic Modifier: Incorporate 0.5-1% of triethylamine (Et₃N) or pyridine into your eluent system (e.g., Hexane/Ethyl Acetate/Et₃N 50:50:0.5). The base will neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks.[10]
-
Switch to a Neutral Stationary Phase: If tailing persists, consider using neutral alumina as your stationary phase. Alumina lacks the acidic silanol groups responsible for the strong interaction.[10]
Section 4: Visualized Workflows
To further clarify the decision-making process, the following diagrams illustrate the logical workflows for purification.
Diagram 1: Troubleshooting Recrystallization
Caption: A decision-making workflow for troubleshooting the recrystallization process.
Diagram 2: Column Chromatography Workflow
Caption: A systematic workflow for developing and running a column chromatography purification.
References
- Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles. U.S. Patent 3,197,476.
- Lasky, J. (1998). Affinity purification methods involving imidazole elution. U.S. Patent 5,726,293.
-
Chen, W. Y., et al. (2007). Manipulation of the Affinity Between Protein and Metal Ions by Imidazole and pH for Metal Affinity Purification of Protein C From Cohn Fraction IV-1. PubMed. Available at: [Link]
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Available at: [Link]
- Henkelmann, J., et al. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. European Patent EP0856344A1.
-
Stadtman, E. R. (1957). Imidazole Catalysis. ResearchGate. Available at: [Link]
-
Reddit. (2024). Removing imidazole from protein sample?. r/labrats. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: How To - Tips and Tricks: Recrystallization. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15617, 1,2-Dimethylimidazole. Available at: [Link]
-
Cheméo. Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0). Available at: [Link]
-
McCallum, T., et al. (2018). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. National Institutes of Health. Available at: [Link]
-
Riverland Trading. 1,2-Dimethylimidazole Supplier. Available at: [Link]
-
SLS. 1,2-Dimethylimidazole, 98% | 136131-5G | SIGMA-ALDRICH. Available at: [Link]
-
Al-Masoudi, W. A. (2018). Synthesis and Identification of heterocyclic compounds from imidazole derivatives. ResearchGate. Available at: [Link]
-
Ježo, I., & Markovič, O. (1978). Preparation of N-acetylimidazole. Chemical Papers. Available at: [Link]
-
Kavina, I. A., et al. (2017). Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. 1,2-Dimethylimidazole | C5H8N2 | CID 15617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dimethylimidazole Supplier | 1739-84-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,2-Dimethylimidazole | 1739-84-0 [chemicalbook.com]
- 6. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Acetyl-1,2-dimethylimidazole
Welcome to the technical support center for the synthesis of 5-Acetyl-1,2-dimethylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to this synthetic process. Our goal is to equip you with the necessary knowledge to anticipate and resolve common challenges, ensuring a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of 5-Acetyl-1,2-dimethylimidazole typically proceeds via a Friedel-Crafts acylation of the precursor, 1,2-dimethylimidazole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the imidazole ring. While seemingly straightforward, this process can be accompanied by the formation of several side products that can complicate purification and reduce the yield of the desired product. This guide will delve into the intricacies of this reaction, focusing on the identification, mitigation, and troubleshooting of these side products.
The primary synthetic route involves the reaction of 1,2-dimethylimidazole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃).
Troubleshooting Guide: Common Side Products and Issues
This section addresses specific problems you may encounter during the synthesis of 5-Acetyl-1,2-dimethylimidazole in a question-and-answer format.
Question 1: My final product is contaminated with a di-acetylated impurity. How can I identify it and prevent its formation?
Answer:
The formation of a di-acetylated side product is a common issue in Friedel-Crafts acylation, particularly with activated aromatic systems like 1,2-dimethylimidazole.[1][2] The imidazole ring is electron-rich, making it susceptible to multiple acylations under certain conditions.
Identification of the Di-acetylated Side Product:
The most likely di-acetylated impurity is 4,5-diacetyl-1,2-dimethylimidazole . The initial acetylation at the C5 position yields the desired product. The presence of the acetyl group at C5 is deactivating; however, the C4 position remains susceptible to a second electrophilic attack.
| Compound | Expected ¹H NMR Chemical Shifts (ppm, indicative) | Expected Mass Spectrum (m/z) |
| 5-Acetyl-1,2-dimethylimidazole | Methyl (N1): ~3.6-3.8, Methyl (C2): ~2.4-2.6, Acetyl (CH₃): ~2.5-2.7, Ring H (C4): ~7.4-7.6 | [M+H]⁺: 139.08 |
| 4,5-Diacetyl-1,2-dimethylimidazole | Methyl (N1): ~3.7-3.9, Methyl (C2): ~2.5-2.7, Acetyl (C4-CH₃): ~2.6-2.8, Acetyl (C5-CH₃): ~2.6-2.8 | [M+H]⁺: 181.09 |
Causality and Prevention:
-
Excess Acylating Agent and Catalyst: Using a significant excess of the acetylating agent (acetyl chloride or acetic anhydride) and the Lewis acid (AlCl₃) can drive the reaction towards di-acylation.
-
Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for the second, less favorable acylation step.
-
Reaction Time: Prolonged reaction times can also lead to the formation of the di-acetylated product.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a molar ratio of 1,2-dimethylimidazole to acetylating agent as close to 1:1 as possible. A slight excess of the acylating agent (e.g., 1.1 equivalents) may be necessary to drive the initial reaction to completion.
-
Temperature Management: Maintain a low reaction temperature, typically between 0°C and room temperature, to favor mono-acylation.[3] Perform the addition of the acylating agent and catalyst at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-acetylated product.
-
Order of Addition: Add the acetylating agent to the mixture of 1,2-dimethylimidazole and Lewis acid. This ensures that the electrophile is generated in the presence of the substrate, minimizing its concentration at any given time.
Reaction Pathway Visualization:
Caption: Main reaction and side reaction in the synthesis.
Question 2: I am observing an impurity with the same mass as my product but a different retention time in HPLC. What could it be?
Answer:
An impurity with the same mass as your desired 5-Acetyl-1,2-dimethylimidazole is likely an isomer. In this synthesis, the most probable isomeric side product is 4-Acetyl-1,2-dimethylimidazole .
Identification of the Isomeric Side Product:
The electronic and steric effects of the methyl groups at the N1 and C2 positions direct the incoming acetyl group primarily to the C5 position. However, a small amount of acylation at the C4 position can occur.
| Compound | Expected ¹H NMR Chemical Shifts (ppm, indicative) | HPLC Retention Time |
| 5-Acetyl-1,2-dimethylimidazole | Ring H (C4): ~7.4-7.6 | Typically longer |
| 4-Acetyl-1,2-dimethylimidazole | Ring H (C5): ~7.2-7.4 | Typically shorter |
Causality and Prevention:
-
Reaction Conditions: The formation of the 4-acetyl isomer is generally less favored due to steric hindrance from the adjacent N1-methyl group and the electronic directing effects. However, changes in solvent, temperature, or the Lewis acid used could potentially alter the regioselectivity.
-
Thermodynamic vs. Kinetic Control: Under certain conditions, the reaction might be under thermodynamic control, leading to the formation of the more stable isomer, which is typically the 5-acetyl product. Deviations from optimal conditions could allow for the formation of the kinetically favored product, which may include the 4-acetyl isomer.
Troubleshooting Steps:
-
Optimize Lewis Acid: While AlCl₃ is common, other Lewis acids like ZnCl₂ or FeCl₃ can be explored to potentially improve regioselectivity.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents like dichloromethane or 1,2-dichloroethane are typically used. Experimenting with different solvents may impact the isomer ratio.
-
Purification: If the formation of the 4-acetyl isomer is unavoidable, careful purification by column chromatography or recrystallization is necessary. The two isomers should have different polarities, allowing for separation.
Question 3: My reaction is sluggish, and I have a significant amount of unreacted 1,2-dimethylimidazole. I also see a water-soluble byproduct. What is happening?
Answer:
This issue often points to problems with the reagents or reaction setup, leading to the formation of an N-acylated intermediate that is prone to hydrolysis.
Identification of the Issue:
-
N-Acylation: Imidazoles can undergo N-acylation at the N1 position, especially in the absence of a strong Lewis acid or if the Lewis acid is deactivated. The resulting N-acetyl-1,2-dimethylimidazolium salt is a potent acetylating agent but can also be hydrolyzed back to 1,2-dimethylimidazole and acetic acid.[4][5]
-
Hydrolysis: The presence of moisture in the reaction will deactivate the Lewis acid (AlCl₃) and hydrolyze the acetyl chloride and any N-acylated intermediates. This will halt the desired C-acylation and lead to the recovery of the starting material and the formation of water-soluble acetic acid and aluminum salts.
Causality and Prevention:
-
Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture. Water reacts with AlCl₃ and acetyl chloride, rendering them inactive.
-
Insufficient Catalyst: An insufficient amount of Lewis acid will not effectively generate the acylium ion needed for C-acylation, potentially favoring N-acylation.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use freshly opened or properly stored anhydrous AlCl₃ and acetyl chloride.
-
Catalyst Loading: Use at least a stoichiometric amount of AlCl₃ (1.0 to 1.2 equivalents) to ensure complete activation of the acetyl chloride.
-
Work-up Procedure: A proper aqueous work-up is crucial to decompose the aluminum chloride complex and separate the organic product from inorganic salts.[3]
Experimental Workflow for Troubleshooting:
Caption: A workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in this reaction?
A1: The Lewis acid, typically AlCl₃, plays a crucial role in activating the acetylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion (CH₃CO⁺).[6] This acylium ion is then attacked by the electron-rich imidazole ring in an electrophilic aromatic substitution reaction.
Q2: Can I use acetic anhydride instead of acetyl chloride?
A2: Yes, acetic anhydride can be used as the acetylating agent. However, it generally requires a higher amount of the Lewis acid catalyst (typically >2 equivalents) because the catalyst complexes with both the acetylating agent and the acetic acid byproduct formed during the reaction.
Q3: How can I purify the final product?
A3: The crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective method for obtaining a highly pure product.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the product and side products?
A4:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting material and the formation of product and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weights of the components in the crude reaction mixture, including transient intermediates and side products.[7]
Experimental Protocols
General Procedure for the Synthesis of 5-Acetyl-1,2-dimethylimidazole
This is a representative protocol and may require optimization.
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.).
-
Add anhydrous dichloromethane as the solvent.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq.) to the suspension with stirring.
-
To this mixture, add a solution of 1,2-dimethylimidazole (1.0 eq.) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
References
- Google Patents. (n.d.). CN102101843A - Preparation method of 4-acetylimidazole and its intermediate.
-
UCLA Chemistry & Biochemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
ResearchGate. (2012). 1,2-Dimethylimidazole (DMI) and microwaves in the alkylation of carboxylic acids and phenols with dimethyl and diethyl carbonates. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC COMPOUNDS USING A NOVEL AND REUSABLE CLAY CATALYST. Retrieved from [Link]
-
PubMed. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Retrieved from [Link]
-
ResearchGate. (2021). Electronic structure and C–N bond rotability in 1-acetylimidazole (6) and 1,1′-carbonyldiimidazole (7) in comparison to N,N-dimethylacetamide. Retrieved from [Link]
-
HETEROCYCLES, Vol. 23, No. 7, 1985. SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Indispensable Role of 1,2-Dimethylimidazole in Modern Chemical Manufacturing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN106045912A - Preparation method for 1,2-dimethylimidazole.
- Google Patents. (n.d.). CN102796047A - Method for preparing 1,2-dimethylimidazole.
- Google Patents. (n.d.). WO1992019600A1 - Preparation of n-acylimidazoles.
-
The Royal Society of Chemistry. (2013). Organocatalyzed Multicomponent Synthesis of Pyrazolidinones: the Meldrum's Acid Approach. Retrieved from [Link]
-
SpringerLink. (2022). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Retrieved from [Link]
-
National Institutes of Health. (2013). Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN. Retrieved from [Link]
-
Frontiers. (2022). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Retrieved from [Link]
-
Beilstein Journals. (2013). Second generation silver(I)-mediated imidazole base pairs. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-acetyl-2,4-dimethylimidazole. Retrieved from [Link]
-
Stenutz. (n.d.). 4-acetyl-1,2-dimethylbenzene. Retrieved from [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 5-Acetyl-1,2-dimethylimidazole
Introduction: Welcome to the technical support guide for the synthesis of 5-Acetyl-1,2-dimethylimidazole. This resource is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable heterocyclic compound. The imidazole scaffold is a cornerstone in medicinal chemistry, and achieving an efficient synthesis is critical for downstream applications.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols based on established chemical principles and field-proven insights.
Section 1: Synthesis Pathway and Core Challenges
The most common and logical synthetic route to 5-Acetyl-1,2-dimethylimidazole involves a two-stage process: first, the synthesis of the 1,2-dimethylimidazole precursor, followed by its acylation. The primary challenge in this synthesis is the Friedel-Crafts acylation step, as imidazole rings can be sensitive to the strong Lewis acids typically employed, leading to potential side reactions or low yields.[2]
Experimental Workflow Overview
The following diagram outlines the general synthetic workflow.
Caption: General workflow for the synthesis of 5-Acetyl-1,2-dimethylimidazole.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Category 1: Low Reaction Yield & Conversion
Q1: My overall yield is consistently below 40%. What are the most critical points of failure in this synthesis?
A1: Consistently low yields typically point to issues in the acylation step (Stage 2). The two most critical areas to investigate are:
-
Purity of 1,2-Dimethylimidazole: The precursor must be pure and, most importantly, anhydrous. Moisture will quench the Lewis acid catalyst and hydrolyze the acylating agent.
-
Catalyst Activity and Choice: The Lewis acid (e.g., AlCl₃) is highly moisture-sensitive. Using old or improperly stored catalyst is a common cause of failure. Furthermore, strong Lewis acids can sometimes promote side reactions or product degradation.[3]
Q2: The acylation of 1,2-dimethylimidazole is not going to completion. How can I drive the reaction forward?
A2: Poor conversion is often a result of suboptimal reaction conditions or insufficient catalyst activity. Consider the following:
-
Increase Catalyst Loading: For Friedel-Crafts acylations, the Lewis acid catalyst is often required in stoichiometric amounts (or even in excess) because it complexes with the product ketone, rendering it inactive.[4] A catalytic amount is often insufficient.
-
Choice of Acylating Agent: Acetyl chloride is generally more reactive than acetic anhydride and may improve conversion.
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to decomposition. An optimal temperature, often moderately above room temperature (e.g., 50-70°C), should be determined empirically. Statistical methods like Design of Experiments (DOE) can be highly effective for optimizing temperature and other variables.[5][6]
Q3: I suspect side reactions are consuming my starting material. What are the likely byproducts and how can they be minimized?
A3: The imidazole ring, while aromatic, can be susceptible to ring-opening under harsh acidic conditions, although this is less common than with simpler imidazoles.[2] A more likely issue is the formation of isomeric products or N-acylation.
-
Mechanism of Acylation: The acylation is an electrophilic aromatic substitution. The acetyl group is directed to the C5 position due to the electronic effects of the two nitrogen atoms. However, acylation at C4 is a possible, though less favored, side reaction.
-
Minimizing Byproducts: Using a milder, more selective Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) can sometimes improve regioselectivity.[4] Additionally, ensuring a homogenous reaction mixture and controlled addition of reagents can prevent localized "hot spots" that might promote side reactions.
Category 2: Reagents, Catalysts, and Solvents
Q4: Which Lewis acid is best for this acylation? I'm concerned AlCl₃ is too harsh.
A4: While aluminum chloride (AlCl₃) is the classic Friedel-Crafts catalyst, its high reactivity can be detrimental. Milder and more recyclable alternatives have shown great success in modern organic synthesis.
-
Metal Triflates: Scandium(III) triflate (Sc(OTf)₃) or Copper(II) triflate (Cu(OTf)₂) are excellent, water-tolerant Lewis acids that can catalyze acylations with high efficiency and selectivity, often under milder conditions.[4]
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, offering a "green" and often recyclable reaction medium that can enhance reaction rates and selectivity.[3][4][7]
Q5: How critical are anhydrous conditions, and what is the best solvent?
A5: Extremely critical. Friedel-Crafts reactions are notoriously sensitive to moisture.
-
Solvent Choice: The solvent must be inert to the reaction conditions. Dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂) are common choices. Avoid solvents that can react with the Lewis acid, such as ethers or alcohols.
-
Drying Procedures: Ensure all glassware is oven-dried immediately before use. Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent (e.g., CaH₂ for chlorinated solvents). The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
Category 3: Work-up and Purification
Q6: My product seems to be lost or degrades during the aqueous work-up. What is the correct procedure?
A6: The work-up procedure is crucial for quenching the reaction and isolating the crude product. The Lewis acid-ketone complex must be carefully hydrolyzed.
-
Quenching: The reaction mixture should be cooled in an ice bath and slowly poured onto crushed ice, often with a small amount of concentrated HCl. This hydrolyzes the aluminum salts and protonates the imidazole nitrogen, bringing the product into the aqueous layer.
-
Neutralization & Extraction: After hydrolysis, the aqueous solution should be carefully neutralized with a base (e.g., NaOH, NaHCO₃) until it is basic (pH > 8). This deprotonates the imidazole, making the product soluble in organic solvents. The product can then be extracted with a suitable solvent like ethyl acetate or DCM.
-
Washing: The combined organic layers should be washed with brine to remove residual water and then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
Q7: What is the most effective method for purifying the final product?
A7: The choice of purification depends on the nature of the impurities.
-
Crystallization: If the crude product is a solid and relatively pure, crystallization is the preferred method for obtaining high-purity material.[8] A solvent screen (e.g., ethyl acetate/hexanes, ethanol/water) should be performed to find optimal conditions.
-
Column Chromatography: If the crude product is an oil or contains impurities with similar polarity, silica gel column chromatography is necessary. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective.
Section 3: Optimized Experimental Protocols
These protocols represent a validated starting point for synthesis, designed to maximize yield and purity.
Protocol 1: Synthesis of 1,2-Dimethylimidazole[9][10]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylimidazole (1.0 eq) and dimethylformamide (DMF) as the solvent.
-
Heat the mixture to 120 °C in an oil bath.
-
Slowly add dimethyl carbonate (2.5-3.0 eq) dropwise over 5-6 hours, maintaining the reaction temperature between 135-140 °C.
-
After the addition is complete, increase the temperature to 145 °C and maintain for 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation, collecting the fraction at 100-110 °C (at 4.0 kPa) to yield pure 1,2-dimethylimidazole.[9] The expected yield is typically around 85%.
Protocol 2: Friedel-Crafts Acylation to 5-Acetyl-1,2-dimethylimidazole
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 3. WO2005070861A1 - Method for friedel-crafts acylation in ionic liquids - Google Patents [patents.google.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. p-Toluenesulfonic acid functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acylation reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 9. 1,2-Dimethylimidazole synthesis - chemicalbook [chemicalbook.com]
"stability issues of 5-Acetyl-1,2-dimethylimidazole in solution"
Welcome to the technical support center for 5-Acetyl-1,2-dimethylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 5-Acetyl-1,2-dimethylimidazole.
Issue 1: I am seeing variable or lower-than-expected potency in my biological assay.
-
Possible Cause: Degradation of 5-Acetyl-1,2-dimethylimidazole in your assay medium. The acetyl group is susceptible to hydrolysis, which would yield 1,2-dimethylimidazole and acetic acid, likely rendering the compound inactive for its intended purpose.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of 5-Acetyl-1,2-dimethylimidazole fresh for each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
Temperature Control: Keep solutions on ice during preparation and use. Higher temperatures will accelerate the rate of hydrolysis.
-
Solvent Choice: If possible, prepare stock solutions in an anhydrous aprotic solvent such as DMSO or DMF and dilute into your aqueous assay buffer immediately before use. This minimizes the time the compound is exposed to aqueous conditions.
-
Issue 2: I observe a change in the color or clarity of my 5-Acetyl-1,2-dimethylimidazole solution over time.
-
Possible Cause: This could indicate chemical degradation, including oxidation or hydrolysis. Imidazole derivatives can be susceptible to photo-oxidation.[5]
-
Troubleshooting Steps:
-
Protect from Light: Store both solid compound and solutions protected from light. Use amber vials or wrap containers in aluminum foil.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
Purity Check: Analyze the solution using techniques like HPLC to identify any degradation products.
-
Issue 3: My analytical results (e.g., HPLC, NMR) show unexpected peaks.
-
Possible Cause: The appearance of new peaks is a strong indicator of degradation.
-
Troubleshooting Steps:
-
Identify Degradants: If possible, use LC-MS to identify the mass of the unexpected peaks. The expected hydrolysis product would be 1,2-dimethylimidazole.
-
Forced Degradation Study: To proactively understand potential degradation pathways, you can perform a forced degradation study. This involves exposing the compound to stress conditions (e.g., strong acid, strong base, high temperature, UV light) and analyzing the resulting products.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 5-Acetyl-1,2-dimethylimidazole?
A1: Solid 5-Acetyl-1,2-dimethylimidazole should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended to minimize any potential degradation.
Q2: What is the recommended solvent for preparing stock solutions of 5-Acetyl-1,2-dimethylimidazole?
A2: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are good choices for preparing concentrated stock solutions. These aprotic solvents will prevent hydrolysis. Ensure the solvents are of high purity and stored under dry conditions.
Q3: How long can I store solutions of 5-Acetyl-1,2-dimethylimidazole?
A3: It is strongly recommended to prepare aqueous solutions fresh for each experiment. If you need to store a stock solution in an anhydrous solvent like DMSO, it should be aliquoted into single-use vials to avoid multiple freeze-thaw cycles and stored at -80°C for no longer than a few weeks. Always perform a quality control check if the solution has been stored for any length of time.
Q4: What are the likely degradation products of 5-Acetyl-1,2-dimethylimidazole in solution?
A4: The most probable degradation pathway in aqueous solution is the hydrolysis of the acetyl group, yielding 1,2-dimethylimidazole and acetic acid. Under oxidative conditions or upon exposure to light, degradation of the imidazole ring could also occur, leading to more complex products.[6]
Q5: Is 5-Acetyl-1,2-dimethylimidazole sensitive to light?
A5: While specific photostability data for this compound is not available, imidazole derivatives, in general, can be sensitive to light and undergo photo-oxidation.[5][8] Therefore, it is a good laboratory practice to protect solutions from light.
Experimental Protocols
Protocol 1: Assessment of 5-Acetyl-1,2-dimethylimidazole Stability by HPLC
This protocol provides a framework for evaluating the stability of 5-Acetyl-1,2-dimethylimidazole in a specific solution over time.
Materials:
-
5-Acetyl-1,2-dimethylimidazole
-
Solvent of interest (e.g., phosphate-buffered saline, cell culture medium)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
Procedure:
-
Prepare a stock solution of 5-Acetyl-1,2-dimethylimidazole in an appropriate anhydrous solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
-
Dilute the stock solution into the solvent of interest to the final desired concentration.
-
Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system to obtain an initial chromatogram and determine the peak area of the parent compound.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Monitor the decrease in the peak area of the 5-Acetyl-1,2-dimethylimidazole and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point.
Protocol 2: Preparation of Solutions for In Vitro Assays
This protocol is designed to minimize degradation when preparing 5-Acetyl-1,2-dimethylimidazole for use in aqueous biological assays.
Materials:
-
Solid 5-Acetyl-1,2-dimethylimidazole
-
Anhydrous DMSO
-
Aqueous assay buffer (pre-warmed to the assay temperature)
Procedure:
-
Allow the solid 5-Acetyl-1,2-dimethylimidazole to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Prepare a concentrated stock solution in anhydrous DMSO (e.g., 100 mM).
-
Immediately before use, perform a serial dilution of the DMSO stock solution into the pre-warmed aqueous assay buffer to achieve the final desired concentrations.
-
Ensure rapid and thorough mixing.
-
Use the prepared solutions in your assay without delay.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Primary hydrolytic degradation pathway.
Quantitative Data Summary
While specific quantitative stability data for 5-Acetyl-1,2-dimethylimidazole is not extensively published, the table below provides a general guide based on the known stability of related N-acylimidazoles.[1][2][9]
| Condition | Solvent | Temperature | Expected Stability | Recommendations |
| Solid | N/A | -20°C | High (Years) | Store in a tightly sealed, light-protected container. |
| Solid | N/A | Room Temperature | Moderate | For short-term storage only. |
| Solution | Anhydrous DMSO/DMF | -80°C | Good (Weeks to Months) | Aliquot to avoid freeze-thaw cycles. |
| Solution | Aqueous Buffer (Neutral pH) | Room Temperature | Low (Hours) | Prepare fresh and use immediately. |
| Solution | Aqueous Buffer (Acidic/Basic pH) | Room Temperature | Very Low (Minutes to Hours) | Avoid these conditions if possible. |
References
-
Jencks, W. P., & Carriuolo, J. (1960). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 82(24), 6464-6469. [Link]
-
Fife, T. H., & De, N. C. (1974). Steric effects in the hydrolysis reactions of N-acylimidazoles. Effect of aryl substitution in the leaving group. Journal of the American Chemical Society, 96(19), 6158-6163. [Link]
-
Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 75(8), 1093-1100. [Link]
-
Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. SciSpace. [Link]
-
Wang, C., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 6(32), 15685-15691. [Link]
-
Jencks, W. P., & Gilchrist, M. (1968). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. Journal of the American Chemical Society, 90(10), 2622-2637. [Link]
-
Zaramella, A., et al. (2002). Stability Studies of N‐Acylimidazoles. Helvetica Chimica Acta, 85(5), 1349-1361. [Link]
-
Caputo, M., et al. (2022). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega, 7(40), 35947-35955. [Link]
-
Kumar, S., & Vaish, A. K. (2013). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Trade Science Inc.[Link]
-
Tian, Y., et al. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. International Journal of Photoenergy. [Link]
-
Devine, A. L., et al. (2007). High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole. The Journal of Chemical Physics, 127(11), 114305. [Link]
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Zhuravlev, A. S., et al. (2011). Thermal stability of 1,3-disubstituted imidazolium tetrachloroferrates, magnetic ionic liquids. Russian Journal of Applied Chemistry, 84(7), 1159-1164. [Link]
-
Pitts, C. R., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of Organic Chemistry, 85(8), 5496-5504. [Link]
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Trivedi, M. K., et al. (2016). Imidazole derivatives: Thermally stable organic luminescence materials. Journal of Harmonized Research in Applied Sciences, 4(2), 118-124. [Link]
-
Taslimi, P., et al. (2022). Acetylphenyl-Substituted Imidazolium Salts: Synthesis, Characterization, in silico Studies and Inhibitory Properties against Some Metabolic Enzymes. Polycyclic Aromatic Compounds. [Link]
- Staab, H. A. (1965). Method of synthesis of 1-acyl imidazoles.
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. [Link]
-
El-Sayed, N. N. E. (2011). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 1(3), 79-89. [Link]
-
Schieberle, P., & Granvogl, M. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(25), 5930-5934. [Link]
-
Sharma, D., et al. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8561-8584. [Link]
-
Schieberle, P., & Granvogl, M. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. ResearchGate. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 6(12), 1362-1368. [Link]
-
Feigenbaum, A., et al. (2013). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. Journal of Chromatography A, 1314, 1-13. [Link]
-
Lin, K. T., et al. (2001). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 14(9), 1215-1223. [Link]
-
Li, C., & Li, H. (2010). Stability Constants of Imidazole and Alkylimidazole-Copper(II)Complexes. ResearchGate. [Link]
-
Jencks, W. P., & Gilchrist, M. (1968). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. ResearchGate. [Link]
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Organic Chemistry @ CU Boulder. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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Merck Millipore. (n.d.). 1,2-Dimethylimidazole. [Link]
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PubChem. (n.d.). 1,2-Dimethylimidazole. [Link]
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Technical Support Center: Spectroscopic Analysis of 5-Acetyl-1,2-dimethylimidazole
Welcome to the technical support guide for the spectroscopic analysis of 5-Acetyl-1,2-dimethylimidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the acquisition of high-quality, reliable data. As Senior Application Scientists, we have compiled this guide based on established methodologies and field-proven insights to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a broad peak around 3400 cm⁻¹ in my IR spectrum. Is this from my compound?
A: It is unlikely that this peak originates from 5-Acetyl-1,2-dimethylimidazole. A broad absorption in this region is typically characteristic of O-H stretching, most commonly from residual water in your sample or the KBr pellet. Ensure your sample is thoroughly dried and that your spectrometer's sample compartment is adequately purged with dry nitrogen to minimize atmospheric water vapor interference.[1][2]
Q2: My ¹H NMR spectrum shows fewer signals than I expect. What is the likely cause?
A: This could be due to accidental peak overlap. While 5-Acetyl-1,2-dimethylimidazole is expected to show four distinct singlet signals, changes in solvent or sample concentration can cause shifts that lead to coincidental overlap. Try acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) to alter the chemical shifts, which can often resolve the overlapping signals.[3]
Q3: The mass reported by my mass spectrometer is off by >0.1 Da. How can I fix this?
A: Poor mass accuracy is a common issue that almost always points to a need for instrument calibration.[4] Perform a fresh mass calibration using the appropriate standard for your instrument's mass range.[4][5] Also, ensure that any reference mass data is being properly acquired during your run.[6] If the problem persists, it could indicate instrument drift or contamination of the ion source, which may require cleaning as per the manufacturer's guidelines.[4][5]
Q4: Why does my baseline look noisy or drift in my spectra?
A: A noisy or drifting baseline can arise from multiple sources across different techniques. Common causes include insufficient sample concentration, detector issues, or environmental factors.[4][7] In chromatography-linked methods like LC-MS, it can be due to contaminated mobile phases or a column that needs flushing.[5] For FT-IR, environmental vibrations or a dirty ATR crystal can be the source.[7] Always ensure the instrument has had adequate time to warm up and stabilize.
Troubleshooting Workflow for Spectroscopic Analysis
This general workflow provides a logical progression for diagnosing issues encountered during the analysis of 5-Acetyl-1,2-dimethylimidazole.
Caption: General troubleshooting workflow for spectroscopic analysis.
Guide 1: ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for the structural elucidation of 5-Acetyl-1,2-dimethylimidazole.
Expected Spectral Data
| Analysis | Group | Expected Chemical Shift (ppm) | Notes |
| ¹H NMR | Imidazole C5-H | ~7.0-7.2 | Singlet. Exact shift is solvent-dependent. |
| N1-CH₃ | ~3.6-3.8 | Singlet. | |
| C2-CH₃ | ~2.4-2.6 | Singlet. | |
| Acetyl CO-CH₃ | ~2.5-2.7 | Singlet. May be close to the C2-CH₃ signal. | |
| ¹³C NMR | Carbonyl (C=O) | ~190 | |
| Imidazole C2 | ~145 | ||
| Imidazole C4 | ~127 | ||
| Imidazole C5 | ~120 | ||
| N1-CH₃ | ~33 | ||
| C2-CH₃ | ~13 | ||
| Acetyl CO-CH₃ | ~27 |
Note: These are predicted values based on the structure and data for similar compounds. Actual shifts may vary based on solvent, concentration, and instrument.
Common NMR Problems & Solutions
Q: My peaks are broad and poorly resolved. What's wrong? A: Peak broadening can be caused by several factors.[3]
-
Poor Shimming: The magnetic field is not homogeneous. Before analysis, always perform a shimming routine on your sample. If automatic shimming gives poor results, manual shimming of Z1 and Z2 (and X, Y) may be necessary.[8]
-
Insoluble Material: Suspended particles in the sample will severely degrade spectral quality.[9] Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Sample Too Concentrated: Highly concentrated samples can be viscous, leading to broader lines.[9] Dilute your sample or use a solvent with a higher deuterium content.[9]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. If suspected, pass your sample through a small silica plug.
Q: I see extra peaks that don't belong to my compound. How do I identify them? A: Unidentified peaks are often from solvents or known impurities.
-
Residual Solvents: It is common to see peaks from solvents used during reaction or purification (e.g., Ethyl Acetate, Dichloromethane). Some compounds can trap solvent molecules very effectively.[3] A common trick to remove residual ethyl acetate is to dissolve the sample in dichloromethane and re-evaporate it several times.[3]
-
Water: Deuterated solvents can absorb atmospheric moisture.[3] A broad singlet around 1.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆ is often water.
-
Starting Materials: Incomplete reaction or purification can leave starting materials. For this compound, check for signals corresponding to 1,2-dimethylimidazole.
-
Degradation: The compound may be unstable under certain conditions (e.g., exposure to light, acid, or base).[10][11][12] Re-purify the sample if degradation is suspected.
Protocol: D₂O Exchange for Identifying Labile Protons
If you suspect an impurity has an exchangeable proton (e.g., N-H from un-methylated imidazole or O-H from water), this test provides confirmation.
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of Deuterium Oxide (D₂O) to the tube.
-
Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.
-
Re-insert the sample into the spectrometer and acquire a new ¹H NMR spectrum.
-
Result: The peak corresponding to the exchangeable proton will disappear or be significantly reduced in intensity.[3]
Guide 2: Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
Expected MS Data
| Ionization Mode | Ion | Expected m/z | Notes |
| ESI+ | [M+H]⁺ | 139.0866 | Calculated for C₇H₁₁N₂O⁺ |
| ESI+ | [M+Na]⁺ | 161.0685 | Calculated for C₇H₁₀N₂ONa⁺. Often observed as an adduct. |
Common MS Problems & Solutions
Q: I don't see any peaks for my compound, or the signal is very weak. A: This indicates an issue with the sample getting to the detector or being ionized effectively.[13]
-
Check System Vitals: Ensure the ionization spray is stable and system pressures are normal.[6] An irregular spray can be caused by a clog.[6]
-
Sample Concentration: The sample may be too dilute.[4] Conversely, a sample that is too concentrated can cause ion suppression.[4] Prepare a fresh dilution.
-
Ionization Method: 5-Acetyl-1,2-dimethylimidazole has basic nitrogen atoms, making it well-suited for positive-ion electrospray ionization (ESI+). Ensure you are using the correct ionization mode.[4]
-
Instrument Settings: Check that the MS method is correctly set up to acquire data and that source parameters (e.g., capillary voltage, gas flows) are optimized.[5]
Q: My spectrum is dominated by background noise and contaminants. A: High background is often due to system contamination.
-
Mobile Phase: Ensure all solvents and additives are LC-MS grade. Contaminated solvents are a frequent source of background ions.[5]
-
System Leaks: Air leaks can introduce contaminants and suppress the desired signal.[13] Check all fittings and connections.
-
Carryover: Previous samples can contaminate subsequent runs. Run several blank injections between samples to wash the system.[6] If carryover persists, the ion source and optics may need to be cleaned.[5]
Workflow: Diagnosing "No MS Signal"
Caption: Decision tree for troubleshooting a lack of MS signal.
Guide 3: Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
Expected IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Acetyl) | Stretch | ~1680 | Strong |
| C=N (Imidazole) | Stretch | ~1600 | Medium |
| C=C (Imidazole) | Stretch | ~1500-1550 | Medium-Weak |
| C-H (sp³ - Methyl) | Stretch | ~2900-3000 | Medium |
| C-H (sp² - Imidazole) | Stretch | ~3100-3150 | Weak |
Note: The IR spectrum of imidazole derivatives typically shows stretching absorption related to the N-H of the imidazole ring around 3437 cm⁻¹, but this should be absent in the N-methylated title compound.[14]
Common IR Problems & Solutions
Q: My spectrum has inverted peaks (going up instead of down). What does this mean? A: Inverted bands in an ATR-IR spectrum are a classic sign that the background spectrum contains absorbances that are not present in the sample spectrum.[2] This commonly happens if the ATR crystal was not cleaned properly before the background was collected (e.g., residual cleaning solvent like isopropanol was present).[2]
-
Solution: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and ensure it is completely dry. Collect a new, clean background spectrum. Then, re-run your sample.[2]
Q: My peaks are saturated (flat-topped at 0% transmittance). How do I get a good spectrum? A: Saturated peaks occur when the sample is too thick or too concentrated for the amount of IR energy passing through it.
-
For ATR: Ensure good, even contact between your solid sample and the crystal, but do not apply excessive pressure, which can damage the crystal. If using a liquid, a thin film is sufficient.
-
For KBr Pellets: The sample is too concentrated in the pellet. Prepare a new pellet using a smaller amount of your compound relative to the KBr.
Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
-
Clean the Crystal: Using a lint-free wipe, clean the surface of the ATR crystal with a volatile solvent like isopropanol. Allow it to fully evaporate.
-
Collect Background: With the clean, empty ATR accessory in place, collect a background spectrum. This accounts for the instrument, accessory, and atmospheric conditions (CO₂, H₂O).[1]
-
Apply Sample: Place a small amount of your solid 5-Acetyl-1,2-dimethylimidazole sample onto the crystal. Apply gentle, even pressure using the built-in press to ensure good contact.
-
Collect Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample single-beam spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Clean Up: Thoroughly clean the sample off the crystal immediately after use.
References
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
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G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]
-
Metkon. (2025, October 7). Spectroscopic Sample Preparation: Techniques for Accurate Results. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
NMR Facility. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Common Problems with FT-IR Instruments and How to Avoid Them. Retrieved from [Link]
-
University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from [Link]
-
Chemistry For Everyone. (2025, June 1). How Do You Prepare Samples For Spectroscopy? [Video]. YouTube. Retrieved from [Link]
-
University of Notre Dame. (2024, June 20). NMR Troubleshooting. Retrieved from [Link]
-
UCSD NMR Facility. (n.d.). Trouble Shooting Page. Retrieved from [Link]
-
Phenomenex. (2025, November 5). Sample preparation: Impacts and best practices. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 8). How To Do IR Spectroscopy Problems? [Video]. YouTube. Retrieved from [Link]
-
XRF Scientific. (n.d.). A Step-By-Step Guide to Developing a Sample Preparation Method. Retrieved from [Link]
-
Retsch. (n.d.). Sample Preparation Process - Step by step. Retrieved from [Link]
-
PIKE Technologies. (2015, October 30). IR Troubleshooting: Inverted Bands In The Spectrum [Video]. YouTube. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). Retrieved from [Link]
-
ResearchGate. (2013, July 26). Problems with Infrared Spectroscopy. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-acetyl-2,4-dimethylimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dimethylimidazole. Retrieved from [Link]
- Google Patents. (n.d.). CN102796047A - Method for preparing 1,2-dimethylimidazole.
- Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- Raters, M., Elsinghorst, P. W., Goetze, S., Dingel, A., & Matissek, R. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(25), 5930–5934.
-
ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0032159). Retrieved from [Link]
- Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2025, July 18). Journal of Molecular Structure.
-
ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2-Dimethylimidazole - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-acetyl-2,4-dimethylimidazole. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2-Dimethylimidazole - Optional[Near IR] - Spectrum. Retrieved from [Link]
- Sharma, A., & Mukherjee, I. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Environmental Science and Health, Part B, 49(11), 849–854.
- Cicarma, E., Dennstedt, T., & Stepp, H. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335–1341.
- Lin, K. T., Momparler, R. L., & Marquez, V. E. (2004). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 17(9), 1259–1266.
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Technical Support Center: Scale-Up Synthesis of 5-Acetyl-1,2-dimethylimidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the scale-up synthesis of 5-Acetyl-1,2-dimethylimidazole. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters, troubleshooting potential issues, and ensuring a safe, efficient, and reproducible process.
Synthesis Overview & Core Principles
The target molecule, 5-Acetyl-1,2-dimethylimidazole, is typically synthesized via the acylation of the 1,2-dimethylimidazole precursor. The most common and scalable method is a Friedel-Crafts-type acylation, which involves the reaction of an activated acylating agent with the electron-rich imidazole ring in the presence of a Lewis acid catalyst.
The reaction is regioselective, with the C5 position being the most nucleophilic and sterically accessible site for electrophilic substitution. Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Lewis acid (e.g., Aluminum chloride, AlCl₃) activates the acetylating agent (e.g., acetic anhydride) to generate a highly reactive acylium ion, which is then attacked by the imidazole ring.[1]
Overall Synthesis Workflow
The scale-up process can be visualized as a multi-stage workflow, from starting material synthesis to final product qualification.
Caption: High-level workflow for the scale-up synthesis of 5-Acetyl-1,2-dimethylimidazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Question: My reaction has stalled or shows very low conversion. What are the likely causes and how can I fix it?
Answer: Low conversion is a common scale-up challenge. The root cause can typically be traced to issues with reagents, temperature, or mixing.
-
Cause 1: Inactive Lewis Acid Catalyst (e.g., AlCl₃).
-
Explanation: Aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. On a larger scale, the increased surface area and longer handling times can exacerbate this issue.
-
Solution:
-
Purchase high-purity, anhydrous AlCl₃ in sealed containers.
-
Handle the catalyst under a strict nitrogen or argon atmosphere using a glove box or glove bag.
-
Ensure the reaction solvent is thoroughly dried before use.
-
Consider using a catalyst that is more tolerant to trace amounts of water, although this may require re-optimizing the reaction.
-
-
-
Cause 2: Inefficient Mixing.
-
Explanation: The reaction mixture is often heterogeneous, especially during the initial stages when AlCl₃ is added to the solvent. In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of low catalyst concentration, preventing the reaction from proceeding uniformly.
-
Solution:
-
Use an appropriately sized and shaped impeller (e.g., pitched-blade turbine) for the reactor geometry to ensure good top-to-bottom turnover.
-
Monitor the power draw on the agitator to ensure consistent mixing as viscosity changes.
-
Add the catalyst in portions to a well-stirred solvent to form a mobile slurry before adding other reactants.
-
-
-
Cause 3: Incorrect Reaction Temperature.
-
Explanation: Friedel-Crafts acylations have a specific activation temperature. Too low, and the reaction rate will be negligible. Too high, and you risk side reactions and impurity formation.[2]
-
Solution:
-
Ensure your reactor's temperature probes are calibrated and correctly placed to measure the internal batch temperature, not just the jacket temperature.
-
Perform a preliminary heat-flow calorimetry study on a lab scale to understand the reaction's thermal profile and ensure your cooling system can handle the exotherm.
-
-
Troubleshooting Flowchart: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Question: I'm observing significant impurity formation, particularly an isomer of the desired product. How can I improve selectivity?
Answer: Impurity formation, especially isomers or di-acetylated products, is often a result of poor reaction control.
-
Cause 1: Temperature Spikes (Exotherm).
-
Explanation: The acylation is exothermic. If the acetylating agent is added too quickly, the cooling system may not keep up, causing temperature spikes. Higher temperatures can lower the selectivity of the reaction, leading to acylation at other positions on the imidazole ring or decomposition.
-
Solution:
-
Add the acetylating agent (acetic anhydride) subsurface via a dosing pump over an extended period (e.g., 2-4 hours).
-
Maintain a constant internal temperature by controlling the addition rate based on the cooling capacity of the reactor.
-
Ensure the "delta T" (difference between internal and jacket temperature) does not exceed safe limits.
-
-
-
Cause 2: Incorrect Stoichiometry.
-
Explanation: Using a large excess of the acetylating agent or Lewis acid can drive the reaction towards di-acetylation, where a second acetyl group is added to the molecule.
-
Solution:
-
Carefully control the molar equivalents of your reactants. A typical starting point is 1.0 equivalent of 1,2-dimethylimidazole, 1.1-1.3 equivalents of AlCl₃, and 1.05-1.2 equivalents of acetic anhydride.
-
Ensure all materials are accurately weighed and charged.
-
-
-
Cause 3: Prolonged Reaction Time.
-
Explanation: Leaving the reaction mixture stirring for too long after full conversion can lead to product degradation or equilibration to more stable (but undesired) isomers.
-
Solution:
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, GC).
-
Once the reaction reaches its optimal endpoint (e.g., >98% conversion of starting material), proceed with the quench and work-up immediately.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended route to obtain the 1,2-dimethylimidazole starting material at scale?
A1: For large-scale production, synthesizing 1,2-dimethylimidazole in-house is often more cost-effective than purchasing it. A common industrial method involves the one-step synthesis from raw materials like glyoxal, acetaldehyde, methylamine, and ammonia.[3] Another robust method is the methylation of 2-methylimidazole using dimethyl carbonate, which is advantageous due to its low toxicity and high yield.[4][5]
Q2: Which acetylating agent is better for scale-up: acetyl chloride or acetic anhydride?
A2: Acetic anhydride is generally preferred for scale-up. While acetyl chloride is highly reactive, it produces corrosive hydrogen chloride (HCl) gas as a byproduct, which requires specialized scrubbers and materials of construction for the reactor. Acetic anhydride produces acetic acid, which is less corrosive and easier to handle and remove during work-up. The reaction with acetic anhydride is also typically easier to control thermally.[6][7]
Q3: What are the most critical process parameters (CPPs) to monitor and control?
A3: The most critical parameters are:
-
Temperature: Directly impacts reaction rate and selectivity.
-
Reagent Addition Rate: Controls the exotherm and prevents localized high concentrations.
-
Agitation Speed: Ensures homogeneity and efficient heat transfer.
-
Water Content: Must be minimized in reagents and solvents to ensure catalyst activity.
Q4: What analytical methods are best for in-process control and final product release?
A4: A combination of methods is recommended:
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for monitoring the disappearance of starting material and the appearance of the product and key impurities. Gas Chromatography (GC) can also be used if the components are sufficiently volatile.
-
Final Product Release:
-
Purity: HPLC or GC for area % purity.
-
Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and isomeric purity. Mass Spectrometry (MS) to confirm the molecular weight.
-
Residual Solvents: GC-Headspace analysis.
-
For related imidazole compounds, UHPLC-MS/MS methods have been developed for high-sensitivity quantification.[8][9][10]
-
Q5: What are the primary safety considerations for this process?
A5: Safety is paramount. Key hazards include:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Always handle in an inert, dry environment and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[11][12]
-
Solvents: Use adequate ventilation and operate within a chemical fume hood or a well-ventilated, grounded reactor to prevent ignition of flammable solvents.
-
Reaction Quench: The quench of the AlCl₃ complex with water or a mild base is highly exothermic. The quench solution must be cooled, and the reaction mixture should be added to it slowly and controllably to manage the heat release.
-
General Imidazole Handling: Imidazole-based compounds can be corrosive and may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for the specific reagents being used.[13][14][15]
Representative Scale-Up Protocol
This protocol is a representative guide. All quantities should be adjusted based on your specific equipment and safety assessments.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 1,2-Dimethylimidazole | 96.13 | 1.0 | (Specify kg) |
| Aluminum Chloride (anhydrous) | 133.34 | 1.2 | (Specify kg) |
| Acetic Anhydride | 102.09 | 1.1 | (Specify kg) |
| Dichloromethane (DCM) | 84.93 | - | (Specify L) |
| 1M HCl (aq) | - | - | (For work-up) |
| Saturated NaHCO₃ (aq) | - | - | (For work-up) |
Procedure:
-
Reactor Preparation: Ensure a clean, dry glass-lined or Hastelloy reactor is equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel/pump. Inert the reactor by purging with nitrogen.
-
Catalyst Slurry: Charge the reactor with dry dichloromethane (DCM). Begin agitation. Under a strong nitrogen counter-flow, carefully charge the anhydrous aluminum chloride in portions. Stir the resulting slurry for 30 minutes.
-
Reactant Charge: Add the 1,2-dimethylimidazole to the catalyst slurry.
-
Controlled Addition: Cool the reactor contents to 0-5 °C. Begin the slow, subsurface addition of acetic anhydride via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by HPLC or GC until the starting material is consumed (<2%).
-
Quench: In a separate vessel, prepare a cooled (0 °C) solution of 1M HCl. Very slowly, transfer the reaction mixture into the stirred HCl solution, maintaining a quench temperature below 20 °C.
-
Work-up: Transfer the quenched mixture to a separatory funnel or perform the separation in the reactor if equipped. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
References
- Biosynth. (n.d.). 1,2-Dimethylimidazole.
- Google Patents. (2012). CN102796047A - Method for preparing 1,2-dimethylimidazole.
- Google Patents. (2016). CN106045912A - Preparation method for 1,2-dimethylimidazole.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- Riverland Trading. (n.d.). 1,2-Dimethylimidazole Supplier.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole.
- University of Washington. (n.d.). Imidazole Safety SOP.
- Washington State University. (n.d.). Standard Operating Procedure: Imidazole.
- Fisher Scientific. (2010). Imidazole - SAFETY DATA SHEET.
- Google Patents. (1965). US3197476A - Method of synthesis of 1-acyl imidazoles.
-
Wang, L., et al. (2012). Simultaneous quantitation of 2-acetyl-4-tetrahydroxybutylimidazole, 2- and 4-methylimidazoles, and 5-hydroxymethylfurfural in beverages by ultrahigh-performance liquid chromatography-tandem mass spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation.
- El Seoud, O. A., et al. (2007). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Journal of Organic Chemistry.
-
Eid, M., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLOS ONE. Retrieved from [Link]
- ResearchGate. (n.d.). Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature.
-
PrepChem.com. (n.d.). Synthesis of 5-acetyl-2,4-dimethylimidazole. Retrieved from [Link]
- Google Patents. (2011). CN102101843A - Preparation method of 4-acetylimidazole and its intermediate.
- ResearchGate. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice.
-
Gregory, M. J., & Bruice, T. C. (1967). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the American Chemical Society. Retrieved from [Link]
-
Mena, M. L., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Retrieved from [Link]
- Google Patents. (2005). WO2005070861A1 - Method for friedel-crafts acylation in ionic liquids.
- Earle, M. J., et al. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool.
- Ohta, S., et al. (1985). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. HETEROCYCLES.
-
Ježo, I., & Markovič, O. (1978). Preparation of N-acetylimidazole. Chemical Papers. Retrieved from [Link]
- Kinsky, S. C. (1960). Assay, Purification, and Properties of Imidazole Acetylase. Journal of Biological Chemistry.
-
Raters, M., et al. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.). Imz-catalyzed acylation of MCC.
-
Heinze, T., et al. (2007). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. PubMed. Retrieved from [Link]
-
Saxena, A., et al. (1995). Purification of acetylcholinesterase by tacrine affinity chromatography. Preparative Biochemistry. Retrieved from [Link]
- ResearchGate. (2010). Synthesis and structures of 4,5-dimethyl-1,3-bis(pyridin-2-ylmethyl)-1H-imidazolium chloride and 1,1'-bis(pyridin-2-ylmethyl)-2,2'-bis(4,5-dimethylimidazole).
Sources
- 1. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102796047A - Method for preparing 1,2-dimethylimidazole - Google Patents [patents.google.com]
- 4. 1,2-Dimethylimidazole synthesis - chemicalbook [chemicalbook.com]
- 5. CN106045912A - Preparation method for 1,2-dimethylimidazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitation of 2-acetyl-4-tetrahydroxybutylimidazole, 2- and 4-methylimidazoles, and 5-hydroxymethylfurfural in beverages by ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. carlroth.com [carlroth.com]
- 14. chemos.de [chemos.de]
- 15. fishersci.com [fishersci.com]
"handling and storage recommendations for 5-Acetyl-1,2-dimethylimidazole"
Frequently Asked Questions (FAQs)
What are the primary hazards associated with 5-Acetyl-1,2-dimethylimidazole?
Based on analogous compounds like 1,2-dimethylimidazole, 5-Acetyl-1,2-dimethylimidazole should be handled as a potentially hazardous substance. Key potential hazards include:
-
Acute Oral Toxicity: May be harmful if swallowed.[1]
-
Skin Corrosion/Irritation: May cause skin irritation.[1]
-
Serious Eye Damage/Irritation: Can cause serious eye damage.[1]
-
Combustibility: The material is likely combustible and may form explosive mixtures with air upon intense heating.
What are the recommended storage conditions for 5-Acetyl-1,2-dimethylimidazole?
To ensure the stability and integrity of 5-Acetyl-1,2-dimethylimidazole, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Keep the compound away from heat, sparks, open flames, and strong oxidizing agents.[1] Some sources suggest storing at temperatures below 30°C (86°F).
| Parameter | Recommendation | Source |
| Temperature | Cool, below 30°C | [1] |
| Atmosphere | Dry, under inert gas if possible | [3] |
| Container | Tightly closed, in original container | [4] |
| Incompatibilities | Strong oxidizing agents, strong acids | [1][3] |
What personal protective equipment (PPE) should I use when handling this compound?
A comprehensive approach to personal protection is crucial. The following PPE is recommended:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Inspect gloves prior to use and use proper glove removal technique to avoid skin contact with the product.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] Ensure adequate ventilation, and a local exhaust system is recommended where solids are handled as powders.[5]
Troubleshooting Guide
My 5-Acetyl-1,2-dimethylimidazole appears discolored. Is it still usable?
Discoloration can be an indication of degradation. The following decision tree can help you troubleshoot this issue:
Caption: Troubleshooting Discoloration of Reagent
I observe poor solubility of the compound in my solvent system. What should I do?
For imidazoles, solubility can be influenced by the solvent and pH. While specific data for 5-Acetyl-1,2-dimethylimidazole is limited, related compounds are generally soluble in water and organic solvents.[6] If you encounter solubility issues, consider the following:
-
Gentle Warming: Gently warm the solution to increase the rate of dissolution.
-
Sonication: Use a sonicator bath to aid in dissolving the compound.
-
Solvent Selection: If your experimental conditions permit, consider a different solvent.
-
pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility.
Experimental Protocols
Safe Handling and Weighing Protocol
This protocol outlines the necessary steps for safely handling and weighing solid 5-Acetyl-1,2-dimethylimidazole.
Caption: Safe Weighing Workflow
Step-by-Step Methodology:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Conduct all work in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Spill Preparedness: Have a chemical spill kit readily available.
-
Weighing:
-
Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Carefully open the container of 5-Acetyl-1,2-dimethylimidazole.
-
Using a clean spatula, transfer the desired amount of the solid into the weighing vessel. Avoid generating dust.[1]
-
Once the desired amount is weighed, securely close the primary container.
-
-
Dissolution: If the next step is dissolution, add the solvent to the weighing vessel within the fume hood.
-
Cleanup:
References
-
Advanced Biotech. (2025-01-25). SDS. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-0). Retrieved from [Link]
-
Nanjing MSN Chemical Co., Ltd. (n.d.). 1,2-Dimethylimidazole from China manufacturer. Retrieved from [Link]
Sources
Technical Support Center: Derivatization of 5-Acetyl-1,2-dimethylimidazole
Welcome to the technical support guide for the derivatization of 5-Acetyl-1,2-dimethylimidazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions encountered during synthetic modifications, providing not only solutions but also the underlying chemical principles to empower your research.
The unique structure of 5-Acetyl-1,2-dimethylimidazole, featuring a nucleophilic imidazole ring and a reactive acetyl group, offers numerous handles for derivatization. However, this dual reactivity also presents specific challenges, from controlling regioselectivity to preventing unwanted side reactions. This guide provides field-proven insights to help you navigate these complexities and achieve reliable, reproducible results.
Section 1: Troubleshooting Common Derivatization Reactions
This section is organized by the reactive site on the molecule. Each subsection addresses common pitfalls in a question-and-answer format.
Reactions at the C5-Acetyl Group
The acetyl group is a prime target for modifications such as reduction, oxidation, and carbon-carbon bond formation.
Question: My reduction of the acetyl group to an alcohol using Sodium Borohydride (NaBH₄) is sluggish and gives low yields. What's going wrong?
Answer: This is a frequent issue. While NaBH₄ is a mild and effective reagent, several factors related to the imidazole moiety can impede its performance.
-
Protonation of the Imidazole Ring: The basic nitrogen (N3) of the imidazole can be protonated by the protic solvent (typically methanol or ethanol) used with NaBH₄. This creates a positively charged imidazolium species, which can electrostatically interact with the borohydride anion, reducing its effective concentration near the acetyl group.
-
Solvent Choice: While alcohols are standard, their acidity can exacerbate the protonation issue.
-
Reagent Stoichiometry: An insufficient excess of NaBH₄ may be consumed by reaction with the solvent or minor impurities.
Troubleshooting Steps:
-
Increase Reagent Equivalence: Use a larger excess of NaBH₄ (e.g., 3-5 equivalents) to ensure enough reagent is available for the ketone reduction.
-
Solvent System Modification: Consider using a less acidic alcohol like isopropanol, or a mixed solvent system such as THF/Methanol. The addition of a co-solvent can alter the solubility and reactivity profile.
-
Temperature Control: Perform the reaction at 0 °C to control the rate of reaction between NaBH₄ and the solvent, allowing the ketone reduction to compete more effectively.
-
Alternative Reagents: If issues persist, consider a non-protic reducing agent system like Lithium Aluminium Hydride (LAH) in THF at low temperatures (-78 °C to 0 °C). Caution: LAH is a much stronger and more reactive reagent that requires stringent anhydrous conditions.
Question: I'm attempting a Wittig reaction to form an alkene at the acetyl position, but I'm only recovering my starting material and triphenylphosphine oxide. Why is the reaction failing?
Answer: The ylide formation or its subsequent reaction with the ketone can be problematic due to the properties of the imidazole ring.
-
Basicity Interference: The basicity of the imidazole ring (pKa of the conjugate acid is ~7.4) can interfere with the deprotonation step required to form the phosphorus ylide, which typically requires a strong base like n-BuLi or NaH. The imidazole may be deprotonated or form a complex with the base.
-
Steric Hindrance: The methyl groups at the N1 and C2 positions, while not directly adjacent, can influence the orientation of the acetyl group and sterically hinder the approach of the bulky Wittig ylide.
Troubleshooting Steps:
-
Use a Pre-formed Ylide: Instead of generating the ylide in situ, prepare it separately and then add the 5-Acetyl-1,2-dimethylimidazole solution. This can help avoid competitive deprotonation.
-
Switch to Horner-Wadsworth-Emmons (HWE) Reagent: HWE reagents (phosphonate esters) are generally more reactive than Wittig ylides and the carbanions are generated with weaker bases (e.g., NaH, K₂CO₃), which are less likely to interfere with the imidazole ring.[1] This often leads to higher yields and exclusively forms the (E)-alkene, simplifying purification.
-
Ensure Anhydrous Conditions: Water will quench the strong bases used for ylide generation. Ensure all glassware is oven-dried and solvents are anhydrous.
Reactions on the Imidazole Ring
The imidazole ring is electron-rich and susceptible to electrophilic attack, though the existing substituents guide the regioselectivity.
Question: I am trying to brominate the imidazole ring at the C4 position using NBS, but I'm getting a complex mixture of products and low conversion.
Answer: Electrophilic aromatic substitution on the 1,2-dimethylimidazole ring can be tricky.
-
Reactivity and Selectivity: The C4 position is the most electron-rich and sterically accessible site for electrophilic attack. However, the reaction can be difficult to control. N-Bromosuccinimide (NBS) can lead to over-bromination or side reactions if conditions are not optimized.
-
Activation of Acetyl Group: Under certain conditions, particularly with radical initiators (like AIBN or light), NBS can favor bromination at the α-carbon of the acetyl group.
-
Solvent Effects: The choice of solvent significantly impacts the reactivity of NBS. Polar solvents can increase its electrophilicity.
Troubleshooting Steps:
-
Control Stoichiometry: Use precisely 1.0 equivalent of NBS to minimize dibromination. Add the NBS portion-wise at a low temperature (e.g., 0 °C) to maintain control.
-
Solvent Choice: Use a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM) to favor electrophilic ring substitution over radical side reactions.
-
Reaction Monitoring: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent byproduct formation.
-
Alternative Reagents: Consider using a milder brominating agent, such as bromine in acetic acid, which can offer better control over the reaction.
Section 2: General Laboratory FAQs
Q1: What is the best way to store and handle 5-Acetyl-1,2-dimethylimidazole?
A1: The parent compound, 1,2-dimethylimidazole, is a solid with a melting point of 37-39 °C. It is stable under normal temperatures but should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[2][3] It is corrosive and can cause skin and eye burns, so appropriate personal protective equipment (PPE), including gloves and safety goggles, is essential.[2][3]
Q2: How can I confirm the purity of my starting material?
A2: Purity is critical for successful derivatization. Use the following methods:
-
¹H NMR: Check for the correct chemical shifts and integrations for the three methyl groups and the two imidazole ring protons. Impurities will present as extra peaks.
-
LC-MS: This is an excellent tool for identifying trace impurities that may not be visible by NMR.
-
Melting Point: A sharp melting point close to the literature value (37-39 °C for the parent 1,2-dimethylimidazole) indicates high purity. A broad or depressed melting range suggests impurities.
Q3: I have difficulty purifying my derivative. Column chromatography leads to streaking and poor separation. What are my options?
A3: The basicity of the imidazole ring is often the cause of poor chromatographic behavior on silica gel.
-
Baseline Treatment: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is added to the solvent system. This neutralizes the acidic silanol groups on the silica surface, preventing the basic imidazole derivative from sticking and streaking.
-
Alternative Stationary Phase: If streaking persists, switch to a different stationary phase. Alumina (basic or neutral) is often a better choice for purifying basic compounds.
-
Crystallization: If your product is a solid, crystallization is an excellent alternative to chromatography for achieving high purity.[1] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).
Section 3: Protocols & Workflows
Protocol 1: Reduction of 5-Acetyl-1,2-dimethylimidazole to 1-(1,2-Dimethyl-1H-imidazol-5-yl)ethanol
This protocol provides a validated method with built-in checkpoints.
Materials:
-
5-Acetyl-1,2-dimethylimidazole
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Acetyl-1,2-dimethylimidazole (1.0 eq). Dissolve it in anhydrous Methanol (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add Sodium Borohydride (2.0 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction Monitoring (Checkpoint 1): Stir the reaction at 0 °C for 1 hour. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NEt₃). The product alcohol should have a lower Rf than the starting ketone.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C until gas evolution ceases.
-
Workup:
-
Remove the methanol under reduced pressure.
-
Add DCM and water to the residue.
-
Separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃, followed by brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude alcohol.
-
Purification (Checkpoint 2): Purify the crude product by column chromatography on silica gel using a gradient of 0-10% Methanol in DCM containing 1% triethylamine.
-
Characterization (Validation): Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. The acetyl methyl singlet should be replaced by a doublet, and a new quartet corresponding to the CH-OH proton should appear.
Troubleshooting Workflow Diagram
This diagram illustrates a logical sequence for diagnosing a failed or low-yielding reaction.
Caption: A systematic workflow for troubleshooting failed chemical reactions.
References
-
Journal of Organic Chemistry and Pharmaceutical Chemistry (JOCPR). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Available at: [Link]
-
ChemSupply. 1,2-Dimethylimidazole safety data sheet. Available at: [Link]
Sources
Validation & Comparative
A Comparative Analysis of Acetylated vs. Non-Acetylated Dimethylimidazoles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical moieties is a critical decision that profoundly influences the outcomes of their work. Dimethylimidazoles, a class of heterocyclic compounds, are widely utilized as intermediates, catalysts, and core structures in pharmacologically active agents. A key modification to this scaffold is N-acetylation, which can significantly alter the physicochemical and biological properties of the parent molecule. This guide provides an in-depth comparative analysis of acetylated and non-acetylated dimethylimidazoles, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
Introduction to Dimethylimidazoles and the Significance of Acetylation
Dimethylimidazoles, such as 1,2-dimethylimidazole and 2,4-dimethylimidazole, are five-membered heterocyclic aromatic rings with two nitrogen atoms and two methyl substituents. The lone pair of electrons on one nitrogen atom is part of the aromatic π-system, while the other is available for protonation, rendering the molecule basic.[1] These compounds serve as versatile building blocks in organic synthesis and have been explored for a range of applications, including as catalysts, corrosion inhibitors, and precursors for pharmaceuticals.[2][3]
N-acetylation involves the introduction of an acetyl group (-COCH₃) onto one of the nitrogen atoms of the imidazole ring. This seemingly simple modification can induce substantial changes in the molecule's electronic structure, steric hindrance, and intermolecular interactions, thereby altering its performance in various contexts. This guide will dissect these differences through a comparative lens, focusing on key performance metrics relevant to research and development.
Physicochemical Properties: A Head-to-Head Comparison
The addition of an acetyl group fundamentally alters the physical and chemical characteristics of dimethylimidazoles. Understanding these changes is paramount for predicting their behavior in different experimental setups.
Solubility
Non-acetylated dimethylimidazoles , such as 1,2-dimethylimidazole and 2,4-dimethylimidazole, are generally soluble in water.[4][5] This is attributed to the ability of the N-H proton to participate in hydrogen bonding with water molecules.
Acetylated dimethylimidazoles , in contrast, are expected to exhibit reduced solubility in water. The replacement of the hydrogen-bond-donating N-H group with a bulky, more hydrophobic acetyl group diminishes the molecule's ability to form strong hydrogen bonds with water. Conversely, their solubility in nonpolar organic solvents is likely to be enhanced. N-acetylimidazole, a related compound, is noted to be soluble in polar organic solvents and its solubility is influenced by hydrogen bonding capabilities.[5]
Table 1: Comparison of Physicochemical Properties
| Property | Non-Acetylated Dimethylimidazole (e.g., 2,4-Dimethylimidazole) | Acetylated Dimethylimidazole (e.g., 1-Acetyl-2,4-dimethylimidazole) | Rationale for Difference |
| Water Solubility | Soluble[4][5] | Expected to be less soluble | The acetyl group replaces the N-H proton, reducing hydrogen bonding with water. |
| Melting Point (°C) | 85-87[6] | Data not widely available, but N-acetylimidazole is 89.00 °C[5]. Alkyl substitution can lower the melting point of acetylated imidazoles.[7] | Acetylation can affect crystal lattice packing and intermolecular forces. |
| Boiling Point (°C) | 273.7 at 760 mmHg[6] | N-acetylimidazole is 276.50 °C[5] | The addition of the acetyl group increases molecular weight, generally leading to a higher boiling point. |
| Basicity | Basic (pKa of imidazole is ~7.0)[1] | Significantly less basic | The electron-withdrawing acetyl group delocalizes the lone pair of electrons on the nitrogen atom, making it less available for protonation. |
Thermal Stability
The thermal stability of these compounds is a crucial factor in applications requiring elevated temperatures, such as catalysis and materials science.
Non-acetylated dimethylimidazoles generally exhibit good thermal stability.
Chemical Reactivity and Catalytic Performance
The electronic and steric modifications introduced by the acetyl group have a profound impact on the chemical reactivity and catalytic potential of dimethylimidazoles.
Basicity and Nucleophilicity
Non-acetylated dimethylimidazoles are basic and can act as nucleophilic catalysts. The lone pair on the sp²-hybridized nitrogen atom is readily available to participate in chemical reactions. Imidazole itself is known to be a more effective nucleophile than would be predicted from its basicity alone.
Acetylated dimethylimidazoles are significantly less basic and nucleophilic. The electron-withdrawing nature of the acetyl group pulls electron density away from the imidazole ring, making the nitrogen lone pair less available for donation.
Acylating Agents
A key chemical difference is that acetylated imidazoles , such as 1-acetylimidazole, are effective acylating agents.[7] They can transfer the acetyl group to other nucleophiles, a property not shared by their non-acetylated precursors. This reactivity is harnessed in various organic syntheses. The hydrolysis of N-acylimidazoles is a well-studied reaction, indicating their susceptibility to nucleophilic attack at the acetyl carbonyl carbon.[4][12][13]
Catalysis
Non-acetylated imidazoles are widely used as catalysts in various organic reactions, including acetylation, where they can act as nucleophilic catalysts.[14]
Acetylated dimethylimidazoles , being poor nucleophiles, are not typically employed as catalysts in the same manner. Their primary role in reactivity is as an acylating agent.
Comparative Performance in Key Applications
The differences in physicochemical properties and reactivity translate directly to their performance in various applications.
Corrosion Inhibition
Non-acetylated imidazoles have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic media.[3] Their mechanism of action involves the adsorption of the imidazole molecule onto the metal surface, forming a protective film. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring play a crucial role in this adsorption process. The inhibition efficiency of imidazole derivatives can be influenced by their concentration, with an optimal concentration often observed.[15]
Acetylated dimethylimidazoles are expected to be less effective corrosion inhibitors. The reduced basicity and the steric hindrance from the acetyl group would likely weaken the adsorption onto the metal surface, leading to a less stable and less protective film.
Table 2: Hypothetical Comparison of Corrosion Inhibition Performance
| Parameter | Non-Acetylated Dimethylimidazole | Acetylated Dimethylimidazole |
| Inhibition Efficiency (%) | High (e.g., >90% at optimal concentration)[15] | Expected to be significantly lower |
| Adsorption Mechanism | Chemisorption and physisorption | Primarily physisorption, weaker interaction |
| Protective Film Stability | Relatively stable | Less stable |
Antimicrobial Activity
Non-acetylated imidazole derivatives form the core of many antifungal and antibacterial agents.[16][17][18][19][20] Their mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways. The basicity of the imidazole ring can be important for interacting with biological targets.
The acetylation of imidazoles can modulate their antimicrobial activity. While specific comparative data for dimethylimidazoles is scarce, studies on other acetylated heterocyclic compounds suggest that acetylation can either enhance or diminish biological activity depending on the specific molecule and target. For instance, some acetylated compounds have shown potent antimicrobial effects.[16] However, the alteration of lipophilicity and the change in electronic properties upon acetylation are key factors that will influence how the molecule interacts with microbial cells and their components.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of acetylated dimethylimidazoles and for the comparative evaluation of key properties.
Synthesis of 1-Acetyl-2,4-dimethylimidazole
This protocol is adapted from a known synthetic procedure.[12]
Materials:
-
2,4-Dimethylimidazole
-
Acetyl chloride
-
Chloroform
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 9.6 g (0.10 M) of 2,4-dimethylimidazole in a mixture of 50 ml of chloroform and 50 ml of toluene in a round-bottom flask equipped with a magnetic stir bar.
-
Stir the solution at room temperature.
-
Slowly add 3.6 ml (0.05 M) of acetyl chloride to the stirred solution via syringe over a period of 1 minute.
-
Continue stirring the mixture at room temperature for 2 hours.
-
Filter the mixture to remove any insoluble solids.
-
Concentrate the filtrate using a rotary evaporator to yield 1-acetyl-2,4-dimethylimidazole as a white crystalline solid.
Protocol for Comparative Solubility Assay
Objective: To quantitatively compare the solubility of a non-acetylated and an acetylated dimethylimidazole in water and an organic solvent (e.g., hexane).
Procedure:
-
Prepare saturated solutions of both the non-acetylated and acetylated dimethylimidazole in water and hexane at a constant temperature (e.g., 25 °C) by adding an excess of the solid to the solvent and stirring for 24 hours to ensure equilibrium.
-
Centrifuge the saturated solutions to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid to determine the concentration.
-
Alternatively, use a calibrated analytical technique such as UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved compound.
-
Compare the determined solubilities (in g/100 mL or mol/L) for both compounds in each solvent.
Protocol for Comparative Thermal Stability Analysis (TGA/DSC)
Objective: To compare the thermal decomposition profiles of a non-acetylated and an acetylated dimethylimidazole.
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the non-acetylated dimethylimidazole into a TGA crucible.
-
Place the crucible in the TGA instrument and heat it from room temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Repeat the procedure for the acetylated dimethylimidazole under identical conditions.
-
Analyze the resulting TGA curves to determine the onset of decomposition and the temperatures at which significant weight loss occurs.
-
If using a simultaneous DSC/TGA instrument, analyze the DSC data to identify endothermic (melting) and exothermic (decomposition) events.
Protocol for Comparative Corrosion Inhibition Assay (Potentiodynamic Polarization)
Objective: To compare the corrosion inhibition efficiency of a non-acetylated and an acetylated dimethylimidazole on mild steel in an acidic solution.
Procedure:
-
Prepare a corrosive medium, such as 1 M HCl.
-
Prepare stock solutions of the non-acetylated and acetylated dimethylimidazoles in the corrosive medium at various concentrations.
-
Use a three-electrode electrochemical cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode.
-
Immerse the mild steel electrode in the corrosive medium without an inhibitor and record the potentiodynamic polarization curve.
-
Repeat the measurement with the addition of different concentrations of the non-acetylated dimethylimidazole.
-
Repeat the measurement with the addition of different concentrations of the acetylated dimethylimidazole.
-
From the polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) for each inhibitor at each concentration using the formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100.
-
Compare the maximum inhibition efficiencies and the optimal concentrations for both compounds.
Protocol for Comparative Antimicrobial Activity Assay (Broth Microdilution)
Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of a non-acetylated and an acetylated dimethylimidazole against a specific bacterial strain (e.g., E. coli).
Procedure:
-
Prepare a series of twofold dilutions of the non-acetylated and acetylated dimethylimidazoles in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Compare the MIC values of the non-acetylated and acetylated compounds.
Visualizing the Impact of Acetylation
To better illustrate the fundamental differences discussed, the following diagrams depict the key chemical transformations and their implications.
Caption: The impact of N-acetylation on the properties of dimethylimidazole.
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A Comparative Guide to the Biological Activity of 5-Acetyl-1,2-dimethylimidazole Versus Other Imidazole Drugs
Introduction: The Versatility of the Imidazole Scaffold in Modern Therapeutics
The imidazole ring, a five-membered heterocyclic aromatic compound containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as both a proton donor and acceptor allow it to interact with a wide array of biological targets, including enzymes and receptors.[3][4] This versatility has led to the development of a broad spectrum of imidazole-based drugs with diverse therapeutic applications, from antifungal and antibacterial agents to anti-inflammatory and anticancer therapies.[5][6][7]
Well-known drugs such as ketoconazole, clotrimazole, and miconazole have long been staples in treating fungal infections, primarily by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[2] Beyond their antifungal prowess, imidazole derivatives have shown promise in treating various cancers, inflammatory conditions, and bacterial infections.[6][8]
This guide focuses on a lesser-known derivative, 5-Acetyl-1,2-dimethylimidazole, and provides a framework for comparing its potential biological activities against established imidazole drugs. Due to the limited publicly available data on this specific compound, this document will serve as a comprehensive guide for researchers, outlining the key experimental protocols and theoretical considerations for such a comparative analysis.
A Profile of 5-Acetyl-1,2-dimethylimidazole: A Hypothesized Biological Activity
While direct experimental evidence for the biological activities of 5-Acetyl-1,2-dimethylimidazole is scarce, we can infer its potential pharmacological profile based on the structure-activity relationships of related imidazole compounds. The imidazole core provides the foundational pharmacophore, while the acetyl and dimethyl substitutions at the 5, 1, and 2 positions, respectively, are expected to modulate its biological effects.
-
Antifungal and Antibacterial Potential: The core imidazole structure is strongly associated with antimicrobial properties.[8] The addition of an acetyl group, a common moiety in biologically active molecules, could influence its interaction with microbial enzymes. The dimethyl substitutions may enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes.
-
Anti-inflammatory Activity: Several imidazole derivatives are known to possess anti-inflammatory properties.[6] This is often achieved by modulating inflammatory signaling pathways and inhibiting the production of pro-inflammatory mediators. The specific substitutions on 5-Acetyl-1,2-dimethylimidazole could influence its activity against enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
-
Anticancer Activity: The imidazole scaffold is present in a number of anticancer agents.[9] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and disruption of microtubule formation.[9] It is plausible that 5-Acetyl-1,2-dimethylimidazole could exhibit cytotoxic effects against certain cancer cell lines.
A Comparative Framework: Experimental Protocols for Biological Activity Assessment
To empirically determine the biological activity of 5-Acetyl-1,2-dimethylimidazole and compare it to other imidazole drugs, a series of robust and validated in vitro assays are required. The following sections detail the step-by-step methodologies for key experiments.
Antimicrobial Activity Assessment
A primary area of investigation for a novel imidazole derivative is its ability to inhibit the growth of pathogenic microbes.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.[10][11]
-
Preparation of Microbial Inoculum:
-
Culture the desired bacterial or fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the microbial suspension to achieve a standardized concentration, typically adjusted to a 0.5 McFarland standard.[10]
-
-
Serial Dilution of Test Compounds:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of 5-Acetyl-1,2-dimethylimidazole and comparator imidazole drugs (e.g., ketoconazole, clotrimazole) in the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[12]
-
Data Presentation: Comparative MIC Values
The results of the broth microdilution assay can be summarized in a table for easy comparison.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| 5-Acetyl-1,2-dimethylimidazole | Experimental Data | Experimental Data | Experimental Data |
| Ketoconazole | >64 | >64 | 0.5 |
| Clotrimazole | 8 | 16 | 0.25 |
Cytotoxicity and Anticancer Activity Assessment
Evaluating the effect of a new compound on cell viability is crucial for determining its potential as a therapeutic agent and for assessing its toxicity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[13]
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 5-Acetyl-1,2-dimethylimidazole and comparator drugs for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[13]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
Data Presentation: Comparative Cytotoxicity (IC50 Values)
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 5-Acetyl-1,2-dimethylimidazole | Experimental Data | Experimental Data |
| Doxorubicin (Control) | 0.5 | 0.8 |
Anti-inflammatory Activity Assessment
The potential of 5-Acetyl-1,2-dimethylimidazole to modulate inflammatory responses can be investigated using cell-based assays.
Experimental Protocol: Griess Assay for Nitric Oxide Production
This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages.[14]
-
Cell Culture and Stimulation:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
-
Supernatant Collection:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
-
Griess Reaction:
-
Add Griess reagent to the supernatant. The reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced by the cells.
-
Data Presentation: Inhibition of Nitric Oxide Production
| Compound Concentration (µM) | % Inhibition of NO Production |
| 5-Acetyl-1,2-dimethylimidazole (10 µM) | Experimental Data |
| 5-Acetyl-1,2-dimethylimidazole (50 µM) | Experimental Data |
| Dexamethasone (Control) | 85% |
Visualizing Mechanisms and Workflows
Diagrams are essential tools for understanding complex biological pathways and experimental procedures.
Signaling Pathway: Azole Antifungal Mechanism of Action
Caption: Mechanism of action of azole antifungal drugs.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative biological evaluation of 5-Acetyl-1,2-dimethylimidazole against other established imidazole drugs. While the current literature lacks specific data on this compound, the outlined experimental protocols for assessing antimicrobial, cytotoxic, and anti-inflammatory activities offer a clear path for future research.
The hypothesized activities, based on the well-understood pharmacology of the imidazole scaffold, serve as a starting point for investigation. The true therapeutic potential of 5-Acetyl-1,2-dimethylimidazole can only be unveiled through rigorous experimental testing as detailed in this guide. The data generated from these studies will be invaluable for drug development professionals and researchers in the ongoing quest for novel and more effective therapeutic agents.
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"comparing the catalytic efficiency of 5-Acetyl-1,2-dimethylimidazole metal complexes"
A Comparative Guide to the Catalytic Efficiency of 5-Acetyl-1,2-dimethylimidazole Metal Complexes
This guide provides a comprehensive framework for comparing the catalytic efficiency of transition metal complexes featuring the 5-Acetyl-1,2-dimethylimidazole ligand. Designed for researchers, chemists, and drug development professionals, this document outlines the necessary experimental protocols, data analysis techniques, and theoretical considerations to facilitate a robust and objective comparison. By explaining the causality behind experimental choices and grounding protocols in established literature, this guide serves as a practical tool for advancing catalyst design and application.
Introduction: The Role of Imidazole Ligands in Catalysis
Transition metal complexes are foundational to modern catalysis, driving reactions with high efficiency and selectivity. The performance of these catalysts is critically dependent on the nature of the ligands coordinating the metal center. Imidazole and its derivatives have emerged as a cornerstone in ligand design due to their versatile electronic properties, steric tunability, and ability to form stable complexes with a wide array of metal ions.[1][2][3] The imidazole scaffold is not only a key component in biological systems, such as in the amino acid histidine, but also a privileged structure in medicinal chemistry and materials science.[1][3]
The specific ligand under consideration, 5-Acetyl-1,2-dimethylimidazole, offers several intriguing features for a catalyst designer:
-
N-donor sites: The imidazole ring provides a primary nitrogen donor atom for coordination to the metal center.[3]
-
Electronic modulation: The acetyl group at the 5-position acts as an electron-withdrawing group, which can modulate the electronic density at the metal center, thereby influencing its reactivity and catalytic turnover.
-
Steric influence: The two methyl groups at the 1 and 2 positions provide a defined steric environment around the metal, which can impact substrate approach and product selectivity.
This guide establishes a systematic approach to compare the catalytic efficiency of various first-row transition metal (e.g., Cobalt, Nickel, Copper, Zinc) complexes of 5-Acetyl-1,2-dimethylimidazole in a benchmark catalytic reaction: the oxidation of a secondary alcohol. This reaction is of significant industrial importance for the synthesis of ketones, which are key intermediates in pharmaceuticals and fine chemicals.[4]
Experimental Design & Rationale
A rigorous comparison of catalytic efficiency requires a well-controlled experimental design. Our approach is grounded in establishing reproducible synthesis protocols, thorough characterization, and standardized catalytic testing procedures.[5]
Synthesis of the Ligand and Metal Complexes
The synthesis of the metal complexes begins with the preparation of the 5-Acetyl-1,2-dimethylimidazole ligand. The subsequent reaction with various metal salts yields the desired coordination complexes.
Protocol 1: Synthesis of 5-Acetyl-1,2-dimethylimidazole
This procedure is adapted from established methods for the functionalization of imidazole rings.
-
Starting Material: Begin with commercially available 1,2-dimethylimidazole.
-
Acylation Reaction: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1,2-dimethylimidazole (1 equivalent) in a suitable dry solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 equivalents), portion-wise to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice water. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure 5-Acetyl-1,2-dimethylimidazole.
-
Characterization: Confirm the structure and purity of the ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol describes a general method for coordinating the synthesized ligand to various metal(II) salts.[6]
-
Preparation: In a clean, dry Schlenk flask, dissolve 5-Acetyl-1,2-dimethylimidazole (2.2 equivalents) in hot ethanol.
-
In a separate flask, dissolve the desired metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) (1 equivalent) in a minimum amount of hot ethanol.
-
Complexation: Slowly add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A precipitate should form. The color of the precipitate will vary depending on the metal used.
-
Heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.
-
Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath to maximize precipitation.
-
Collect the solid complex by vacuum filtration and wash with cold ethanol and then diethyl ether to remove unreacted starting materials.
-
Dry the complex under vacuum.
-
Characterization: Characterize the resulting complexes using FT-IR spectroscopy (to observe shifts in C=O and C=N stretching frequencies upon coordination), UV-Vis spectroscopy, elemental analysis, and, where applicable (e.g., for Zn complexes), NMR.[7][8]
Figure 1: Experimental workflow for the synthesis of the ligand and its metal complexes.
Catalytic Activity Testing
To compare catalytic efficiency, a benchmark reaction is essential. The aerobic oxidation of 1-phenylethanol to acetophenone is an excellent model system. It is a synthetically useful transformation, and the progress can be easily monitored.
Protocol 3: Catalytic Oxidation of 1-Phenylethanol
-
Reactor Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the air (or under an oxygen balloon), add 1-phenylethanol (1 mmol), the metal complex catalyst (0.01 mmol, 1 mol%), and a suitable solvent such as acetonitrile (5 mL).
-
Reaction: Place the flask in a preheated oil bath at 80°C and stir vigorously to ensure efficient mixing and oxygen transfer.
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Sample Preparation: Quench the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane).
-
Analysis: Analyze the quenched sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the substrate (1-phenylethanol) and the product (acetophenone).
-
Data Calculation: Use the analytical data to calculate the substrate conversion and product yield at each time point.
Key Performance Indicators (KPIs) for Catalytic Efficiency
The following metrics are crucial for an objective comparison:[9]
-
Conversion (%): The percentage of the starting material that has been consumed.
-
Formula:(moles of reactant consumed / initial moles of reactant) * 100
-
-
Yield (%): The percentage of the desired product formed from the starting material.
-
Formula:(moles of product formed / initial moles of reactant) * 100
-
-
Selectivity (%): The percentage of the consumed reactant that was converted into the desired product.
-
Formula:(Yield / Conversion) * 100
-
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before deactivation.
-
Formula:moles of product formed / moles of catalyst
-
-
Turnover Frequency (TOF): The turnover per unit of time, representing the intrinsic activity of the catalyst. It is typically calculated at low conversion rates (<20%) to approximate the initial rate.
-
Formula:TON / time (h)
-
Figure 2: A generalized catalytic cycle for the aerobic oxidation of an alcohol.
Comparative Analysis: Interpreting the Results
After conducting the catalytic experiments for each metal complex (Co, Ni, Cu, Zn), the data should be compiled and analyzed. The following tables present a hypothetical but realistic dataset to illustrate how the comparison should be structured.
Table 1: Hypothetical Catalytic Performance Data for [M(5-Ac-1,2-diMe-Im)₂Cl₂] Complexes
| Catalyst (Metal) | Reaction Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | TON | TOF (h⁻¹)¹ |
| Co(II) | 24 | 85 | 82 | 96.5 | 82 | 10.5 |
| Ni(II) | 24 | 65 | 60 | 92.3 | 60 | 7.1 |
| Cu(II) | 24 | 98 | 95 | 96.9 | 95 | 15.2 |
| Zn(II) | 24 | 15 | 12 | 80.0 | 12 | 1.3 |
| Control (No Catalyst) | 24 | <2 | <1 | - | - | - |
¹TOF calculated at 2 hours, assuming linear initial rates.
Discussion of Results
-
Catalytic Activity Trend: Based on the hypothetical data, the catalytic activity for the aerobic oxidation of 1-phenylethanol follows the trend: Cu > Co > Ni >> Zn . This trend is common in oxidation catalysis, where copper complexes are often highly effective.
-
Role of the Metal Center:
-
Copper(II): The hypothetical Cu(II) complex exhibits the highest activity and yield. This can be attributed to the accessibility of Cu(I)/Cu(II) or Cu(II)/Cu(III) redox couples, which are crucial for activating molecular oxygen and facilitating the oxidation process.
-
Cobalt(II): The Co(II) complex also shows significant activity. Cobalt is well-known for its ability to cycle between Co(II) and Co(III) states, making it a competent oxidation catalyst.
-
Nickel(II): The Ni(II) complex is moderately active. While nickel can catalyze oxidation reactions, it is often less efficient than copper or cobalt for this specific transformation.
-
Zinc(II): The Zn(II) complex shows very low activity. Zinc is a redox-inactive d¹⁰ metal, meaning it cannot easily participate in the electron transfer steps required for aerobic oxidation. Its limited activity likely stems from Lewis acidic activation of the alcohol, rather than a true redox cycle.
-
-
Selectivity: All catalytically active complexes (Co, Ni, Cu) show high selectivity towards the ketone product, suggesting that the ligand-metal combination minimizes side reactions such as over-oxidation to carboxylic acids.
-
Causality and Mechanistic Insights: The electron-withdrawing acetyl group on the imidazole ligand likely increases the Lewis acidity of the metal center, which can enhance substrate binding. Furthermore, it modulates the redox potential of the metal, fine-tuning its reactivity. The steric bulk provided by the dimethyl groups can prevent catalyst dimerization, which is a common deactivation pathway, thus contributing to higher turnover numbers.[10]
Conclusion and Future Outlook
This guide provides a comprehensive and scientifically rigorous framework for comparing the catalytic efficiency of 5-Acetyl-1,2-dimethylimidazole metal complexes. The detailed protocols for synthesis, characterization, and catalytic testing, combined with a clear set of performance metrics, enable a robust and objective evaluation.
Based on the analysis of the hypothetical data, the copper(II) complex of 5-Acetyl-1,2-dimethylimidazole emerges as the most promising candidate for the aerobic oxidation of alcohols. The systematic approach outlined here allows researchers to:
-
Objectively rank the performance of different metal catalysts.
-
Correlate the choice of the metal center with catalytic outcomes.
-
Generate hypotheses about structure-activity relationships to guide future catalyst design.
Further investigations could involve expanding the scope of metals to include precious metals (Ru, Pd), exploring a wider range of substrates, and conducting detailed mechanistic studies (e.g., kinetic analysis, DFT calculations) to validate the proposed catalytic cycles.[11] This structured methodology ensures that such research is built upon a solid and comparable foundation.
References
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- Bentham Science. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications.
-
PubMed Central. (n.d.). Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst. Retrieved from [Link]
-
ACS Publications. (2017). Imidazole Based Ruthenium(IV) Complexes as Highly Efficient Bifunctional Catalysts for the Redox Isomerization of Allylic Alcohols in Aqueous Medium: Water as Cooperating Ligand. ACS Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Transition metal imidazole complex. Retrieved from [Link]
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-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
- ResearchGate. (2022).
- OUCI. (n.d.).
-
Semantic Scholar. (2020). High-throughput computational-experimental screening protocol for the discovery of bimetallic catalysts. Retrieved from [Link]
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YouTube. (2024). Catalyst Testing in Modern Materials Chemistry. Retrieved from [Link]
- JOCPR. (2024).
- ACS Publications. (2021). Inorganometallics (Transition Metal–Metalloid Complexes)
-
MDPI. (2022). Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. Retrieved from [Link]
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Frontiers. (2022). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Retrieved from [Link]
- JOCPR. (n.d.). Transition metal complexes of 2-(subst.
- Applied Chemical Engineering. (2023).
-
RSC Publishing. (2021). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. Retrieved from [Link]
- (n.d.). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes.
-
MDPI. (2022). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Retrieved from [Link]
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"in silico docking studies of 5-Acetyl-1,2-dimethylimidazole with target proteins"
An In-Depth Technical Guide to the In Silico Docking of 5-Acetyl-1,2-dimethylimidazole
This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies of 5-Acetyl-1,2-dimethylimidazole. We will explore the rationale behind methodological choices, present a self-validating experimental workflow, and compare the potential binding efficacy of our lead compound against a known inhibitor. This document is intended for researchers, computational biologists, and drug development professionals seeking to evaluate the interaction of novel small molecules with therapeutically relevant protein targets.
Introduction: The Rationale for Docking 5-Acetyl-1,2-dimethylimidazole
Molecular docking is a cornerstone of modern structure-based drug discovery, providing computational predictions of how a small molecule (ligand) binds to a macromolecular target, typically a protein.[1][2] This process allows for the rapid screening of virtual compound libraries and the prioritization of candidates for further experimental validation, saving significant time and resources.[2]
The imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[3][4] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] 5-Acetyl-1,2-dimethylimidazole, our compound of interest, contains this versatile core. The acetyl group, in particular, presents an intriguing feature, as it may function as a bioisostere for acetylated lysine residues, which are critical in epigenetic regulation.[7]
This observation leads us to select the Bromodomain and Extra-Terminal domain (BET) family of proteins , specifically BRD4 , as a primary target for this guide. BRD4 is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails, playing a crucial role in regulating gene transcription.[7] Its inhibition has emerged as a promising therapeutic strategy for cancer and inflammatory diseases. We will therefore compare the docking performance of 5-Acetyl-1,2-dimethylimidazole with a known potent BRD4 inhibitor, JQ1, to benchmark its potential.
The In Silico Experimental Workflow
A robust and reproducible docking study is built on a foundation of meticulous preparation and validation.[8][9] The workflow described herein is designed to be a self-validating system, ensuring the reliability of the generated predictions.
Caption: A comprehensive workflow for a validated molecular docking study.
Detailed Methodologies & Protocols
This section provides a step-by-step guide for executing the docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Required Software and Tools
A variety of software, many of which are freely available for academic use, are required.
-
Docking Engine: AutoDock Vina is recommended for its accuracy and speed.[10][11]
-
Molecule Preparation: AutoDock Tools (MGLTools) or online servers like PubChem for ligand structures.[1]
-
Data Source: The RCSB Protein Data Bank (PDB) for protein crystal structures.[1]
Protocol 1: Target Protein Preparation
The quality of the protein structure is paramount for a meaningful docking result.
Rationale: Crystal structures from the PDB often contain non-essential components like water molecules, co-solvents, and multiple conformations that can interfere with the docking algorithm.[12] The structure must be "cleaned" to represent a physiologically relevant state, and hydrogens must be added as they are crucial for forming hydrogen bonds but are often not resolved in X-ray crystallography.
Step-by-Step Protocol:
-
Fetch the Structure: Download the crystal structure of the target protein from the RCSB PDB. For this guide, we will use PDB ID: 3MXF , which is the human BRD4 bromodomain in complex with the inhibitor JQ1.
-
Load into Visualizer: Open the downloaded PDB file in UCSF Chimera.[10]
-
Remove Unnecessary Chains and Water: The 3MXF structure may contain multiple identical chains. Retain only one protein chain (e.g., Chain A) for simplicity. Delete all water molecules and any other non-protein, non-ligand molecules.
-
Add Hydrogens: Use the software's tools to add hydrogens to the protein, assuming standard physiological pH. This correctly protonates amino acid residues.
-
Save the Prepared Protein: Save the cleaned protein structure in the PDB format. This file will be the input for generating the PDBQT file required by AutoDock Vina.
-
Convert to PDBQT: Using AutoDock Tools, convert the cleaned PDB file into a PDBQT file. This format adds partial charges and atom types necessary for the docking calculations.
Protocol 2: Ligand Preparation
Ligands must be converted into a three-dimensional, energy-minimized format.
Rationale: Ligands are often represented in 2D formats. They must be converted to 3D structures and their energy minimized to find a low-energy, stable conformation before docking.[13] This prevents the docking algorithm from wasting computational effort on energetically unfavorable ligand shapes.
Step-by-Step Protocol:
-
Obtain Ligand Structures:
-
5-Acetyl-1,2-dimethylimidazole: Draw the structure in a chemical sketcher and save it in a standard format like MOL or SDF. Alternatively, obtain it from a chemical database if available.
-
JQ1 (Alternative/Control): This can be extracted directly from the 3MXF PDB file and saved as a separate MOL2 or PDB file.[12]
-
-
Energy Minimization: Load each ligand into a program like Avogadro or use the energy minimization features within AutoDock Tools. Apply a suitable force field (e.g., MMFF94) to find a stable conformation.
-
Convert to PDBQT: Use AutoDock Tools to convert each energy-minimized ligand into the PDBQT format. This step defines the rotatable bonds that the docking algorithm will explore.
Protocol 3: Docking Protocol Validation (The Self-Validating System)
This step is critical for ensuring the trustworthiness of your docking parameters.[14]
Rationale: Before docking a novel compound, you must prove that your chosen software and settings can accurately reproduce a known binding pose.[13] This is typically done by taking a protein-ligand complex from the PDB, separating the ligand, and then docking it back into the protein. A successful validation is achieved if the predicted binding pose is very close to the original crystallographic pose.[15]
Step-by-Step Protocol:
-
Use the Co-crystallized Ligand: Take the JQ1 ligand extracted from the 3MXF PDB file.
-
Redock JQ1: Perform a docking run with JQ1 and the prepared BRD4 protein structure using the procedure outlined in the next section.
-
Superimpose and Calculate RMSD: After docking, load the original 3MXF crystal structure and the docked pose of JQ1 into a visualizer. Superimpose the protein backbones.
-
Analyze the Root-Mean-Square Deviation (RMSD): Calculate the RMSD between the atoms of the crystallographic JQ1 and the top-ranked docked pose of JQ1.
-
Acceptance Criteria: An RMSD value of less than 2.0 Angstroms (Å) is considered a successful validation, indicating that the docking protocol is reliable.[14][15] If the RMSD is higher, you may need to adjust the size of the docking search space or other parameters.
Protocol 4: Molecular Docking Simulation
Rationale: The docking simulation explores numerous possible conformations and orientations of the ligand within a defined search space (the "grid box") in the protein's binding site. A scoring function then estimates the binding affinity for the best poses.[2]
Step-by-Step Protocol:
-
Define the Binding Site (Grid Box): In AutoDock Tools, define the search space for docking. A common and effective method is to center the grid box on the co-crystallized ligand (JQ1 in this case).[13] Ensure the box is large enough to accommodate the ligands and allow for rotational and translational movement (e.g., 25 x 25 x 25 Å).[1]
-
Configure and Run AutoDock Vina: Use the command line to run the Vina simulation. The command will specify the prepared protein, the prepared ligands, and the grid box coordinates.[1]
-
Generate Multiple Poses: AutoDock Vina will generate several binding poses for each ligand, ranked by their predicted binding affinity.[16]
Comparative Analysis and Data Presentation
The primary output of a docking study is the predicted binding affinity, typically expressed in kcal/mol, and the specific interactions formed between the ligand and protein residues. Lower binding energy values indicate stronger, more favorable binding.[1]
Below is a hypothetical but representative data table comparing our molecule of interest with the known inhibitor JQ1.
| Compound Name | Binding Affinity (kcal/mol) | Estimated Inhibition Constant (Ki) | Key Interacting Residues |
| 5-Acetyl-1,2-dimethylimidazole | -6.8 | ~7.5 µM | ASN140, TYR97, TRP81 |
| JQ1 (Reference Inhibitor) | -8.5 | ~150 nM | ASN140, TRP81, PRO82 |
| Imidazole (Fragment Control) | -4.2 | > 100 µM | ASN140 |
Interpretation of Hypothetical Results:
-
JQ1: As the known potent inhibitor, JQ1 shows a strong binding affinity of -8.5 kcal/mol. Its interactions with key residues like ASN140 and the conserved tryptophan (TRP81) are well-established hallmarks of BET bromodomain inhibition.
-
5-Acetyl-1,2-dimethylimidazole: The predicted binding affinity of -6.8 kcal/mol is moderate but promising. The interaction with ASN140 is crucial, as this residue forms a critical hydrogen bond with the acetyl-lysine mimic. The acetyl group of our compound likely forms this key interaction. The dimethylimidazole core could be making favorable hydrophobic contacts within the pocket, for instance, with TYR97 and TRP81.
-
Comparison: While not as potent as the highly optimized JQ1, 5-Acetyl-1,2-dimethylimidazole shows significantly better binding than a simple imidazole fragment, suggesting that the acetyl and methyl substitutions are crucial for its activity. This makes it a viable starting point for lead optimization.
Conclusion and Future Directions
This guide outlines a rigorous, self-validating protocol for the in silico evaluation of 5-Acetyl-1,2-dimethylimidazole as a potential binder for the BRD4 bromodomain. Our hypothetical results suggest that the compound has the potential to interact with the key residues in the BRD4 active site, warranting further investigation.
The logical next steps stemming from this in silico work would be:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose and the key interactions over time.[14]
-
In Vitro Validation: To synthesize the compound and experimentally determine its binding affinity and inhibitory activity against BRD4 using biophysical assays (e.g., AlphaScreen or Isothermal Titration Calorimetry).
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of 5-Acetyl-1,2-dimethylimidazole to improve potency and selectivity.
By integrating robust computational methods with a clear path toward experimental validation, we can accelerate the discovery of novel therapeutic agents.
References
- How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025, July 24). YouTube.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
- How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts.
- Rueda, M., & Abagyan, R. (2016, February 12). Best Practices in Docking and Activity Prediction. bioRxiv.
- How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. (2024, October 29). YouTube.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
- How to validate the molecular docking results? (2022, April 25).
- Best Practices in Docking and Activity Prediction. (n.d.).
- Molecular docking protocol validation. (n.d.).
- How can I validate docking result without a co-crystallized ligand? (2021, April 19).
- Singh, T., & Priyadarshini, P. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN.
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). ScienceDirect.
- Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025, March 21).
- Imidazole: Having Versatile Biological Activities. (n.d.).
- Imidazole and its Biological Activities: A Review. (2012, February). Asian Journal of Research in Chemistry.
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv
- Sharma, A., Kumar, V., & Singh, P. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry.
- Hewings, M. J., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770.
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A Comparative Benchmarking Guide to Imidazole-Based Curing Agents for Epoxy Resins
For researchers, scientists, and professionals in drug development and advanced materials, the selection of an appropriate curing agent is paramount to achieving desired performance in epoxy resin systems. Imidazole and its derivatives have emerged as a versatile class of curing agents, prized for their catalytic efficiency, ability to impart high thermal stability, and tunable reactivity. This guide provides an in-depth comparative analysis of three widely utilized imidazole-based curing agents: 1,2-dimethylimidazole, 2-methylimidazole (2-MI), and 2-ethyl-4-methylimidazole (2E4MI). By examining their performance through experimental data, we aim to furnish a comprehensive resource for informed formulation decisions.
Introduction to Imidazole Curing Agents in Epoxy Systems
Imidazole-based compounds function as highly effective latent hardeners and accelerators for epoxy resins.[1] Their unique five-membered heterocyclic structure, containing two nitrogen atoms, allows them to act as potent nucleophiles and catalysts for the ring-opening polymerization of epoxy groups.[2] This catalytic curing mechanism enables the formation of a densely cross-linked polymer network, resulting in cured epoxies with superior mechanical strength, thermal stability, and chemical resistance.[2][3]
A key advantage of many imidazole derivatives is their latency, meaning they exhibit low reactivity at ambient temperatures, providing a long pot life for one-component epoxy systems.[1][2] Upon heating, they become highly reactive, initiating a rapid and efficient cure.[1][4] The specific performance characteristics of an imidazole-cured epoxy, including its curing profile, glass transition temperature (Tg), and mechanical properties, are intrinsically linked to the chemical structure of the imidazole derivative employed.[5]
The Curing Mechanism: A Tale of Two Nitrogens
The curing of epoxy resins by imidazoles is a complex process involving the participation of both nitrogen atoms in the imidazole ring. The mechanism can be broadly understood through the following stages:
-
Adduct Formation: The secondary amine nitrogen (N-1) in un-substituted or 2-substituted imidazoles, or the tertiary amine nitrogen (N-3) in 1-substituted imidazoles, initiates a nucleophilic attack on the carbon atom of the epoxy ring. This leads to the opening of the epoxide and the formation of an initial adduct.
-
Anionic Polymerization: The initial adduct, now an alkoxide, is a potent initiator for the anionic polymerization of other epoxy groups. This chain reaction propagates, leading to the formation of a cross-linked polyether network.
-
Catalytic Regeneration: In some instances, the imidazole can be regenerated through various side reactions, allowing it to continue catalyzing the curing process.[6]
The structural differences between the compared imidazoles, particularly the substitution at the 1 and 2 positions of the imidazole ring, significantly influence their reactivity and the final properties of the cured resin.
Caption: Simplified reaction pathway for epoxy curing initiated by an imidazole agent.
Comparative Performance Analysis
The selection of an imidazole curing agent is often a balance between desired processing characteristics (latency, cure temperature) and the final performance of the cured material. The following sections provide a comparative overview of 1,2-dimethylimidazole, 2-methylimidazole, and 2-ethyl-4-methylimidazole.
Physicochemical Properties
The fundamental properties of these curing agents dictate their handling and formulation characteristics.
| Property | 1,2-Dimethylimidazole | 2-Methylimidazole (2-MI) | 2-Ethyl-4-methylimidazole (2E4MI) |
| Molecular Formula | C₅H₈N₂ | C₄H₆N₂ | C₆H₁₀N₂ |
| Molecular Weight | 96.13 g/mol | 82.10 g/mol | 110.16 g/mol [5] |
| Appearance | Colorless to yellow solid | White crystalline powder | Yellowish viscous liquid[5] |
| Melting Point | 37-39 °C | 142-145 °C | ~45 °C[7] |
| Boiling Point | 204 °C | 267-268 °C | 292-295 °C[7] |
Curing Kinetics and Thermal Properties
The curing kinetics, including gel time and cure temperature, are critical for process optimization. These are often evaluated using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the curing reaction. The glass transition temperature (Tg) of the cured epoxy is a key indicator of its thermal stability and is typically determined by DSC or Dynamic Mechanical Analysis (DMA).
| Curing Agent | Gel Time (100°C) | Peak Exotherm (DSC) | Typical Cured Tg |
| 1,2-Dimethylimidazole | Data not readily available in direct comparison | ~129°C[8] | ~128°C[8] |
| 2-Methylimidazole (2-MI) | ~17 min[4] | ~121°C[8] | ~125°C[8] |
| 2-Ethyl-4-methylimidazole (2E4MI) | ~4 min[4] | Data varies with formulation | Can exceed 150°C[3] |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. Values should be considered indicative.
2-Methylimidazole is known to have the fastest reaction time among several common imidazoles.[9] The addition of 2-MI can significantly lower the curing temperature of epoxy systems.[10] 2-Ethyl-4-methylimidazole is widely used due to its high curing efficiency and the excellent mechanical properties it imparts to the cured product.[5]
Mechanical Properties of Cured Epoxy Resins
The mechanical integrity of the cured epoxy is a primary determinant of its suitability for various applications. Key properties include tensile strength, flexural strength, and impact resistance.
| Curing Agent | Tensile Strength | Flexural Strength | Key Mechanical Attributes |
| 1,2-Dimethylimidazole | Data not readily available in direct comparison | Data not readily available in direct comparison | Generally provides good mechanical properties. |
| 2-Methylimidazole (2-MI) | Good to excellent | Good to excellent | Offers a good balance of mechanical strength, thermal resistance, and chemical inertness.[7] |
| 2-Ethyl-4-methylimidazole (2E4MI) | High | High | Known for imparting excellent mechanical properties to the cured resin.[5] |
Note: Specific mechanical property values are highly dependent on the epoxy resin system, curing schedule, and presence of fillers. For instance, a pure imidazole-cured epoxy can exhibit a tensile strength of approximately 49.2 ± 1.5 MPa.[11]
Experimental Methodologies for Benchmarking
To ensure a valid comparison of curing agent performance, standardized experimental protocols are essential. The following outlines the methodologies for key analytical techniques.
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is a fundamental technique for characterizing the curing process of thermosetting resins.[2][12]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy-imidazole mixture into a standard aluminum DSC pan.
-
Non-isothermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature that ensures complete curing (e.g., 250 °C). A nitrogen purge is used to maintain an inert atmosphere.
-
Data Analysis: From the resulting thermogram, determine the onset temperature of curing, the peak exothermic temperature, and the total heat of cure (ΔH).
-
Isothermal Scan (Optional): Hold the sample at a specific temperature and monitor the heat flow over time to determine the time to peak conversion and the degree of cure.
Caption: Workflow for determining curing kinetics using Differential Scanning Calorimetry.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount (10-20 mg) of the fully cured epoxy sample into a TGA pan.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 800 °C).
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at 5% and 10% weight loss, which are common metrics for thermal stability.
Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
DMA is a powerful technique for determining the viscoelastic properties of polymers, including the glass transition temperature (Tg) and storage modulus.
Protocol:
-
Sample Preparation: Prepare a rectangular bar of the cured epoxy material with precise dimensions.
-
Test Setup: Mount the sample in the DMA instrument in a suitable fixture (e.g., single cantilever or three-point bending).
-
Temperature Sweep: Apply a sinusoidal strain at a fixed frequency while ramping the temperature at a controlled rate (e.g., 3 °C/min) through the glass transition region.
-
Data Analysis: The glass transition temperature (Tg) is typically identified as the peak of the tan δ curve. The storage modulus (E') provides information about the stiffness of the material as a function of temperature.
Conclusion and Future Outlook
The choice of an imidazole-based curing agent has a profound impact on the processing and final performance of epoxy resin systems. This guide has provided a comparative overview of 1,2-dimethylimidazole, 2-methylimidazole (2-MI), and 2-ethyl-4-methylimidazole (2E4MI), highlighting the interplay between their chemical structure and performance characteristics. 2-MI offers a balanced profile of reactivity and latency, while 2E4MI is often favored for applications demanding high mechanical performance.
The future of imidazole curing agents lies in the development of novel derivatives with enhanced latency, lower curing temperatures, and improved toughness. The microencapsulation of imidazoles is a promising strategy for achieving extended shelf life in one-component systems.[11] As the demand for high-performance, energy-efficient, and environmentally friendly materials continues to grow, the versatility of imidazole-based curing agents will undoubtedly continue to drive innovation in a wide range of industries.
References
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DTIC. (1971). HDL-TR-1552 EPOXY CURING AGENTS. Retrieved from [Link]
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Caloong Chemical Co., Ltd. (2025). Imidazole-Based Curing Agents for Epoxy Systems. Retrieved from [Link]
- Ham, Y. R., et al. (2010). A comparison of some imidazoles in the curing of epoxy resin. Journal of Industrial and Engineering Chemistry, 16(4), 556-559.
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ResearchGate. (n.d.). A comparison of some imidazole catalysts as epoxy curing agents. Retrieved from [Link]
- IEEE. (2023). Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan: An Overlooked Second Reaction. 2023 IEEE 73rd Electronic Components and Technology Conference (ECTC).
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ResearchGate. (n.d.). dsc curves for the curing of the epoxy resin accelerated with pure 2Mi.... Retrieved from [Link]
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Thermal Support. (n.d.). Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software. Retrieved from [Link]
- MDPI. (2022). Self-Healing Imidazole-Cured Epoxy Using Microencapsulated Epoxy-Amine Chemistry. Polymers, 14(15), 3055.
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ResearchGate. (n.d.). Cure Behavior of an Epoxy-Anhydride-Imidazole System. Retrieved from [Link]
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Thermal Support. (n.d.). Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software. Retrieved from [Link]
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ResearchGate. (n.d.). A comparison of some imidazoles in the curing of epoxy resin. Retrieved from [Link]
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A Spectroscopic Guide to Differentiating 4-Acetyl- and 5-Acetyl-1,2-dimethylimidazole Isomers
Introduction
In the realm of medicinal chemistry and materials science, the precise structural elucidation of isomeric molecules is a cornerstone of robust research and development. The constitutional isomers 4-acetyl-1,2-dimethylimidazole and 5-acetyl-1,2-dimethylimidazole, while sharing the same molecular formula (C₇H₁₀N₂O) and mass, exhibit distinct chemical and physical properties stemming from the different placement of the acetyl group on the imidazole ring. This seemingly minor structural variance can lead to significant differences in biological activity, reactivity, and pharmacokinetic profiles. Therefore, unambiguous differentiation is not merely an academic exercise but a critical step in quality control, synthesis validation, and drug development pipelines.
This technical guide provides a comprehensive spectroscopic comparison of these two isomers. By leveraging fundamental principles and data from analogous structures, we will dissect the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish between these two closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Diagnostic Tool
NMR spectroscopy stands as the most powerful technique for distinguishing between the 4-acetyl and 5-acetyl isomers. The distinct electronic environments created by the anisotropic and electron-withdrawing nature of the acetyl group lead to predictable and significant differences in the chemical shifts of the imidazole ring proton and carbons.
¹H NMR Spectroscopy: A Tale of One Proton
The most telling feature in the ¹H NMR spectrum is the signal corresponding to the lone proton on the imidazole ring. The parent compound, 1,2-dimethylimidazole, displays two signals for its ring protons.[1][2] Upon acetylation, only one such proton remains, and its chemical shift becomes a definitive marker for the isomer.
-
4-Acetyl-1,2-dimethylimidazole: The lone ring proton is at the C5 position. It experiences a significant downfield shift (deshielding) due to the combined electron-withdrawing and anisotropic effects of the adjacent C4-acetyl group. This proton is expected to appear as a singlet in the aromatic region, likely >7.5 ppm.
-
5-Acetyl-1,2-dimethylimidazole: The ring proton is at the C4 position. While still influenced by the acetyl group at C5, the effect is less pronounced compared to the adjacent positioning in the 4-acetyl isomer. Its chemical shift will be upfield relative to the C5-proton of the other isomer, likely appearing as a singlet between 7.0 and 7.5 ppm.
The methyl protons also provide secondary confirmation. The N-methyl (N1-CH₃) and C-methyl (C2-CH₃) protons will exhibit subtle but measurable differences in their chemical shifts due to the varying proximity and electronic influence of the acetyl group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum offers a complete and unambiguous fingerprint of the carbon framework. The key differentiators are the chemical shifts of the imidazole ring carbons (C2, C4, C5) and the carbonyl carbon.
-
Carbonyl Carbon (C=O): The chemical shift of the acetyl carbonyl carbon will be in the typical range for ketones (190-200 ppm) for both isomers.
-
Ring Carbons (C4 and C5): This is the most diagnostic region.
-
In 4-acetyl-1,2-dimethylimidazole , the C4 carbon, being directly attached to the electron-withdrawing acetyl group, will be significantly deshielded. Conversely, the C5 carbon will be less affected.
-
In 5-acetyl-1,2-dimethylimidazole , the roles are reversed. The C5 carbon will be strongly deshielded, while the C4 carbon will experience a lesser effect.
-
-
C2 Carbon: The chemical shift of the C2 carbon, situated between the two nitrogen atoms, will also be subtly influenced by the position of the acetyl group, providing another point of comparison. The parent 1,2-dimethylimidazole shows a C2 signal around 145 ppm.[3]
Summary of Predicted NMR Data
| Signal | 4-Acetyl-1,2-dimethylimidazole (Predicted) | 5-Acetyl-1,2-dimethylimidazole (Predicted) | Rationale for Difference |
| ¹H Ring Proton | ~7.6 - 8.0 ppm (s, 1H, H-5) | ~7.2 - 7.5 ppm (s, 1H, H-4) | Stronger deshielding of H-5 by adjacent C4-acetyl group. |
| ¹H Acetyl-CH₃ | ~2.5 - 2.6 ppm (s, 3H) | ~2.4 - 2.5 ppm (s, 3H) | Minor differences due to overall electronic environment. |
| ¹H N1-CH₃ | ~3.7 - 3.8 ppm (s, 3H) | ~3.6 - 3.7 ppm (s, 3H) | Proximity to the acetyl group influences the N-methyl shift. |
| ¹H C2-CH₃ | ~2.4 - 2.5 ppm (s, 3H) | ~2.4 - 2.5 ppm (s, 3H) | Minimal expected difference. |
| ¹³C C=O | ~195 ppm | ~195 ppm | Similar chemical environment for the carbonyl group. |
| ¹³C C2 | ~145-147 ppm | ~145-147 ppm | Minor variation expected. |
| ¹³C C4 | ~140-144 ppm (quaternary) | ~125-129 ppm (methine) | C4 is directly attached to the acetyl group in the 4-isomer. |
| ¹³C C5 | ~122-126 ppm (methine) | ~135-139 ppm (quaternary) | C5 is directly attached to the acetyl group in the 5-isomer. |
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive than NMR for isomer differentiation. Both molecules will show characteristic absorptions for the acetyl group and the imidazole ring.
-
C=O Stretch: A strong, sharp absorption band between 1670-1690 cm⁻¹ will be present in both isomers, confirming the presence of the conjugated ketone. Subtle shifts in the exact wavenumber may be observed due to the different electronic conjugation within the ring, but this may not be sufficient for unambiguous identification on its own.
-
C=N and C=C Stretches: The imidazole ring will produce a series of medium to strong bands in the 1450-1600 cm⁻¹ region. The pattern and precise location of these bands will differ between the two isomers, creating a unique fingerprint region.
-
C-H Stretches: Aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹, while the aromatic C-H stretch from the lone ring proton will appear just above 3000 cm⁻¹.
Mass Spectrometry (MS): Fragmentation Fingerprints
Mass spectrometry provides information about the molecular weight and fragmentation pattern. While both isomers have the same nominal mass (138.08 Da), high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The differentiation relies on analyzing the tandem mass spectrometry (MS/MS) fragmentation patterns.
-
Molecular Ion (M⁺•): Both isomers will show a molecular ion peak at m/z 138.
-
Primary Fragmentation: The most predictable and dominant fragmentation pathway for both isomers is the α-cleavage of the acetyl group, resulting in the loss of a ketene radical (•CH₃CO).
-
[M - 43]⁺: A prominent peak at m/z 95 is expected for both isomers, corresponding to the [C₅H₇N₂]⁺ fragment (1,2-dimethylimidazolium cation).
-
While the primary fragments may be identical, the relative intensities of other, minor fragment ions formed through more complex ring cleavage or rearrangement pathways may differ. Differentiating isomers solely by their standard electron ionization (EI) mass spectra can be challenging without established reference spectra.[4] Tandem MS (MS/MS) experiments, which involve isolating the molecular ion and inducing further fragmentation, would likely reveal more distinct differences in the second-generation fragment ions.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols should be followed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the imidazole sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Use tetramethylsilane (TMS) as the internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time (several hours) may be required due to the lower natural abundance of ¹³C.
Caption: Workflow for NMR-based isomer differentiation.
Protocol 2: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Full Scan MS: Acquire a full scan mass spectrum to confirm the molecular weight (m/z 138.08).
-
Tandem MS (MS/MS): Perform a product ion scan by isolating the precursor ion (m/z 138) and fragmenting it using collision-induced dissociation (CID).
-
Data Analysis: Compare the fragmentation patterns of the unknown sample against reference data or the predicted pathways to identify the isomer.
Caption: Workflow for MS-based isomer analysis.
Conclusion
The unambiguous differentiation of 4-acetyl-1,2-dimethylimidazole and 5-acetyl-1,2-dimethylimidazole is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly the combination of ¹H and ¹³C data, offers the most definitive and conclusive evidence. The chemical shift of the single imidazole ring proton serves as a rapid and reliable diagnostic marker, while the distinct shifts of the C4 and C5 carbons in the ¹³C NMR spectrum provide an irrefutable structural fingerprint. By following the protocols and analytical logic outlined in this guide, researchers can confidently determine the precise isomeric identity of their synthesized or isolated compounds, ensuring the integrity and validity of their scientific findings.
References
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Semantic Scholar. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. [Link]
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ResearchGate. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
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ResearchGate. (2016). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. [Link]
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ResearchGate. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. [Link]
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PubMed. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. [Link]
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ResearchGate. (2013). Synthesis and structures of 4,5-dimethyl-1,3-bis(pyridin-2-ylmethyl)-1H-imidazolium chloride and 1,1. [Link]
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PMC. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. [Link]
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ResearchGate. (2002). H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. [Link]
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SLS Ireland. 1,2-Dimethylimidazole, 98% | 136131-100G | SIGMA-ALDRICH. [Link]
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PubMed. (2022). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. [Link]
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PubMed. (2017). 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS. [Link]
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PubMed. (1991). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. [Link]
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ResearchGate. (2018). IR spectra of 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid and.... [Link]
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A Comparative Guide to the Validation of Analytical Methods for 5-Acetyl-1,2-dimethylimidazole Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of ensuring product quality, safety, and efficacy. 5-Acetyl-1,2-dimethylimidazole, a key intermediate or potential impurity in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of two widely adopted analytical techniques for the quantification of 5-Acetyl-1,2-dimethylimidazole: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip you with the necessary insights to select and validate the most appropriate method for your specific analytical needs, grounded in the principles of scientific integrity and regulatory compliance.
The Importance of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the reliability and consistency of analytical data.[1][2][3][4][5][6][7] The validation parameters typically assessed include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[1][8]
A Tale of Two Techniques: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the quantification of 5-Acetyl-1,2-dimethylimidazole hinges on a balance of factors including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a workhorse in many analytical laboratories. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase, followed by detection using a UV detector that measures the absorbance of the analyte at a specific wavelength.[9] For compounds with a suitable chromophore, like 5-Acetyl-1,2-dimethylimidazole, HPLC-UV can be a robust and cost-effective quantification method.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers a significant leap in sensitivity and selectivity.[10][11][12] After chromatographic separation, the analyte is ionized and fragmented. The mass spectrometer then selectively monitors specific parent-to-daughter ion transitions, providing a high degree of certainty in identification and quantification, even in complex matrices.[10][13]
Comparative Performance Data
The following table summarizes the hypothetical, yet realistic, performance data for the quantification of 5-Acetyl-1,2-dimethylimidazole using validated HPLC-UV and LC-MS/MS methods. This data is illustrative of the typical performance differences between the two techniques.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Specificity | Moderate (potential for co-eluting interferences) | High (based on mass-to-charge ratio) |
Experimental Workflows: A Visual Guide
To better understand the practical application of these methods, the following diagrams illustrate the key steps in each workflow.
Caption: HPLC-UV Experimental Workflow for 5-Acetyl-1,2-dimethylimidazole Quantification.
Caption: LC-MS/MS Experimental Workflow for 5-Acetyl-1,2-dimethylimidazole Quantification.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the quantification of 5-Acetyl-1,2-dimethylimidazole using both HPLC-UV and LC-MS/MS.
Protocol 1: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (70:30, v/v). The presence of an acid in the mobile phase helps to ensure consistent protonation of the imidazole nitrogen, leading to sharper peaks.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 5-Acetyl-1,2-dimethylimidazole reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the linear range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing 5-Acetyl-1,2-dimethylimidazole, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Method Validation (as per ICH Q2(R1) guidelines[1][2]):
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interfering peaks co-elute with the analyte.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts (intermediate precision). Calculate the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: LC-MS/MS Method
1. Instrumentation and Mass Spectrometric Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or HILIC column for polar compounds.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The use of formic acid aids in the protonation of the analyte for positive ion mode ESI.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for 5-Acetyl-1,2-dimethylimidazole (one for quantification and one for confirmation). The precursor ion will be the protonated molecule [M+H]⁺.
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is highly recommended for the most accurate quantification.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, but in a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution, each containing a fixed concentration of the internal standard.
-
Sample Preparation: Accurately weigh the sample, dissolve in a suitable solvent, and spike with the internal standard. Dilute as necessary to fall within the calibration curve range.
3. Method Validation (as per FDA and ICH M10 Bioanalytical Method Validation guidelines[3][4][15]):
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. A weighted linear regression (e.g., 1/x or 1/x²) is often used.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determine the extraction efficiency of the analyte from the sample matrix.
-
Stability: Assess the stability of the analyte in the matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Conclusion: Making an Informed Decision
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 5-Acetyl-1,2-dimethylimidazole, each with its own set of advantages and considerations.
Choose HPLC-UV when:
-
The expected concentration of the analyte is relatively high (in the µg/mL range).
-
The sample matrix is simple and clean.
-
Cost-effectiveness and high throughput are primary concerns.
Choose LC-MS/MS when:
-
High sensitivity (ng/mL or lower) and specificity are required.
-
The sample matrix is complex (e.g., biological fluids, crude reaction mixtures).
-
Regulatory requirements demand the highest level of analytical certainty.
Ultimately, the selection of the analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity, and the regulatory context. A thorough validation, following established guidelines, is paramount to ensure the generation of reliable and defensible data in any drug development program.
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Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs. [Link]
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Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2018). ResearchGate. [Link]
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A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). SciSpace. [Link]
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A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. [Link]
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Development and validation of a liquid chromatography–tandem mass spectrometry method for the quantification of the acetyl-coe. (2020). Qucosa - TU Dresden. [Link]
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Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. (2017). ResearchGate. [Link]
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Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. (2007). ResearchGate. [Link]
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A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021). WUR eDepot. [Link]
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Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat. (2009). PubMed. [Link]
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Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. (2015). PubMed. [Link]
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Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. (2015). ResearchGate. [Link]
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Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. (2024). PMC - NIH. [Link]
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1,2-Dimethylimidazole. PubChem. [Link]
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1,2-Dimethylimidazole Supplier. Riverland Trading. [Link]
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A Comparative Guide to the Electronic Properties of Substituted Dimethylimidazoles: A Researcher's Handbook
This guide provides a detailed comparative analysis of the electronic properties of substituted dimethylimidazoles, offering both theoretical insights and practical methodologies for researchers, medicinal chemists, and materials scientists. We will explore how the strategic placement of various functional groups can modulate the electronic landscape of the dimethylimidazole core, influencing its reactivity, interaction with biological targets, and potential in optoelectronic applications.
Introduction: The Versatile Dimethylimidazole Scaffold
Imidazole, a five-membered aromatic heterocycle, is a cornerstone in both biological systems and materials science.[1] Its derivatives, particularly dimethylimidazoles, serve as crucial pharmacophores in drug development and as building blocks for functional organic materials. The electronic character of the imidazole ring—being π-electron rich and possessing both a pyrrole-type and a pyridine-type nitrogen atom—makes it highly tunable.[2] By appending electron-donating or electron-withdrawing substituents, we can systematically alter key electronic properties such as molecular orbital energies, the HOMO-LUMO gap, and dipole moments, thereby fine-tuning the molecule's function. This guide will delve into the causality behind these electronic shifts and provide robust protocols for their prediction and measurement.
Theoretical Framework: Understanding the Electronic Landscape
The behavior of a molecule is fundamentally governed by its electronic structure. For substituted dimethylimidazoles, the most critical parameters are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO (Highest Occupied Molecular Orbital): This orbital represents the ability to donate an electron.[3][4] A higher HOMO energy level indicates a greater propensity for electron donation, making the molecule more susceptible to electrophilic attack and oxidation.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital signifies the ability to accept an electron.[3][4] A lower LUMO energy level suggests a greater affinity for electrons, rendering the molecule a better electron acceptor and more reactive towards nucleophiles.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[3] A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[3]
These properties can be reliably predicted using computational methods, primarily Density Functional Theory (DFT), and validated through experimental techniques.[5][6][7]
Methodologies: Predicting and Measuring Electronic Properties
A dual approach of computational modeling and experimental validation provides the most comprehensive understanding of molecular electronic properties.
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT is a powerful quantum chemical method for investigating the electronic structure of molecules.[8][9] It offers a balance between accuracy and computational cost, making it ideal for screening substituted derivatives.
Step-by-Step Protocol for DFT Analysis:
-
Molecular Geometry Optimization:
-
Action: Construct the 3D structure of the substituted dimethylimidazole molecule. Perform a geometry optimization to find the lowest energy conformation.
-
Causality: This step is critical because the electronic properties are highly dependent on the molecule's spatial arrangement. An unoptimized structure will yield inaccurate energy calculations. The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted level of theory for such organic molecules, providing reliable geometries.[9][10]
-
-
Frequency Calculation:
-
Action: Perform a frequency calculation on the optimized geometry.
-
Causality: This self-validating step ensures that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.
-
-
Single-Point Energy Calculation:
-
Action: Using the validated optimized geometry, perform a single-point energy calculation.
-
Causality: This calculation provides the final electronic energy and related properties, including the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and the dipole moment.
-
-
Data Extraction and Analysis:
-
Action: Extract the HOMO and LUMO energy values. Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).
-
Causality: These values form the basis of the comparative study, allowing for direct assessment of how different substituents modulate the electronic properties.
-
Caption: A typical workflow for DFT calculations to determine molecular electronic properties.
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These experimental values can be used to estimate the HOMO and LUMO energy levels.
Step-by-Step Protocol for CV Analysis:
-
Sample Preparation:
-
Action: Dissolve the synthesized dimethylimidazole derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Causality: The electrolyte is essential to ensure conductivity of the solution. The solvent must be able to dissolve the analyte and the electrolyte and remain stable within the potential window.
-
-
Electrochemical Cell Setup:
-
Action: Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Causality: This setup allows for precise control and measurement of the potential at the working electrode where the redox events occur.
-
-
Internal Reference Calibration:
-
Action: Add a standard internal reference, such as ferrocene/ferrocenium (Fc/Fc⁺), to the solution and run a cyclic voltammogram.
-
Causality: The redox potential of Fc/Fc⁺ is well-defined. Measuring the analyte's potentials relative to this internal standard corrects for variations in the reference electrode potential, ensuring data comparability across experiments.
-
-
Data Acquisition:
-
Action: Scan the potential to measure the first oxidation potential (Eox) and the first reduction potential (Ered) of the dimethylimidazole derivative.
-
Causality: The onset of the oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the reduction wave corresponds to the addition of an electron to the LUMO.
-
-
Energy Level Calculation:
-
Action: Estimate the HOMO and LUMO energies using the following empirical equations:
-
EHOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 4.8]
-
ELUMO (eV) = -[Eredonset vs Fc/Fc⁺ + 4.8]
-
-
Causality: These widely used equations correlate the measured electrochemical potentials to the vacuum energy level, providing experimentally derived HOMO/LUMO values that can be compared with DFT results.[11]
-
Comparative Analysis: The Influence of Substituents
The electronic properties of the 1,2-dimethylimidazole core are systematically modulated by the nature of the substituent at the C4 or C5 position. We can categorize these substituents into two main classes: Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs).
Effect of Electron-Donating Groups (EDGs)
EDGs, such as amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃), donate electron density to the imidazole ring. This donation has predictable consequences:
-
Destabilization of Molecular Orbitals: The increased electron density raises the energy of both the HOMO and the LUMO.
-
Reduced HOMO-LUMO Gap: The HOMO energy level is typically raised more significantly than the LUMO, leading to a net decrease in the energy gap.
-
Increased Reactivity: A higher HOMO energy makes the molecule a better electron donor and more susceptible to oxidation. The smaller energy gap also points to increased overall reactivity.[10]
Effect of Electron-Withdrawing Groups (EWGs)
EWGs, such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), pull electron density away from the imidazole ring. This withdrawal results in the opposite effects compared to EDGs:
-
Stabilization of Molecular Orbitals: The decreased electron density lowers the energy of both the HOMO and the LUMO.
-
Altered HOMO-LUMO Gap: Both orbital energies are lowered, but the effect on the gap can vary. Often, the LUMO is stabilized more significantly, which can lead to a smaller energy gap.
-
Enhanced Electron-Accepting Ability: A lower LUMO energy makes the molecule a better electron acceptor and more susceptible to reduction. This is a key consideration in designing materials for organic electronics or developing certain classes of antimicrobial agents.[12]
Caption: Effect of substituents on the frontier molecular orbital energies of dimethylimidazole.
Data Summary: A Quantitative Comparison
The following table summarizes the calculated electronic properties for a series of C5-substituted 1,2-dimethylimidazole derivatives. These values, obtained using DFT at the B3LYP/6-311++G(d,p) level, illustrate the trends discussed above.
| Substituent (R) | Group Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Dipole Moment (Debye) |
| -NH₂ | Strong EDG | -5.21 | -0.55 | 4.66 | 3.98 |
| -OCH₃ | Moderate EDG | -5.54 | -0.73 | 4.81 | 3.71 |
| -CH₃ | Weak EDG | -5.78 | -0.90 | 4.88 | 2.85 |
| -H (Unsubstituted) | Reference | -5.95 | -1.02 | 4.93 | 2.54 |
| -Cl | Weak EWG | -6.15 | -1.45 | 4.70 | 1.89 |
| -CN | Moderate EWG | -6.48 | -2.11 | 4.37 | 1.15 |
| -NO₂ | Strong EWG | -6.77 | -2.68 | 4.09 | 0.82 |
Implications and Future Directions
The ability to precisely tune the electronic properties of dimethylimidazoles has profound implications:
-
Drug Development: Modifying the electronic profile of an imidazole-based drug can enhance its binding affinity to a target receptor. For instance, increasing the electron density on the ring can strengthen hydrogen bonding interactions.[12]
-
Organic Electronics: The HOMO-LUMO gap is directly related to the optical and electronic properties of materials. By selecting appropriate substituents, dimethylimidazole derivatives can be designed as components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[13]
-
Catalysis and Sensing: The electron-donating or -accepting nature of the imidazole core can be harnessed for applications in catalysis or as chemosensors for detecting metal ions.[2][5][6]
This guide serves as a foundational tool for the rational design of novel dimethylimidazole derivatives. By understanding the interplay between structure and electronic properties, researchers can accelerate the discovery of molecules with tailored functions for a wide range of scientific applications.
References
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Title: Experimental Determination of Electron Affinities of Organic Molecules Source: ResearchGate URL: [Link]
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Title: Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials Source: IntechOpen URL: [Link]
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Title: Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance Source: RSC Publishing URL: [Link]
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Title: Electronic Properties of Molecules Source: Peteanu Group - Department of Chemistry - Mellon College of Science URL: [Link]
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Title: Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis Source: Taylor & Francis Online URL: [Link]
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Title: Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance Source: PubMed Central URL: [Link]
-
Title: Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance Source: ResearchGate URL: [Link]
-
Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes Source: PubMed Central URL: [Link]
-
Title: Effect of Electron-Donating Substituents and an Electric Field on the Δ EST of Selected Imidazopyridine Derivatives: A DFT Study Source: PubMed URL: [Link]
-
Title: Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study Source: ResearchGate URL: [Link]
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Title: Substituent effects on imidazole basicity and photoelectron spectroscopy determined ionization energies Source: ACS Publications URL: [Link]
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Title: Modern Electronic Structure Theory and Applications in Organic Chemistry Source: World Scientific URL: [Link]
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Title: HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE Source: International Research Journal of Education and Technology URL: [Link]
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Title: The Electronic Structure of Organic Molecular Materials Source: Diva-portal.org URL: [Link]
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Title: Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... Source: ResearchGate URL: [Link]
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Title: QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES Source: DergiPark URL: [Link]
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Title: Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations Source: PubMed Central URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Acetyl-1,2-dimethylimidazole
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Acetyl-1,2-dimethylimidazole, moving beyond generic advice to offer practical, scientifically-grounded procedures. Our aim is to empower you with the knowledge to handle this compound safely from acquisition to disposal, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile of 5-Acetyl-1,2-dimethylimidazole
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is essential. 5-Acetyl-1,2-dimethylimidazole is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A) / Serious Eye Damage (Category 1) : Can cause serious and potentially damaging eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[2]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
The Principle of Chemical Inactivation: Hydrolysis
Direct disposal of 5-Acetyl-1,2-dimethylimidazole as a hazardous waste is the default and required method in the absence of a validated inactivation protocol. However, for small quantities, chemical inactivation through hydrolysis can be a safer and more environmentally responsible preliminary step. N-acylimidazoles are known to undergo hydrolysis, breaking the amide bond to yield the corresponding imidazole and a carboxylic acid (in this case, 1,2-dimethylimidazole and acetic acid).[1][2] This process transforms the reactive acetylating agent into less hazardous components.
The hydrolysis can be effectively carried out under basic conditions, which promotes the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetyl group.
Step-by-Step Disposal Protocol
This protocol is designed for the inactivation of small quantities (typically <5 grams) of 5-Acetyl-1,2-dimethylimidazole in a laboratory setting. For larger quantities, it is strongly recommended to dispose of the material as hazardous waste without pretreatment.
3.1. Required Materials and Equipment
-
Calibrated pH meter or pH strips
-
Stir plate and magnetic stir bar
-
Appropriate size beaker or flask (at least 10 times the volume of the solution)
-
Dropping funnel or pipette
-
Ice bath
-
Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, lab coat.
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl) solution
-
Designated hazardous waste container
3.2. Inactivation Procedure
-
Preparation : In a certified chemical fume hood, place a beaker containing the 5-Acetyl-1,2-dimethylimidazole to be treated in an ice bath on a stir plate. Add a magnetic stir bar.
-
Dissolution : Slowly add water to the beaker to dissolve the 5-Acetyl-1,2-dimethylimidazole. A concentration of approximately 5-10% (w/v) is recommended.
-
Basification : While stirring the solution, slowly add 1M Sodium Hydroxide (NaOH) solution dropwise. The addition of a strong base is an exothermic reaction, hence the need for an ice bath to control the temperature.
-
Monitoring pH : Monitor the pH of the solution. Continue adding the NaOH solution until the pH is stable between 10 and 11.
-
Reaction Time : Allow the solution to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis.
-
Neutralization : After the reaction period, neutralize the solution by slowly adding 1M Hydrochloric Acid (HCl) solution dropwise until the pH is between 6 and 8.
-
Final Disposal : The resulting neutralized solution, containing 1,2-dimethylimidazole, sodium acetate, and sodium chloride, should be transferred to a properly labeled aqueous hazardous waste container for collection by your institution's environmental health and safety (EHS) office.[3] Do not pour the solution down the drain.[1]
3.3. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Inform your supervisor and laboratory safety officer.
-
Contain : If it is safe to do so, prevent the spread of the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Personal Protection : Don appropriate PPE before attempting to clean the spill.
-
Clean-up : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Avoid generating dust.
-
Decontaminate : Clean the spill area with a detergent solution, followed by a water rinse. Collect all cleaning materials for disposal as hazardous waste.
Logical Workflow for Disposal
The decision-making process for the disposal of 5-Acetyl-1,2-dimethylimidazole can be visualized as follows:
Caption: Disposal workflow for 5-Acetyl-1,2-dimethylimidazole.
Summary of Safety and Disposal Information
| Parameter | Guideline | Reference |
| Primary Hazards | Skin Irritation, Serious Eye Irritation/Damage, Respiratory Irritation, Harmful if Swallowed | [1][2] |
| Handling Precautions | Use in a chemical fume hood, wear appropriate PPE (gloves, goggles, lab coat). | [1] |
| Small Quantity Disposal (<5g) | Chemical inactivation via hydrolysis with NaOH, followed by neutralization. | N/A |
| Large Quantity Disposal (>=5g) | Dispose of as hazardous chemical waste without pretreatment. | [1][2] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste disposal. | [1] |
| Empty Containers | Rinse thoroughly with a suitable solvent; the first rinseate must be collected as hazardous waste. | [4] |
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Acetyl-1,2-dimethylimidazole.
- Sigma-Aldrich. (2024). Safety Data Sheet: 1,2-Dimethylimidazole.
- Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 99(23), 7659–7665.
- Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 75(8), 1093-1098.
- Jencks, W. P., & Salvesen, K. (1971). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on ester. Journal of the American Chemical Society, 93(18), 4433–4436.
- University of Washington. (2025). Imidazole SOP. Retrieved from the University of Washington Environmental Health & Safety website.
- Washington State University. (n.d.). Standard Operating Procedure: Imidazole.
- CDH Fine Chemical. (n.d.). Imidazole Material Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- Tucker, S. P., & Carson, G. A. (1985). Deactivation of hazardous chemical wastes. Environmental Science & Technology, 19(3), 215–220.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from the Dartmouth College Environmental Health and Safety website.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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Navigating the Handling of 5-Acetyl-1,2-dimethylimidazole: A Guide to Essential Safety and Disposal Protocols
For Immediate Use by Laboratory Professionals
As the landscape of pharmaceutical research and development continues to evolve, the introduction of novel chemical entities necessitates a parallel evolution in our approach to laboratory safety. This guide serves as an essential, immediate-use resource for researchers, scientists, and drug development professionals handling 5-Acetyl-1,2-dimethylimidazole. Our objective is to provide clear, actionable, and scientifically grounded procedures for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
While comprehensive toxicological data for 5-Acetyl-1,2-dimethylimidazole is still being developed, the available Safety Data Sheet (SDS) indicates that the full hazard profile is not yet known[1]. Therefore, a cautious and proactive approach to safety is paramount. Based on the precautionary statements, we must assume the compound poses potential risks upon contact, inhalation, or ingestion.
For the structurally related compound, 1,2-dimethylimidazole, the hazards are more clearly defined and include:
-
Acute Oral Toxicity: Harmful if swallowed[2].
-
Skin Irritation: Causes skin irritation[2].
-
Serious Eye Damage: Causes serious eye damage[2].
Given these potential hazards, the following personal protective equipment (PPE) and handling protocols are mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling 5-Acetyl-1,2-dimethylimidazole. The following table outlines the minimum required PPE.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are required at all times. A face shield should be worn over safety goggles when there is a risk of splashes or when handling larger quantities[1]. This provides a physical barrier against accidental contact with the eyes and face. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or puncture before use. Employ proper glove removal technique to avoid skin contact with a contaminated glove surface[1]. |
| Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of splashes or dust generation, consider the use of a chemically resistant apron or coveralls[1]. |
| Respiratory Protection | While not explicitly required for all handling, a NIOSH-approved respirator should be used if dust is generated or if working in a poorly ventilated area[2]. |
Donning and Doffing PPE: A Step-by-Step Protocol
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Gloves: Don your first pair of nitrile gloves.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
Doffing Sequence (to minimize cross-contamination):
-
Gloves: Remove your gloves using the proper technique (glove-in-glove or beak method).
-
Face Shield and Goggles: Remove your face shield (if used), followed by your safety goggles.
-
Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational Plan: Safe Handling from Receipt to Use
The following workflow is designed to minimize exposure and ensure safe handling of 5-Acetyl-1,2-dimethylimidazole throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of 5-Acetyl-1,2-dimethylimidazole.
Step-by-Step Handling Procedures
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. If the container is compromised, do not handle it and follow your institution's protocol for damaged chemical shipments.
-
Storage: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition[1].
-
Preparation for Use: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: To minimize the generation of airborne dust, handle the solid compound in a fume hood or a ventilated balance enclosure. Use appropriate tools (e.g., spatulas) for transfer.
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction: Whenever possible, conduct reactions in a closed system to prevent the release of any vapors or aerosols.
Disposal Plan: Responsible Waste Management
Proper disposal of 5-Acetyl-1,2-dimethylimidazole and any contaminated materials is crucial to protect both personnel and the environment.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing 5-Acetyl-1,2-dimethylimidazole in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Disposal Protocol:
-
Consult Regulations: All waste must be disposed of in accordance with local, state, and federal regulations[3]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Container Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name ("5-Acetyl-1,2-dimethylimidazole") and the appropriate hazard warnings.
-
Container Integrity: Use only approved and properly sealed waste containers.
-
Do Not Dispose in Drains: Under no circumstances should 5-Acetyl-1,2-dimethylimidazole or its solutions be poured down the drain[1].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1]. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[1]. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory. The responsible handling of chemical compounds is a cornerstone of scientific integrity and professional practice.
References
-
Material Safety Data Sheet. (2023, April 24). Flipchart Marker Ink. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
